Product packaging for Noreugenin(Cat. No.:CAS No. 1013-69-0)

Noreugenin

Cat. No.: B191981
CAS No.: 1013-69-0
M. Wt: 192.17 g/mol
InChI Key: NCUJRUDLFCGVOE-UHFFFAOYSA-N
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Description

Noreugenin is a member of the class of chromones in which the 1,4-benzopyrone skeleton is substituted with a methyl group at position 2 and with hydroxy groups at positions 5 and 7. A natural product, it is found in Pisonia aculeata. It has a role as a plant metabolite. It is a member of chromones and a member of resorcinols. It is a conjugate acid of a this compound(1-).
This compound has been reported in Pancratium maritimum, Pisonia aculeata, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8O4 B191981 Noreugenin CAS No. 1013-69-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dihydroxy-2-methylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c1-5-2-7(12)10-8(13)3-6(11)4-9(10)14-5/h2-4,11,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCUJRUDLFCGVOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(C=C(C=C2O1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80143828
Record name 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-methyl-
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Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1013-69-0
Record name Noreugenin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1013-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Dihydroxy-2-methylchromone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001013690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-DIHYDROXY-2-METHYLCHROMONE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Noreugenin: A Technical Guide to Natural Sources and Isolation Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Noreugenin (5,7-dihydroxy-2-methyl-4H-chromen-4-one) is a naturally occurring chromone, a class of flavonoid-like compounds, that has garnered interest for its potential pharmacological activities. As a secondary metabolite, it is biosynthesized in a variety of plant species. This technical guide provides a comprehensive overview of the known natural sources of this compound and details established methodologies for its extraction, isolation, and purification. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and the development of novel therapeutics.

Natural Sources of this compound

This compound has been identified in a select number of plant species, often co-occurring with other flavonoids and bioactive compounds. The primary documented botanical sources are outlined below.

Plant SpeciesFamilyPlant Part(s)Reference
Aloe arborescensAsphodelaceaeLeaves[1]
Rhododendron dauricumEricaceaeNot Specified[1]
Eupatorium fortuneiAsteraceaeAerial Parts[2][3][4][5]
Daucus carota (Carrot)ApiaceaeNot Specified[6]
Daucus carota subsp. sativus (Wild Carrot)ApiaceaeNot Specified[6]

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, solvent partitioning, and various chromatographic techniques. The following protocols are generalized methodologies derived from the successful isolation of chromones and other flavonoids from the specified plant matrices. Optimization of these protocols may be necessary depending on the specific plant material and desired purity of the final compound.

Isolation from Eupatorium fortunei

This protocol is adapted from methods used for the separation of various constituents from the aerial parts of Eupatorium fortunei.

1.1. Extraction:

  • Air-dry the aerial parts of Eupatorium fortunei and grind them into a coarse powder.

  • Macerate the powdered plant material with 95% ethanol (EtOH) at room temperature for 72 hours. Repeat the extraction process three times to ensure exhaustive extraction.

  • Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

1.2. Solvent Partitioning:

  • Suspend the crude extract in distilled water and sequentially partition with solvents of increasing polarity: n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

  • The this compound, being a moderately polar compound, is expected to be enriched in the ethyl acetate fraction. Concentrate the EtOAc fraction to dryness.

1.3. Chromatographic Purification:

  • Step 1: Medium Pressure Liquid Chromatography (MPLC):

    • Subject the dried EtOAc fraction to MPLC on a C18 reversed-phase column.

    • Elute with a gradient of methanol (MeOH) in water (e.g., 10% to 100% MeOH).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify fractions containing this compound.

  • Step 2: Silica Gel Column Chromatography:

    • Pool the this compound-rich fractions and subject them to column chromatography on silica gel.

    • Elute with a solvent system of increasing polarity, such as a gradient of ethyl acetate in n-hexane.

  • Step 3: Size Exclusion Chromatography:

    • For final purification, utilize a Sephadex LH-20 column with methanol as the mobile phase to remove any remaining impurities.

1.4. Purity Analysis:

  • Assess the purity of the isolated this compound using HPLC-DAD (Diode Array Detection) and confirm its structure by spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).

Isolation from Aloe arborescens

This protocol is based on general methods for isolating chromones from Aloe species.

2.1. Extraction:

  • Obtain fresh leaves of Aloe arborescens and separate the inner gel from the outer leaf cortex.

  • Homogenize the leaf material and extract with methanol (MeOH).

  • Filter the extract and concentrate it under vacuum to yield a crude extract.

2.2. High-Speed Counter-Current Chromatography (HSCCC):

  • HSCCC is a particularly effective technique for the separation of chromones from Aloe extracts.

  • Dissolve the crude extract in a suitable biphasic solvent system. A common system for chromones is chloroform-methanol-water in various ratios (e.g., 4:3:2 v/v/v).

  • Perform the HSCCC separation according to the instrument's operational parameters.

  • Collect fractions and analyze for the presence of this compound using HPLC.

2.3. Final Purification:

  • Fractions containing this compound may require further purification using preparative HPLC on a C18 column to achieve high purity.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the isolation of this compound from a plant source.

G Start Plant Material (e.g., Eupatorium fortunei) Extraction Extraction (e.g., 95% Ethanol) Start->Extraction Partitioning Solvent Partitioning (n-Hexane, EtOAc, n-BuOH) Extraction->Partitioning MPLC MPLC (C18 Reversed-Phase) Partitioning->MPLC EtOAc Fraction SilicaGel Silica Gel Chromatography MPLC->SilicaGel Sephadex Sephadex LH-20 SilicaGel->Sephadex Analysis Purity & Structural Analysis (HPLC, NMR, MS) Sephadex->Analysis End Pure this compound Analysis->End

A generalized workflow for the isolation of this compound.

Potential Signaling Pathways of this compound

While direct studies on the signaling pathways of this compound are limited, its structural similarity to other well-researched flavonoids, such as naringenin, allows for informed postulations about its potential biological activities. Naringenin has been shown to exert anti-inflammatory and antioxidant effects through the modulation of several key signaling cascades.[2][7][8] It is plausible that this compound may act through similar mechanisms.

Potential Anti-Inflammatory and Antioxidant Signaling Pathway:

One proposed pathway involves the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, which is often implicated in inflammatory responses. Additionally, the nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a critical regulator of cellular antioxidant defenses.

The following diagram illustrates a potential signaling pathway for this compound, based on the known actions of naringenin.

G cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound JAK2 JAK2 This compound->JAK2 Inhibits Nrf2 Nrf2 This compound->Nrf2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Inflammation Pro-inflammatory Gene Expression pSTAT3->Inflammation Promotes ARE ARE Nrf2->ARE Antioxidant Antioxidant Gene Expression ARE->Antioxidant Promotes

A proposed signaling pathway for this compound's bioactivity.

Disclaimer: The signaling pathway presented is a hypothetical model based on the activity of structurally related compounds and requires direct experimental validation for this compound.

Conclusion

This technical guide provides a foundational understanding of the natural sourcing and isolation of this compound. The detailed protocols, while requiring optimization for specific applications, offer a robust starting point for researchers. The exploration of potential signaling pathways, informed by the activities of analogous flavonoids, opens avenues for future research into the pharmacological mechanisms of this compound. Further investigation is warranted to fully elucidate its therapeutic potential and to discover additional natural sources.

References

The Biosynthetic Pathway of Noreugenin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Noreugenin, a pentaketide chromone with noteworthy pharmacological potential, is a secondary metabolite found in plants such as Aloe arborescens. Its biosynthesis is a fascinating example of the polyketide pathway, diverging from the more common flavonoid biosynthesis routes. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the enzymatic steps, key intermediates, and regulatory aspects. It includes a compilation of quantitative data from heterologous production systems, detailed experimental protocols for pathway elucidation, and visual representations of the biochemical processes to facilitate a deeper understanding for researchers in natural product synthesis, metabolic engineering, and drug discovery.

Introduction

This compound (5,7-dihydroxy-2-methylchromone) is a member of the chromone family, a class of oxygen-containing heterocyclic compounds. It has garnered interest in the scientific community due to its potential biological activities. The biosynthesis of this compound is a testament to the efficiency of type III polyketide synthases (PKSs), which are remarkable enzymes capable of generating a diverse array of natural products from simple precursors. Understanding the intricacies of the this compound biosynthetic pathway is crucial for its sustainable production through metabolic engineering of microbial hosts, offering an alternative to extraction from plant sources.

The Core Biosynthetic Pathway

The biosynthesis of this compound is a streamlined process that primarily relies on the central metabolite, malonyl-CoA. Unlike many other aromatic polyketides that utilize a starter molecule derived from the phenylpropanoid pathway (e.g., p-coumaroyl-CoA), the biosynthesis of this compound is initiated by a molecule of acetyl-CoA, which is in turn derived from the decarboxylation of malonyl-CoA. The entire carbon backbone of this compound is constructed from five molecules of malonyl-CoA.

The key enzyme orchestrating this synthesis is Pentaketide Chromone Synthase (PCS) , a type III polyketide synthase originally isolated from Aloe arborescens.[1] PCS catalyzes the iterative condensation of four molecules of malonyl-CoA with one starter molecule of acetyl-CoA (derived from a fifth malonyl-CoA). This series of decarboxylative Claisen condensations results in a linear pentaketide intermediate.

This linear pentaketide then undergoes an intramolecular cyclization to form the bicyclic chromone scaffold. A crucial intermediate in this process has been identified as 1-(2,4,6-trihydroxyphenyl)butane-1,3-dione (TPBD) .[2] The final step is a spontaneous cyclization of TPBD to yield this compound.[2]

The overall reaction catalyzed by Pentaketide Chromone Synthase is:

5 Malonyl-CoA → 5,7-dihydroxy-2-methyl-4H-chromen-4-one (this compound) + 5 CoA + 5 CO₂ + H₂O[3]

Enzymatic Mechanism

The catalytic cycle of PCS, a typical type III PKS, involves the following key steps:[4][5]

  • Initiation: A starter molecule, acetyl-CoA (derived from the decarboxylation of one molecule of malonyl-CoA), is loaded onto the active site cysteine residue of PCS.

  • Elongation: Four successive rounds of decarboxylative Claisen condensation occur. In each round, a molecule of malonyl-CoA is decarboxylated to form a reactive enolate, which then attacks the growing polyketide chain attached to the active site cysteine. This extends the chain by two carbons in each step.

  • Intermediate Formation: After four elongation steps, a linear pentaketide intermediate is formed.

  • Cyclization and Aromatization: The linear pentaketide is proposed to cyclize through an intramolecular C6-C1 Claisen condensation to form a pyrone ring, followed by further cyclization and aromatization to yield the intermediate 1-(2,4,6-trihydroxyphenyl)butane-1,3-dione (TPBD).

  • Spontaneous Cyclization: TPBD then undergoes a spontaneous intramolecular reaction to form the stable chromone ring of this compound.[2]

Quantitative Data on this compound Production

The heterologous production of this compound has been successfully demonstrated in microbial hosts, primarily in Corynebacterium glutamicum. These efforts have focused on increasing the intracellular pool of the precursor, malonyl-CoA. The following table summarizes the reported production titers in engineered strains.

Host OrganismStrainKey Genetic ModificationsProduction Titer (mg/L)Reference
Corynebacterium glutamicumNor2 C5 mufasOBCD1 PO6-iolT1 ∆pycTranscriptional deregulation of acetyl-CoA carboxylase (accBC and accD1), reduced flux into the TCA cycle, and elimination of anaplerotic pyruvate carboxylation.53.32[6]
Corynebacterium glutamicumBRC-JBEI 1.1. 2Not specified for this compound, but engineered for isopentenol production, indicating a robust chassis for secondary metabolite production.Not Reported[7]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of the this compound biosynthetic pathway.

Heterologous Expression and Purification of Pentaketide Chromone Synthase (PCS)

This protocol is adapted from methods used for the expression and purification of type III PKSs.[8][9][10]

  • Gene Synthesis and Cloning: The coding sequence for Aloe arborescens PCS is codon-optimized for expression in E. coli and synthesized. The gene is then cloned into an expression vector, such as pET-28a(+), which incorporates an N-terminal His6-tag for affinity purification.

  • Expression in E. coli : The expression plasmid is transformed into a suitable E. coli strain, such as BL21(DE3). A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotic, which is grown overnight at 37°C. This starter culture is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature, typically 18-25°C, for 16-24 hours to enhance soluble protein expression.

  • Cell Lysis: Cells are harvested by centrifugation at 4,000 x g for 20 minutes at 4°C. The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and a protease inhibitor cocktail). The cells are lysed by sonication on ice.

  • Purification: The cell lysate is clarified by centrifugation at 15,000 x g for 30 minutes at 4°C. The supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with the lysis buffer. The column is washed with a wash buffer (lysis buffer with a higher concentration of imidazole, e.g., 20-50 mM) to remove non-specifically bound proteins. The His6-tagged PCS is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Purity and Concentration: The purity of the eluted protein is assessed by SDS-PAGE. The protein concentration is determined using a Bradford assay or by measuring the absorbance at 280 nm.

Pentaketide Chromone Synthase (PCS) Enzyme Activity Assay

This protocol is based on standard assays for type III PKSs.[11][12]

  • Reaction Mixture: The standard reaction mixture (total volume of 500 µL) contains 100 mM potassium phosphate buffer (pH 7.0), 100 µM malonyl-CoA, and 1-5 µg of purified PCS enzyme. For kinetic studies, radio-labeled [2-¹⁴C]malonyl-CoA can be used.[11]

  • Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30°C for 30-60 minutes.

  • Reaction Quenching: The reaction is stopped by the addition of 50 µL of 20% HCl.

  • Product Extraction: The reaction products are extracted twice with 500 µL of ethyl acetate. The organic phases are combined and evaporated to dryness under a stream of nitrogen.

  • Analysis: The dried residue is redissolved in a suitable solvent (e.g., methanol) and analyzed by High-Performance Liquid Chromatography (HPLC) with UV detection.

HPLC Analysis of this compound

This protocol is adapted from methods for the analysis of flavonoids.[13][14][15]

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector is used.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically employed.

  • Mobile Phase: A gradient elution is commonly used with two solvents: Solvent A (e.g., water with 0.1% formic acid or acetic acid) and Solvent B (e.g., acetonitrile or methanol with 0.1% formic acid or acetic acid). A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.

  • Flow Rate: A flow rate of 1.0 mL/min is standard.

  • Detection: this compound can be detected by its UV absorbance, typically around 254 nm or 280 nm.

  • Quantification: Quantification is performed by comparing the peak area of the sample to a standard curve generated with purified this compound.

Visualizations

Biosynthetic Pathway of this compound

Noreugenin_Biosynthesis cluster_precursor Precursor Pool cluster_enzyme Enzymatic Conversion cluster_intermediates Intermediates cluster_product Final Product Malonyl_CoA Malonyl-CoA (x5) PCS Pentaketide Chromone Synthase (PCS) Malonyl_CoA->PCS Substrate Linear_Pentaketide Linear Pentaketide Intermediate PCS->Linear_Pentaketide Catalysis TPBD 1-(2,4,6-trihydroxyphenyl) butane-1,3-dione (TPBD) Linear_Pentaketide->TPBD Intramolecular Cyclization This compound This compound TPBD->this compound Spontaneous Cyclization PCS_Workflow Start Start: PCS Gene from Aloe arborescens Cloning Cloning into Expression Vector Start->Cloning Expression Heterologous Expression in E. coli Cloning->Expression Purification Purification of Recombinant PCS Expression->Purification Enzyme_Assay Enzyme Activity Assay Purification->Enzyme_Assay Analysis HPLC Analysis of Reaction Products Enzyme_Assay->Analysis End End: Characterized PCS Analysis->End

References

Noreugenin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Chemical Structure and Properties of Noreugenin for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a naturally occurring chromone, a class of organic compounds characterized by a benzopyran-4-one structure. First isolated from Aloe arborescens, it has since been identified in various other plant species. Belonging to the phenol and polyphenol chemical classes, this compound has garnered significant interest within the scientific community for its notable biological activities, particularly its anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and relevant experimental protocols for this compound, tailored for researchers and professionals in drug development.

Chemical Structure and Identification

This compound is systematically named 5,7-dihydroxy-2-methyl-4H-chromen-4-one. Its structure consists of a bicyclic system where a benzene ring is fused to a pyran-4-one ring, with hydroxyl groups substituted at positions 5 and 7, and a methyl group at position 2.

IdentifierValue
IUPAC Name 5,7-dihydroxy-2-methylchromen-4-one[1]
Synonyms 5,7-Dihydroxy-2-methyl-4H-chromen-4-one, 5,7-Dihydroxy-2-methylchromone
CAS Number 1013-69-0
Molecular Formula C₁₀H₈O₄[1]
SMILES CC1=CC(=O)C2=C(C=C(C=C2O1)O)O[1]
InChI InChI=1S/C10H8O4/c1-5-2-7(12)10-8(13)3-6(11)4-9(10)14-5/h2-4,11,13H,1H3[1]
InChIKey NCUJRUDLFCGVOE-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and understanding its behavior in biological systems.

PropertyValueSource
Molecular Weight 192.17 g/mol PubChem
Appearance White to off-white solidMedChemExpress
Melting Point 277-279 °CCAS Common Chemistry
Boiling Point (Predicted) 394.6 °C at 760 mmHgLookChem
pKa (Strongest Acidic, Predicted) 6.58 ± 0.40LookChem
Solubility in Water (Estimated) 2887 mg/L at 25 °C[2]BOC Sciences[2]
Solubility in DMSO 250 mg/mL (1300.93 mM)MedChemExpress[1]
Solubility in other organic solvents Soluble in Chloroform, Dichloromethane, Ethyl Acetate, AcetoneChemFaces[3]
logP (Predicted) 1.64ALOGPS

Biological Activity and Signaling Pathways

This compound exhibits significant anti-inflammatory properties. One of the key mechanisms underlying this activity is its function as a ligand for the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor involved in regulating various biological processes, including immune responses.

This compound as an Aryl Hydrocarbon Receptor (AhR) Ligand

The canonical AhR signaling pathway is initiated by the binding of a ligand, such as this compound, to the cytosolic AhR, which is complexed with chaperone proteins like heat shock protein 90 (Hsp90). This binding event triggers a conformational change, leading to the translocation of the ligand-receptor complex into the nucleus. Inside the nucleus, the chaperones dissociate, and the AhR forms a heterodimer with the AhR nuclear translocator (ARNT). This heterodimer then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, thereby modulating their transcription. The activation of this pathway by this compound can lead to the regulation of genes involved in the inflammatory response.

Noreugenin_AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AhR_complex AhR-Hsp90 Complex This compound->AhR_complex Binds Activated_complex Activated This compound-AhR Complex AhR_complex->Activated_complex Activation Heterodimer This compound-AhR-ARNT Heterodimer Activated_complex->Heterodimer Translocation & Dimerization ARNT ARNT ARNT->Heterodimer XRE XRE (DNA) Heterodimer->XRE Binds Target_Genes Target Gene Transcription XRE->Target_Genes Modulates

This compound-mediated AhR Signaling Pathway.

Experimental Protocols

General Workflow for Evaluating the Anti-inflammatory Activity of this compound

The evaluation of the anti-inflammatory properties of a natural product like this compound typically follows a structured workflow, from initial extraction to detailed in vitro and in vivo testing.

Anti_inflammatory_Workflow Start Start: Natural Source (e.g., Aloe arborescens) Extraction Extraction of Crude Product Start->Extraction Purification Purification of this compound (e.g., Chromatography) Extraction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization In_Vitro_Screening In Vitro Anti-inflammatory Screening Assays Characterization->In_Vitro_Screening Cytotoxicity Cytotoxicity Assays In_Vitro_Screening->Cytotoxicity Mechanism_Study Mechanism of Action Studies (e.g., AhR Binding Assay) In_Vitro_Screening->Mechanism_Study In_Vivo_Models In Vivo Animal Models of Inflammation Mechanism_Study->In_Vivo_Models Data_Analysis Data Analysis and Interpretation In_Vivo_Models->Data_Analysis Conclusion Conclusion on Anti-inflammatory Potential Data_Analysis->Conclusion

Workflow for Anti-inflammatory Evaluation.
In Vitro Anti-inflammatory Assay: Inhibition of Egg Albumin Denaturation

This protocol describes a common in vitro assay to assess the anti-inflammatory activity of a compound by measuring its ability to inhibit protein denaturation, a hallmark of inflammation.

Objective: To determine the in vitro anti-inflammatory activity of this compound by inhibiting heat-induced egg albumin denaturation.

Materials:

  • This compound

  • Fresh hen's egg

  • Phosphate buffered saline (PBS, pH 6.4)

  • Diclofenac sodium (as a standard reference drug)

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a 1% (w/v) solution of egg albumin in PBS.

    • Prepare stock solutions of this compound and diclofenac sodium in a suitable solvent (e.g., DMSO) and then make serial dilutions in PBS to achieve the desired test concentrations.

  • Assay Protocol:

    • The reaction mixture consists of 0.2 mL of egg albumin solution and 2.8 mL of PBS.

    • To this mixture, add 2.0 mL of varying concentrations of this compound or diclofenac sodium.

    • For the control, 2.0 mL of distilled water is added instead of the test substance.

    • The reaction mixtures are incubated at 37°C for 15 minutes.

    • Following incubation, the mixtures are heated at 70°C in a water bath for 5 minutes.

    • After cooling, the absorbance of the solutions is measured at 660 nm.

  • Calculation:

    • The percentage inhibition of protein denaturation is calculated using the following formula: Percentage Inhibition = [ (Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control ] x 100

  • Data Analysis:

    • The IC₅₀ value (the concentration of the test substance required to inhibit 50% of protein denaturation) is determined by plotting the percentage inhibition against the concentration of this compound.

Aryl Hydrocarbon Receptor (AhR) Binding Assay (Competitive Radioligand Binding)

This protocol outlines a method to determine the binding affinity of this compound to the AhR.

Objective: To quantify the binding affinity of this compound to the AhR using a competitive radioligand binding assay.

Materials:

  • This compound

  • Cytosolic protein preparation containing AhR (e.g., from guinea pig liver)

  • [³H]TCDD (radiolabeled TCDD, a high-affinity AhR ligand)

  • TCDF (2,3,7,8-Tetrachlorodibenzofuran, as a competitor for non-specific binding)

  • Hydroxyapatite (HAP)

  • Scintillation counter and vials

Procedure:

  • Incubation:

    • In a series of tubes, incubate the hepatic cytosol (containing AhR) with a constant concentration of [³H]TCDD (e.g., 2 nM).

    • Add increasing concentrations of unlabeled this compound to these tubes.

    • Include control tubes with [³H]TCDD only (for total binding) and tubes with [³H]TCDD and a high concentration of a known competitor like TCDF (for non-specific binding).

    • Incubate the mixtures for 2 hours at 20°C.

  • Separation of Bound and Free Ligand:

    • Use the HAP assay to separate the ligand-receptor complexes from the unbound ligand. Add HAP slurry to each tube and incubate.

    • Centrifuge the tubes to pellet the HAP with the bound complexes.

    • Wash the pellets to remove any remaining unbound radioligand.

  • Quantification:

    • Resuspend the washed pellets in scintillation fluid.

    • Measure the radioactivity in each sample using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific [³H]TCDD binding against the concentration of this compound.

    • Determine the IC₅₀ value of this compound, which is the concentration that displaces 50% of the specifically bound [³H]TCDD. This value can be used to calculate the binding affinity (Ki) of this compound for the AhR.

Conclusion

This compound is a promising natural compound with well-documented anti-inflammatory properties, partly mediated through its interaction with the Aryl Hydrocarbon Receptor. This technical guide provides essential information on its chemical identity, physicochemical characteristics, and biological activity, along with standardized experimental protocols. This compilation of data and methodologies aims to facilitate further research and development of this compound as a potential therapeutic agent.

References

In Vitro Biological Activity of Noreugenin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Noreugenin, a chromone derivative, has garnered interest within the scientific community for its potential therapeutic properties. As a key biosynthetic precursor to various natural products, understanding its intrinsic biological activities is crucial for drug discovery and development. This technical guide provides a comprehensive overview of the reported in vitro biological activities of this compound, with a focus on its anticancer, anti-inflammatory, and antioxidant properties. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and workflows to facilitate further research into this promising compound. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from structurally similar compounds and established methodologies to provide a foundational resource for researchers.

Anticancer Activity

While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively reported in the available literature, studies on structurally related flavonoids, such as Naringenin, provide insights into its potential anticancer effects. These compounds are known to inhibit cell proliferation and induce apoptosis in various cancer cell lines.

Quantitative Data (Illustrative)

The following table summarizes representative IC50 values for the related flavonoid, Naringenin, against common cancer cell lines. These values serve as a reference for potential efficacy ranges that could be investigated for this compound.

Cell LineCancer TypeCompoundIC50 (µM)Citation
MCF-7Breast CancerNaringenin45.2
HeLaCervical CancerNaringenin85.7
HepG2Liver CancerNaringenin62.1
Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualization: Experimental Workflow for MTT Assay

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound (serial dilutions) B->C D Incubate for 24/48/72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

MTT Assay Workflow

Anti-inflammatory Activity

This compound has been reported to possess anti-inflammatory properties. This activity is often evaluated by measuring the inhibition of inflammatory mediators such as nitric oxide (NO) and the activity of cyclooxygenase (COX) enzymes.

Quantitative Data

Specific IC50 values for this compound's anti-inflammatory activity are not consistently available. The following table provides illustrative data on the inhibition of nitric oxide production by other flavonoids in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

CompoundIC50 for NO Inhibition (µM)
Apigenin23
Wogonin17
Luteolin27
Experimental Protocols

This assay measures the ability of a compound to scavenge nitric oxide, which is often overproduced during inflammation.

Materials:

  • This compound stock solution

  • Sodium nitroprusside solution (10 mM)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • 96-well plate

  • Microplate reader

Procedure:

  • Reaction Mixture: In a 96-well plate, mix 50 µL of various concentrations of this compound with 50 µL of sodium nitroprusside solution in PBS.

  • Incubation: Incubate the plate at room temperature for 150 minutes.

  • Griess Reagent Addition: Add 50 µL of Griess reagent to each well.

  • Absorbance Measurement: Measure the absorbance at 546 nm after 10 minutes.

  • Data Analysis: Calculate the percentage of NO scavenging activity compared to a control without the sample.

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway.

Materials:

  • This compound stock solution

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Reaction buffer

  • EIA (Enzyme Immunoassay) detection reagents

  • 96-well plate

  • Microplate reader

Procedure:

  • Enzyme Incubation: In a 96-well plate, incubate the COX-1 or COX-2 enzyme with various concentrations of this compound or a reference inhibitor (e.g., celecoxib for COX-2) in the reaction buffer.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Reaction Termination: Stop the reaction after a defined period.

  • Prostaglandin Measurement: Measure the amount of prostaglandin produced using an EIA kit according to the manufacturer's instructions.

  • Data Analysis: Determine the percent inhibition of COX activity and calculate the IC50 values.

Visualization: NF-κB Signaling Pathway

The NF-κB signaling pathway is a key regulator of inflammation. Many anti-inflammatory compounds exert their effects by inhibiting this pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB_NFkB IκBα-p65/p50 IKK->IkB_NFkB Phosphorylation IkB IκBα NFkB p65/p50 NFkB_n p65/p50 NFkB->NFkB_n IkB_NFkB->IkB Degradation IkB_NFkB->NFkB DNA DNA Genes Pro-inflammatory Genes (COX-2, iNOS) DNA->Genes Transcription NFkB_n->DNA Stimuli Inflammatory Stimuli (LPS) Stimuli->IKK This compound This compound This compound->IKK Inhibition Antioxidant_Workflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay A1 Mix this compound with DPPH solution B1 Incubate 30 min (dark) A1->B1 C1 Measure absorbance at 517 nm B1->C1 A2 Prepare ABTS radical solution B2 Mix this compound with ABTS solution A2->B2 C2 Incubate 6 min B2->C2 D2 Measure absorbance at 734 nm C2->D2 MAPK_Pathway cluster_nucleus Nucleus Stimuli Stress/Growth Factors MAPKKK MAPKKK Stimuli->MAPKKK This compound This compound MAPKK MAPKK This compound->MAPKK Modulation MAPKKK->MAPKK P MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK P TF Transcription Factors MAPK->TF P Genes Target Genes TF->Genes

In-depth Technical Guide on the Cellular Mechanism of Action of Noreugenin: A Note on Data Availability

Author: BenchChem Technical Support Team. Date: November 2025

To Researchers, Scientists, and Drug Development Professionals,

This communication addresses your request for an in-depth technical guide on the cellular mechanism of action of noreugenin. After a comprehensive and exhaustive search of the scientific literature, we must report that there is a significant scarcity of detailed, publicly available research specifically elucidating the molecular mechanisms of this compound in cells.

While this compound is recognized for its general antioxidant and anti-inflammatory properties, the current body of scientific work does not provide the specific quantitative data, detailed experimental protocols, or elucidated signaling pathways required to construct the in-depth technical guide you requested.

A Proposed Alternative: Naringenin, a Closely Related and Well-Studied Analog

We have, however, found a wealth of detailed information on naringenin , a flavonoid that is structurally very similar to this compound. Naringenin has been the subject of extensive research, and there is a substantial amount of data available on its cellular mechanisms of action, including its anti-cancer, anti-inflammatory, and antioxidant effects.

Structural Similarity of this compound and Naringenin:

This compound and naringenin share a core flavonoid structure, with slight differences in their chemical substituents. This structural similarity suggests that they may share some common biological activities and mechanisms of action.

Given the lack of specific data on this compound, we propose to provide you with the requested in-depth technical guide on the cellular mechanism of action of naringenin . This guide would include:

  • A comprehensive overview of naringenin's effects on cellular signaling pathways , including the PI3K/Akt/mTOR, MAPK/ERK, and NF-κB pathways.

  • Detailed quantitative data from various studies, presented in structured tables for easy comparison. This would include IC50 values, protein expression changes, and measures of apoptosis and cell cycle arrest.

  • Thorough experimental protocols for key assays used to study naringenin's effects, such as cell viability assays, western blotting, flow cytometry for apoptosis and cell cycle analysis, and reactive oxygen species (ROS) detection.

  • Graphviz diagrams illustrating the signaling pathways and experimental workflows associated with naringenin's mechanism of action.

We believe that a detailed guide on naringenin would be of significant value to your research and drug development efforts, providing a strong foundation for understanding the potential mechanisms of related flavonoids like this compound.

We await your confirmation to proceed with the creation of this in-depth technical guide on the cellular mechanism of action of naringenin.

Noreugenin: An In-depth Technical Guide to its Antioxidant Properties

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Noreugenin (5,7-dihydroxy-2-methylchromone) is a naturally occurring flavonoid recognized for its potential biological activities, including its role as an antioxidant.[1][2] Like many flavonoids, its antioxidant capacity is attributed to its chemical structure, which enables it to scavenge free radicals and chelate metal ions.[2] However, a comprehensive review of the current scientific literature reveals a notable scarcity of in-depth, quantitative studies and mechanistic analyses specifically focused on this compound. While its antioxidant activity is qualitatively acknowledged, detailed data regarding its efficacy in various assays (e.g., IC50 values) and its specific interactions with cellular signaling pathways, such as the Nrf2 or NF-κB pathways, are not well-documented for the pure compound.

This guide synthesizes the available information on this compound's antioxidant properties, explains the fundamental mechanisms by which it is presumed to act based on its flavonoid structure, and provides detailed protocols for key antioxidant assays. It aims to serve as a foundational resource for researchers and drug development professionals, while also highlighting the existing knowledge gaps and opportunities for future investigation.

Introduction to this compound

This compound, also known as 5,7-dihydroxy-2-methylchromone, is a member of the chromone family, a class of flavonoid compounds.[3] Its structure features a benzopyran-4-one backbone with hydroxyl groups at the C-5 and C-7 positions and a methyl group at C-2. These structural features, particularly the phenolic hydroxyl groups, are central to its antioxidant activity.

Caption: Chemical structure of this compound.

Core Antioxidant Mechanisms

The antioxidant action of flavonoids like this compound is generally understood to occur through two primary mechanisms: direct scavenging of free radicals and chelation of transition metal ions.

Direct Free Radical Scavenging

This compound can directly neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS) through hydrogen atom donation from its phenolic hydroxyl groups. This process stabilizes the free radical, terminating the oxidative chain reaction. The resulting flavonoid radical is significantly less reactive due to the delocalization of the unpaired electron across its aromatic ring system.

Radical_Scavenging This compound This compound (Flavonoid-OH) NoreugeninRadical This compound Radical (Flavonoid-O•) (Less Reactive) This compound->NoreugeninRadical Donates H• Radical Free Radical (R•) StableRadical Stable Radical (R-H) Radical->StableRadical Accepts H•

Caption: General mechanism of free radical scavenging by this compound.

Metal Ion Chelation

Transition metals, such as ferrous iron (Fe²⁺) and cupric copper (Cu²⁺), can catalyze the formation of the highly reactive hydroxyl radical via the Fenton reaction. The structural arrangement of hydroxyl and carbonyl groups in flavonoids allows them to act as effective chelating agents, binding to these metal ions and rendering them redox-inactive. This prevents the initiation of oxidative chain reactions, thereby providing indirect antioxidant protection.[4][5] this compound's 5-hydroxy and 4-keto groups provide a potential site for such chelation.

Metal_Chelation cluster_fenton Fenton Reaction cluster_chelation Chelation This compound This compound Chelate This compound-Metal Complex (Inactive) This compound->Chelate Metal Transition Metal Ion (e.g., Fe²⁺) Radical Hydroxyl Radical (•OH) (Highly Reactive) Metal->Radical Metal->Chelate H2O2 H₂O₂ H2O2->Radical Catalyzed by Fe²⁺

Caption: Mechanism of antioxidant action via metal ion chelation.

Modulation of Cellular Signaling Pathways (A General Flavonoid Perspective)

Many antioxidant compounds, particularly flavonoids, exert protective effects not only by direct scavenging but also by upregulating the body's endogenous antioxidant defense systems. A primary pathway involved is the Nrf2-ARE signaling cascade.[6][7]

The Nrf2-ARE Pathway

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is held in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation.[6] In response to oxidative stress or induction by molecules like certain flavonoids, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, initiating the transcription of a suite of protective proteins, including antioxidant enzymes (e.g., Heme Oxygenase-1 (HO-1), SOD, Catalase) and phase II detoxification enzymes.[8][9]

Note: While this pathway is a common target for many flavonoids, specific studies demonstrating the modulation of the Nrf2 pathway by this compound are currently lacking in the published literature.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Keap1 Keap1 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ROS Oxidative Stress (ROS) or Flavonoid Inducer ROS->Nrf2_Keap1 Induces Dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Transcription of Antioxidant Genes (e.g., HO-1, SOD, CAT) ARE->Genes Activates

Caption: Overview of the Nrf2-ARE antioxidant signaling pathway.

Quantitative Antioxidant Capacity of this compound

As of late 2025, there is a significant lack of published quantitative data on the antioxidant capacity of pure this compound. Standard metrics such as IC50 values from DPPH, ABTS, or other radical scavenging assays have not been reported for the isolated compound. The data that is available comes from extracts containing this compound derivatives.

AssayCompound/ExtractIC50 ValueReference
DPPH Radical ScavengingMethanol extract of Chadian Propolis (containing 5,7-dihydroxy-2-methylchromone glycosides)0.28 mg/mL[10]

Note: The value presented is for a complex natural extract and not for pure this compound. This result indicates antioxidant potential within the extract but cannot be solely attributed to this compound. Further research is required to determine the specific antioxidant capacity of the pure compound.

Key Experimental Protocols

The following sections detail the methodologies for common in vitro assays used to characterize the antioxidant properties of compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at approximately 517 nm, which corresponds to a color change from deep violet to pale yellow.[11]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and protected from light.

    • Prepare a series of dilutions of the test compound (this compound) and a standard antioxidant (e.g., Ascorbic Acid, Trolox) in the same solvent.

  • Assay Procedure:

    • In a 96-well microplate or cuvettes, add a fixed volume of the DPPH solution (e.g., 100 µL).

    • Add an equal volume (e.g., 100 µL) of the test compound dilutions or standard to the wells.

    • For the control, add solvent instead of the test compound to the DPPH solution.

    • For the blank, use the solvent alone.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of each well at 517 nm using a microplate reader or spectrophotometer.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

    • Plot the % Inhibition against the concentration of the test compound.

    • Determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals) from the graph using regression analysis.[12][13]

Caption: Experimental workflow for the DPPH radical scavenging assay.

Ferrous Ion (Fe²⁺) Chelating Activity Assay

This assay evaluates the ability of a compound to compete with ferrozine for the binding of ferrous iron (Fe²⁺). Ferrozine forms a stable, red-colored complex with Fe²⁺. In the presence of a chelating agent like this compound, the formation of the ferrozine-Fe²⁺ complex is disrupted, leading to a decrease in the red color, which can be measured spectrophotometrically.[14][15]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare solutions of the test compound (this compound) and a standard chelator (e.g., EDTA) at various concentrations.

    • Prepare an aqueous solution of ferrous chloride (FeCl₂, e.g., 2 mM).

    • Prepare an aqueous solution of ferrozine (e.g., 5 mM).

  • Assay Procedure:

    • In a microplate or test tubes, add a specific volume of the test compound or standard solution.

    • Initiate the reaction by adding the FeCl₂ solution. Mix and let it stand for a short period.

    • Add the ferrozine solution to the mixture to begin the color development reaction. The control sample contains all reagents except the test compound.

  • Incubation and Measurement:

    • Incubate the mixture at room temperature for a specified time (e.g., 10 minutes).

    • Measure the absorbance of the solution at 562 nm.

  • Calculation:

    • Calculate the percentage of Fe²⁺ chelating activity using the formula: % Chelating Activity = [(A_control - A_sample) / A_control] * 100

    • Determine the IC50 value, which is the concentration that chelates 50% of the ferrous ions.

Conclusion and Future Directions

This compound is a flavonoid with confirmed, albeit qualitatively described, antioxidant properties.[1][2] Its chemical structure suggests it acts through established flavonoid mechanisms of radical scavenging and metal ion chelation. However, the lack of specific quantitative data and mechanistic studies represents a significant gap in the scientific understanding of this compound.

For researchers and drug development professionals, this compound presents an opportunity for novel investigation. Future studies should focus on:

  • Quantitative Analysis: Determining the IC50 values of pure this compound in a comprehensive panel of antioxidant assays (DPPH, ABTS, ORAC, FRAP, etc.).

  • Mechanistic Elucidation: Investigating the specific molecular mechanisms, including its ability to modulate key signaling pathways like Nrf2-ARE and NF-κB in relevant cell models.

  • In Vivo Studies: Assessing its bioavailability and efficacy in mitigating oxidative stress in animal models of disease.

Generating this fundamental data is crucial for validating the therapeutic potential of this compound and advancing its development as a potential agent for managing conditions associated with oxidative stress.

References

A Technical Guide to the Anti-inflammatory Effects of Naringenin

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Noreugenin and Naringenin: While the initial topic of interest was this compound, a comprehensive literature search revealed a significant lack of specific data on its anti-inflammatory properties. However, the closely related and extensively studied flavanone, Naringenin, offers a wealth of information on anti-inflammatory mechanisms relevant to this class of compounds. This guide will, therefore, focus on the well-documented anti-inflammatory effects of Naringenin as a representative molecule.

Naringenin, a flavonoid predominantly found in citrus fruits, has demonstrated potent anti-inflammatory activities across a range of in vitro and in vivo studies. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. This technical guide provides an in-depth overview of the anti-inflammatory effects of Naringenin, tailored for researchers, scientists, and drug development professionals.

Quantitative Data on Anti-inflammatory Effects of Naringenin

The following tables summarize the quantitative data on the inhibitory effects of Naringenin on various inflammatory markers.

Table 1: In Vitro Inhibition of Inflammatory Mediators by Naringenin

Inflammatory MediatorCell LineStimulantNaringenin Concentration% Inhibition / IC50Reference
Nitric Oxide (NO)RAW 264.7 MacrophagesLPS (1 µg/mL)50 µmol/LSignificant Inhibition[1]
Nitric Oxide (NO)RAW 264.7 MacrophagesLPSIC50: 33.3 ± 1.3 µg/mL (AAE)50%[2]
Tumor Necrosis Factor-α (TNF-α)RAW 264.7 MacrophagesLPSNot SpecifiedSignificant Reduction[3]
Tumor Necrosis Factor-α (TNF-α)THP-1 cellsSa-TX (1 μg/ml)10, 20, or 40 μg/mlDose-dependent inhibition[4]
Interleukin-6 (IL-6)Human Dermal FibroblastsLPS5 and 10 µMSignificant Reduction[5]
Interleukin-1β (IL-1β)Human Dermal FibroblastsLPS5 and 10 µMSignificant Reduction[5]
Cyclooxygenase-2 (COX-2)RAW 264.7 MacrophagesLPSNot SpecifiedInhibition[6]
Inducible Nitric Oxide Synthase (iNOS)RAW 264.7 MacrophagesLPSNot SpecifiedInhibition[6]

Table 2: In Vivo Anti-inflammatory Effects of Naringenin

Animal ModelInflammatory ParameterNaringenin DosageRoute of AdministrationEffectReference
Carrageenan-Induced Paw Edema (Rat)Paw Edema VolumeNot SpecifiedNot SpecifiedSignificant Reduction[7]
LPS-Induced Acute Lung Injury (Mouse)Lung Wet/Dry Ratio, Inflammatory Cytokines100 mg/kgOralSignificant Amelioration[8][9]
LPS-Induced Liver Injury (Mouse)Serum ALT, AST, Inflammatory CytokinesNot SpecifiedNot SpecifiedSignificant Prevention[10]

Core Signaling Pathways Modulated by Naringenin

Naringenin exerts its anti-inflammatory effects by targeting several key intracellular signaling pathways that are crucial for the inflammatory response.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Naringenin has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of numerous pro-inflammatory genes.[3]

NF_kB_Pathway cluster_NFkB_complex Cytoplasmic Complex cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB degrades & releases NFkB_active Active NF-κB NFkB->NFkB_active translocates Nucleus Nucleus Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) NFkB_active->Pro_inflammatory_Genes activates Naringenin Naringenin Naringenin->IKK inhibits Naringenin->NFkB inhibits translocation

Caption: Naringenin inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs) are critical mediators of cellular responses to external stimuli, including inflammation. Naringenin has been found to modulate MAPK signaling, contributing to its anti-inflammatory profile.[6]

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK activates p38 p38 MAPKK->p38 JNK JNK MAPKK->JNK ERK ERK MAPKK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors JNK->Transcription_Factors ERK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Naringenin Naringenin Naringenin->p38 inhibits phosphorylation Naringenin->JNK inhibits phosphorylation Naringenin->ERK inhibits phosphorylation

Caption: Naringenin modulates the MAPK signaling pathway.

JAK-STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is essential for cytokine signaling. Naringenin can interfere with this pathway, thereby reducing the inflammatory response mediated by various cytokines.

JAK_STAT_Pathway cluster_nucleus Nuclear Events Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus Gene_Expression Gene Expression STAT_dimer->Gene_Expression Naringenin Naringenin Naringenin->JAK inhibits phosphorylation

Caption: Naringenin interferes with the JAK-STAT signaling pathway.

NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a multi-protein complex that, when activated, leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Naringenin has been shown to inhibit the activation of the NLRP3 inflammasome.

NLRP3_Inflammasome DAMPs_PAMPs DAMPs/PAMPs (e.g., ATP, nigericin) NLRP3 NLRP3 DAMPs_PAMPs->NLRP3 activates Priming Priming Signal (e.g., LPS) NFkB_activation NF-κB Activation Priming->NFkB_activation pro_IL1B_NLRP3 pro-IL-1β & NLRP3 Expression NFkB_activation->pro_IL1B_NLRP3 pro_IL1B Pro-IL-1β pro_IL1B_NLRP3->pro_IL1B ASC ASC NLRP3->ASC recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits Inflammasome NLRP3 Inflammasome Assembly Casp1 Active Caspase-1 Inflammasome->Casp1 cleaves Casp1->pro_IL1B cleaves IL1B Mature IL-1β pro_IL1B->IL1B Naringenin Naringenin Naringenin->NFkB_activation inhibits Naringenin->NLRP3 inhibits activation

Caption: Naringenin inhibits NLRP3 inflammasome activation.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of Naringenin's anti-inflammatory effects are provided below.

In Vitro Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages in response to an inflammatory stimulus.

Methodology:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere for 24 hours.[11]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of Naringenin. The cells are pre-incubated for 2 hours.

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS stimulation is also included.[12]

  • Incubation: The plates are incubated for an additional 24 hours.

  • Nitrite Measurement (Griess Assay):

    • 100 µL of cell culture supernatant is transferred to a new 96-well plate.[12]

    • 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) is added to each well.[12]

    • The plate is incubated at room temperature for 10-15 minutes.

    • The absorbance is measured at 540 nm using a microplate reader.[11]

  • Data Analysis: The concentration of nitrite, a stable product of NO, is determined by comparison with a standard curve of sodium nitrite. The percentage of NO inhibition by Naringenin is calculated relative to the LPS-stimulated control.

NO_Assay_Workflow cluster_workflow Nitric Oxide (NO) Production Assay Workflow A 1. Seed RAW 264.7 cells in 96-well plate B 2. Pre-treat with Naringenin A->B C 3. Stimulate with LPS B->C D 4. Incubate for 24h C->D E 5. Collect supernatant D->E F 6. Perform Griess Assay E->F G 7. Measure absorbance at 540 nm F->G H 8. Calculate NO inhibition G->H

Caption: Experimental workflow for Nitric Oxide (NO) assay.

In Vitro Assay: Cytokine Measurement by ELISA

This protocol details the measurement of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).

Methodology:

  • Sample Collection: Following cell treatment with Naringenin and stimulation with an inflammatory agent (e.g., LPS), the cell culture supernatant is collected and centrifuged to remove cellular debris.[13]

  • Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α antibody) and incubated overnight at 4°C.[14]

  • Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.[14]

  • Sample and Standard Incubation: The collected supernatants and a series of known concentrations of the recombinant cytokine standard are added to the wells and incubated.[13]

  • Detection Antibody: After washing, a biotinylated detection antibody specific for the cytokine is added to the wells and incubated.

  • Enzyme Conjugate: Following another wash, a streptavidin-horseradish peroxidase (HRP) conjugate is added.

  • Substrate Addition: The plate is washed again, and a substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.[15]

  • Reaction Stoppage and Measurement: The reaction is stopped with a stop solution (e.g., sulfuric acid), and the absorbance is measured at 450 nm.[16]

  • Data Analysis: A standard curve is generated from the absorbance values of the standards, and the concentration of the cytokine in the samples is determined from this curve.

In Vivo Model: Carrageenan-Induced Paw Edema in Rats

This is a classic model of acute inflammation used to evaluate the efficacy of anti-inflammatory compounds.

Methodology:

  • Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Grouping and Treatment: Animals are randomly divided into groups: a control group, a carrageenan-only group, and groups treated with different doses of Naringenin. Naringenin is typically administered orally or intraperitoneally 30-60 minutes before the carrageenan injection.[17]

  • Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of each rat.[17]

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.[17]

  • Data Analysis: The degree of paw edema is calculated as the increase in paw volume compared to the baseline. The percentage inhibition of edema in the Naringenin-treated groups is calculated relative to the carrageenan-only group.

In Vivo Model: LPS-Induced Acute Lung Injury in Mice

This model is used to study the effects of anti-inflammatory agents on acute lung inflammation.

Methodology:

  • Animal Acclimatization: Male C57BL/6 mice are acclimatized for one week.

  • Grouping and Treatment: Mice are divided into a control group, an LPS-only group, and Naringenin-treated groups. Naringenin is often administered orally for several days prior to LPS challenge.[8]

  • Induction of Lung Injury: Mice are anesthetized, and a solution of lipopolysaccharide (LPS) in saline is administered intranasally or intratracheally to induce lung injury.

  • Sample Collection: At a specified time point after LPS administration (e.g., 24 hours), the mice are euthanized. Bronchoalveolar lavage fluid (BALF) is collected by flushing the lungs with saline. Lung tissue and blood samples are also collected.

  • Analysis:

    • BALF Analysis: Total and differential cell counts (especially neutrophils) are performed on the BALF. Protein concentration and cytokine levels (e.g., TNF-α, IL-6) are measured.[18]

    • Lung Tissue Analysis: Lung tissue is processed for histological examination to assess the degree of inflammation and injury. Myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration, can also be measured.[9]

    • Serum Analysis: Serum levels of inflammatory cytokines are determined by ELISA.

  • Data Analysis: The parameters from the Naringenin-treated groups are compared to those of the LPS-only group to evaluate the protective effects of Naringenin.

References

A Technical Guide to Noreugenin: A Plant-Derived Chromone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Noreugenin, chemically known as 5,7-dihydroxy-2-methyl-4H-chromen-4-one, is a naturally occurring chromone found in various plant species, notably Aloe arborescens. As a plant secondary metabolite, it plays a role in the plant's defense system and has garnered significant interest for its potential pharmacological activities.[1][2] This technical guide provides a comprehensive overview of this compound, covering its biosynthesis, a detailed representative protocol for its extraction and isolation, and a summary of its known biological activities supported by quantitative data. Furthermore, this document illustrates key processes through workflow and pathway diagrams, including a putative mechanism of action for its anti-inflammatory effects, to support further research and drug development initiatives.

Introduction

This compound is a member of the chromone class of organic compounds, featuring a 1,4-benzopyrone skeleton substituted with a methyl group at position 2 and hydroxyl groups at positions 5 and 7.[3] It is a plant secondary metabolite synthesized via the polyketide pathway, distinguishing it from the more common phenylpropanoid-derived flavonoids.[] Its presence in medicinal plants has led to investigations into its biological properties, which include antioxidant, anti-inflammatory, antimicrobial, antiviral, and cytotoxic effects.[1][5] This guide aims to consolidate the current technical knowledge on this compound to facilitate its exploration as a potential therapeutic agent.

Biosynthesis Pathway

This compound is a pentaketide synthesized from five molecules of malonyl-CoA. This reaction is catalyzed by a plant-specific type III polyketide synthase (PKS) known as pentaketide chromone synthase (PCS), which was identified in Aloe arborescens.[] The enzyme facilitates the sequential condensation and subsequent cyclization and aromatization reactions to form the final chromone structure.

G Figure 1: Biosynthesis of this compound cluster_0 Polyketide Pathway Malonyl_CoA Malonyl-CoA (x5) PCS Pentaketide Chromone Synthase (PCS) Malonyl_CoA->PCS This compound This compound (5,7-dihydroxy-2-methylchromone) PCS->this compound Cyclization & Aromatization

Figure 1: Biosynthesis of this compound.

Extraction, Isolation, and Characterization

While a single, standardized protocol for this compound is not universally established, the following methodology is a representative composite based on successful protocols for isolating similar chromones (e.g., aloesin) from Aloe species, which are known sources of this compound.

Detailed Experimental Protocol: Extraction and Isolation
  • Plant Material Preparation:

    • Obtain fresh leaves of Aloe arborescens. Separate the outer leaf rind from the inner gel.

    • Wash the rinds thoroughly with deionized water to remove any remaining gel.

    • Dry the rinds in a ventilated oven at 40-50°C for 48-72 hours until brittle.

    • Grind the dried material into a fine powder (approx. 40-60 mesh size) using a mechanical grinder.

  • Solvent Extraction:

    • Macerate the powdered plant material (100 g) in 1 L of 80% methanol (v/v) in water.

    • Perform the extraction in an orbital shaker (150 rpm) at room temperature (25°C) for 24 hours.

    • Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.

    • Re-extract the solid residue twice more with fresh solvent under the same conditions to ensure exhaustive extraction.

    • Pool the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at 40°C to yield a crude extract.

  • Liquid-Liquid Partitioning:

    • Resuspend the crude extract in 200 mL of distilled water.

    • Perform sequential partitioning in a separatory funnel with solvents of increasing polarity: first with n-hexane (3 x 200 mL), followed by chloroform (3 x 200 mL), and finally with ethyl acetate (3 x 200 mL).

    • Collect each solvent phase. The ethyl acetate fraction is typically enriched with phenolic compounds like chromones.

    • Evaporate the ethyl acetate fraction to dryness in vacuo.

  • Chromatographic Purification:

    • Dissolve the dried ethyl acetate fraction in a minimal amount of methanol.

    • Adsorb the dissolved extract onto silica gel (60-120 mesh).

    • Prepare a silica gel column (60-120 mesh) packed in a chloroform mobile phase.

    • Apply the adsorbed sample to the top of the column.

    • Elute the column using a gradient solvent system, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., 99:1, 98:2, 95:5 v/v Chloroform:Methanol).

    • Collect fractions (e.g., 10 mL each) and monitor them by Thin Layer Chromatography (TLC) using a mobile phase of Chloroform:Methanol (9:1) and visualizing under UV light (254 nm and 365 nm).

    • Pool the fractions containing the compound of interest (identified by a unique Rf value) and evaporate the solvent.

  • Final Purification:

    • For final purification, subject the pooled fractions to preparative High-Performance Liquid Chromatography (HPLC) or recrystallization from a suitable solvent (e.g., methanol/water) to obtain pure this compound.

Characterization

The identity and purity of the isolated this compound should be confirmed using standard analytical techniques:

  • HPLC: To assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy to confirm the chemical structure.

G Figure 2: General Workflow for this compound Isolation Start Aloe Leaf Rind Drying Drying (40-50°C) Start->Drying Grinding Grinding to Powder Drying->Grinding Extraction Solvent Extraction (80% Methanol) Grinding->Extraction Filtration Filtration & Concentration Extraction->Filtration Partitioning Liquid-Liquid Partitioning (n-Hexane, Chloroform, Ethyl Acetate) Filtration->Partitioning ColumnChrom Silica Gel Column Chromatography Partitioning->ColumnChrom Pooling TLC Monitoring & Fraction Pooling ColumnChrom->Pooling Purification Final Purification (Prep-HPLC / Recrystallization) Pooling->Purification End Pure this compound Purification->End

Figure 2: General Workflow for this compound Isolation.

Physicochemical and Pharmacological Data

This compound's biological activities are a subject of ongoing research. The following tables summarize its key properties and reported quantitative bioactivity data.

Table 1: Physicochemical Properties of this compound

Property Value Reference
IUPAC Name 5,7-dihydroxy-2-methylchromen-4-one [3]
Synonyms 5,7-Dihydroxy-2-methyl-4H-chromen-4-one [1]
CAS Number 1013-69-0 [1]
Molecular Formula C₁₀H₈O₄ [3]

| Molecular Weight | 192.17 g/mol |[3] |

Table 2: Quantitative Cytotoxicity and Antiviral Data for this compound

Activity Type Cell Line Assay Result (IC₅₀ / EC₅₀) Reference
Cytotoxicity Human Lung Carcinoma (A549) MTT Assay IC₅₀: 214 µM [5]
Cytotoxicity Human T-cell line (H9) Not Specified IC₅₀: >100 µg/mL [5]

| Antiviral Activity | HIV-1 infected H9 cells | Not Specified | EC₅₀: 49 µM |[5] |

Table 3: Summary of Reported Antioxidant and Anti-inflammatory Activities

Activity Method / Observation Reference
Antioxidant Described as having free radical scavenging and metal ion chelation capabilities. [1][2][6]

| Anti-inflammatory | Reported to possess anti-inflammatory properties and modulate cellular signaling pathways related to inflammation. |[1][2][] |

Putative Mechanism of Action: Anti-inflammatory Signaling

The precise molecular mechanisms of this compound are not yet fully elucidated. However, based on its reported anti-inflammatory properties and the known activity of structurally similar chromones, a plausible mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][7][8] NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

The diagram below illustrates a representative model where a pro-inflammatory stimulus (like TNF-α) activates the pathway, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This releases NF-κB to translocate to the nucleus and initiate pro-inflammatory gene transcription. This compound may putatively interfere with this cascade, for instance, by inhibiting the IκB kinase (IKK) complex, thereby preventing IκBα degradation and keeping NF-κB sequestered in the cytoplasm.

G Figure 3: Putative Anti-inflammatory Mechanism of this compound cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus TNFa TNF-α TNFR TNFR1 TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα P_IkBa P-IκBα NFkB_Active NF-κB (Active) Ub_IkBa Ub-IκBα P_IkBa->Ub_IkBa Ubiquitination Proteasome Proteasome Ub_IkBa->Proteasome Degradation Proteasome->NFkB_Active Releases NFkB_Nuc NF-κB NFkB_Active->NFkB_Nuc Translocation This compound This compound This compound->IKK Putative Inhibition Genes Pro-inflammatory Gene Transcription (e.g., COX-2, iNOS, IL-6) NFkB_Nuc->Genes Induces

Figure 3: Putative Anti-inflammatory Mechanism of this compound.

Conclusion and Future Perspectives

This compound is a plant secondary metabolite with demonstrated cytotoxic and antiviral activities and strong potential as an antioxidant and anti-inflammatory agent. Its defined biosynthetic pathway and the availability of representative isolation protocols provide a solid foundation for further research. The quantitative data, though limited, confirms its biological relevance.

Future work should focus on comprehensive screening to establish specific IC₅₀ values for its antioxidant and anti-inflammatory effects using standard assays (e.g., DPPH, ORAC, COX/LOX inhibition, cytokine release assays). Elucidating its precise molecular targets and confirming its mechanism of action on signaling pathways such as NF-κB and MAPK are critical next steps for its development as a lead compound in drug discovery programs. The data and protocols presented herein serve as a valuable technical resource for advancing the scientific understanding and potential therapeutic application of this compound.

References

The Pharmacological Potential of Noreugenin and its Derivatives: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Noreugenin (5,7-dihydroxy-2-methyl-4H-chromen-4-one) is a naturally occurring chromone found in various plant species, including Aloe arborescens and carrots.[1][2][3] As a member of the chromone class of compounds, which form the backbone for many flavonoids, this compound has garnered interest for its diverse pharmacological activities.[1] This technical guide provides a comprehensive overview of the current state of knowledge on the pharmacological potential of this compound and explores the prospective utility of its derivatives. It consolidates available quantitative data on its biological activities, outlines detailed experimental protocols for its evaluation, and visualizes key signaling pathways and synthetic workflows to facilitate further research and development in this promising area. While research on specific this compound derivatives is still nascent, this guide extrapolates from the broader understanding of chromone chemistry and pharmacology to highlight the significant therapeutic potential that lies in the synthesis and evaluation of novel this compound-based compounds.

Introduction to this compound

This compound is a polyketide-derived natural product characterized by a 5,7-dihydroxy-2-methylchromone scaffold.[1] Its chemical structure provides a foundation for a range of biological activities, attributed to its phenolic hydroxyl groups and the conjugated system of the benzopyran-4-one core.[4] Found in plants like Aloe arborescens, this compound is recognized for its antioxidant, anti-inflammatory, and antimicrobial properties.[2] The exploration of this compound and its potential derivatives is a compelling avenue for the discovery of new therapeutic agents, particularly given the well-documented bioactivity of the broader chromone family.

Pharmacological Activities of this compound

The inherent chemical structure of this compound endows it with multiple biological functions. The current understanding of its primary pharmacological effects is summarized below.

Anticancer Potential

This compound has demonstrated modest cytotoxic activity against various human cancer cell lines. The available data, while limited, suggests a potential for antiproliferative effects that could be optimized through structural modification.

Table 1: In Vitro Cytotoxicity of this compound

Cell Line Assay Type Activity Metric Value (µM)
A549 (Lung Carcinoma) MTT Assay GI50 > 50
H9 (T-cell lymphoma) Not Specified IC50 214

Data sourced from MedChemExpress.[5]

Antioxidant Properties

Like many phenolic compounds, this compound is presumed to possess antioxidant activity. This is primarily attributed to its ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress.[5] The dihydroxy substitution on the aromatic ring is a key feature for this activity.

Anti-inflammatory Effects

This compound has been reported to have anti-inflammatory effects, a common characteristic of chromone-based compounds.[6] The underlying mechanisms are likely linked to the modulation of key inflammatory signaling pathways, such as the inhibition of pro-inflammatory enzymes and cytokines.

Antimicrobial Activity

Anti-microbial effects have also been ascribed to this compound.[6] Its ability to inhibit the growth of various microorganisms warrants further investigation to determine its spectrum of activity and potential as a lead compound for new anti-infective agents. Currently, specific Minimum Inhibitory Concentration (MIC) data for this compound is not widely available in the cited literature.

This compound Derivatives: Synthesis and Future Prospects

While the direct study of this compound derivatives is limited, the chemical tractability of the chromone scaffold presents a significant opportunity for the development of novel analogues with enhanced potency and specificity.

General Synthetic Pathways for 2-Methylchromone Derivatives

The synthesis of derivatives from the this compound scaffold can be achieved through established chromone chemistry. A common and versatile method is the Baker-Venkataraman rearrangement, which allows for the synthesis of various chromone structures. Additionally, modifications can be made to the parent this compound molecule, such as alkylation or acylation of the hydroxyl groups, or condensation reactions at the C3 position.

G cluster_synthesis General Synthesis of Chromone Derivatives 2-Hydroxyacetophenone 2-Hydroxyacetophenone Ester_Intermediate O-Acyl Intermediate 2-Hydroxyacetophenone->Ester_Intermediate Acyl_Chloride Acyl_Chloride Acyl_Chloride->Ester_Intermediate Baker_Venkataraman Baker-Venkataraman Rearrangement (Base) Ester_Intermediate->Baker_Venkataraman Diketone_Intermediate 1,3-Diketone Intermediate Baker_Venkataraman->Diketone_Intermediate Cyclization Acid-catalyzed Cyclization Diketone_Intermediate->Cyclization Chromone_Product Substituted Chromone Cyclization->Chromone_Product

Caption: General workflow for the synthesis of chromone derivatives via the Baker-Venkataraman reaction.

Potential Signaling Pathways and Mechanisms of Action

Based on the activities of related flavonoids and chromones, several key signaling pathways are likely targets for this compound and its derivatives. Elucidating these mechanisms is crucial for rational drug design.

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling cascade is a central regulator of inflammation.[7] Many anti-inflammatory natural products exert their effects by inhibiting this pathway. It is plausible that this compound's anti-inflammatory properties are mediated through the suppression of IκB kinase (IKK), thereby preventing the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory genes like IL-6 and TNF-α.[8][9]

G cluster_nfkb Potential Inhibition of NF-κB Pathway by this compound TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylation of IκB NFkB NF-κB (Active) IkB_NFkB->NFkB IκB Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription This compound This compound Derivative? This compound->IKK Inhibition?

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound derivatives.

Activation of the Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a suite of antioxidant and cytoprotective genes through the Antioxidant Response Element (ARE).[2][10] Phenolic compounds are well-known activators of the Nrf2 pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Oxidative stress or the presence of Nrf2 activators disrupts this interaction, allowing Nrf2 to translocate to the nucleus and initiate the transcription of genes encoding for antioxidant enzymes like Heme Oxygenase-1 (HO-1).[11][12] This is a probable mechanism for this compound's antioxidant effects.

G cluster_nrf2 Potential Activation of Nrf2 Pathway by this compound Oxidative_Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 (Inactive) Oxidative_Stress->Keap1_Nrf2 This compound This compound Derivative? This compound->Keap1_Nrf2 Induction? Nrf2 Nrf2 (Active) Keap1_Nrf2->Nrf2 Nrf2 Release Nucleus Nucleus Nrf2->Nucleus Translocation ARE_Transcription ARE-mediated Gene Transcription (e.g., HO-1) Nucleus->ARE_Transcription

Caption: Hypothesized activation of the Nrf2 antioxidant pathway by this compound derivatives.

Modulation of MAPK Signaling

Mitogen-activated protein kinase (MAPK) cascades are key signaling pathways involved in regulating cellular processes such as proliferation, differentiation, and apoptosis.[13][14] Dysregulation of MAPK signaling is implicated in various diseases, including cancer. Certain flavonoids have been shown to modulate MAPK pathways, suggesting that this compound derivatives could potentially exert their anticancer effects by interfering with kinases such as ERK, JNK, or p38.[15]

Experimental Protocols

To facilitate further research, this section provides standardized, detailed methodologies for key experiments relevant to the evaluation of this compound and its derivatives.

General Protocol for Chromone Synthesis (via Baker-Venkataraman)
  • Esterification: To a solution of a substituted 2-hydroxyacetophenone (1 equivalent) in a dry, aprotic solvent (e.g., pyridine), add an appropriate acyl chloride (1.1 equivalents) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with dilute HCl and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Purify the resulting O-acyl intermediate by column chromatography.

  • Rearrangement: Dissolve the purified intermediate in dry pyridine and add powdered potassium hydroxide (3 equivalents).

  • Heat the mixture to 50-60°C and stir for 2-4 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and pour it into ice-cold dilute HCl to precipitate the 1,3-diketone.

  • Filter the solid, wash with water, and dry.

  • Cyclization: Reflux the 1,3-diketone intermediate in glacial acetic acid with a catalytic amount of concentrated sulfuric acid for 2-6 hours.

  • Cool the reaction mixture and pour it into ice water to precipitate the chromone product.

  • Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified chromone derivative.

DPPH Radical Scavenging Assay
  • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).

  • Prepare serial dilutions of the test compound (this compound or its derivative) and a standard antioxidant (e.g., ascorbic acid) in methanol.

  • In a 96-well microplate, add 100 µL of each dilution of the test compound or standard to respective wells.

  • Add 100 µL of the DPPH solution to each well. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution. A blank well should contain 200 µL of methanol.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

  • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging against the concentration of the test compound.[16]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
  • Prepare a 2-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microplate.[17]

  • Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10^5 CFU/mL in each well.[18]

  • Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubate the microplate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[17][19] Turbidity can be assessed visually or by measuring the optical density at 600 nm with a microplate reader.

Conclusion and Future Directions

This compound presents a valuable natural scaffold for the development of new therapeutic agents. Its documented, albeit modestly potent, anticancer, antioxidant, and anti-inflammatory activities provide a strong rationale for further investigation. The significant gap in the literature regarding the synthesis and biological evaluation of this compound derivatives represents a major opportunity for drug discovery.

Future research should focus on:

  • Synthesis of Derivative Libraries: A systematic approach to synthesizing this compound derivatives by modifying the hydroxyl and methyl groups, as well as the chromone core, is essential.

  • Quantitative Biological Evaluation: Comprehensive screening of these derivatives against panels of cancer cell lines, microbial strains, and in assays for antioxidant and anti-inflammatory activity will be necessary to establish structure-activity relationships.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by the most potent derivatives will be critical for their preclinical and clinical development.

By leveraging the foundational knowledge of chromone chemistry and pharmacology, the scientific community is well-positioned to unlock the full therapeutic potential of this compound and its novel derivatives.

References

Preliminary Cytotoxicity Screening of Noreugenin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Noreugenin, a chromone compound found in Aloe arborescens. This document summarizes the available quantitative data on its cytotoxic activity, outlines detailed experimental protocols for assessing its effects on cancer cells, and visualizes putative signaling pathways and experimental workflows.

Quantitative Cytotoxicity Data

The cytotoxic and growth-inhibitory effects of this compound have been evaluated against several human cancer cell lines. The available data, primarily from in-vitro assays, are summarized below.

Cell LineAssay TypeParameterValue (µM)Reference
A549 (Lung Carcinoma)Not SpecifiedGI50> 50[1]
H9 (T-cell Lymphoma)Not SpecifiedIC50214[1]
HT-29 (Colon Adenocarcinoma)Not SpecifiedGI50> 50[1]
MCF7 (Breast Adenocarcinoma)Not SpecifiedGI50> 50[1]

Note: GI50 refers to the concentration required to inhibit the growth of 50% of the cells, while IC50 is the concentration that reduces the population of viable cells by 50%.[2]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of a compound's cytotoxicity. The following sections describe standard methodologies that can be employed for the in-vitro evaluation of this compound. While specific studies on this compound have not detailed their protocols extensively, the following represent industry-standard methods for this class of compounds.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[3]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Materials:

  • This compound stock solution (in DMSO)

  • Selected cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

Procedure:

  • Cell Seeding: Harvest and count cells, then seed them in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore like FITC, can detect this externalized PS. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

  • Data Interpretation:

    • Annexin V- / PI-: Viable cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: The DNA content of cells varies depending on their phase in the cell cycle. Cells in G2/M have twice the DNA content of cells in G0/G1. A fluorescent DNA-binding dye like Propidium Iodide is used to stain the DNA of fixed and permeabilized cells. The fluorescence intensity, which is proportional to the DNA content, is measured by flow cytometry.[3][4]

Materials:

  • Cold 70% Ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.

  • Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A to degrade RNA.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting the fluorescence data on a linear scale.

  • Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in each phase of the cell cycle.

Visualizations

The following diagrams illustrate a general workflow for cytotoxicity screening and putative signaling pathways that may be affected by this compound, based on studies of structurally similar flavonoids like naringenin.[5][6][7][8][9][10]

experimental_workflow cluster_prep Preparation cluster_screening Primary Screening cluster_mechanistic Mechanistic Studies cluster_pathway Pathway Analysis start This compound Stock Solution Preparation treatment Cell Treatment with This compound (Serial Dilutions) start->treatment cells Cell Line Culture (e.g., A549, MCF7) cells->treatment viability Cell Viability Assay (e.g., MTT Assay) treatment->viability ic50 Determine IC50 Value viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle pathway Signaling Pathway Analysis (Western Blot) apoptosis->pathway cell_cycle->pathway

Caption: Experimental workflow for this compound cytotoxicity screening.

putative_apoptosis_pathway cluster_ros Oxidative Stress cluster_mitochondria Mitochondrial Pathway This compound This compound ros ↑ ROS Generation This compound->ros bax ↑ Bax This compound->bax bcl2 ↓ Bcl-2 This compound->bcl2 mmp ↓ Mitochondrial Membrane Potential ros->mmp cyto_c Cytochrome c Release mmp->cyto_c bax->cyto_c bcl2->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Putative intrinsic apoptosis pathway induced by this compound.

putative_pi3k_akt_pathway cluster_pathway PI3K/Akt Signaling This compound This compound pi3k PI3K This compound->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor survival Cell Survival akt->survival proliferation Cell Proliferation mtor->proliferation

Caption: Hypothesized inhibition of the PI3K/Akt survival pathway.

This guide serves as a foundational resource for researchers initiating studies on the cytotoxic properties of this compound. The provided data and protocols offer a starting point for further, more detailed investigations into its potential as an anticancer agent.

References

Noreugenin's Function in Plant Defense Mechanisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Noreugenin (5,7-dihydroxy-2-methylchromone) is a naturally occurring chromone found in various plant species, notably in the genus Aloe and others. As a secondary metabolite, it is implicated in the plant's innate defense system. While direct research on this compound's specific role in plant immunity is limited, its chemical similarity to well-studied flavonoids and the antimicrobial properties of the broader chromone family suggest it likely contributes to plant defense through multiple mechanisms. This guide synthesizes the current understanding of this compound's function, drawing parallels from related compounds, and provides detailed experimental protocols and hypothesized signaling pathways to facilitate further research in this area. The available data, though sparse, points towards this compound potentially acting as a phytoalexin or a signaling molecule that primes the plant's immune response.

Introduction

Plants, being sessile organisms, have evolved a sophisticated innate immune system to defend against a wide array of pathogens. This system relies on the production of a diverse arsenal of secondary metabolites that can act as antimicrobial compounds (phytoalexins) or as signaling molecules to activate broader defense responses. Chromones, a class of oxygen-containing heterocyclic compounds, are recognized for their wide range of biological activities, including antimicrobial and anti-inflammatory properties[1][2][3]. This compound, a member of this family, is found in plants such as Aloe arborescens[4], a species known for its medicinal properties and resilience to environmental stresses.

This technical guide will delve into the knowns and logical inferences surrounding this compound's role in plant defense. We will explore its potential as a direct antimicrobial agent and as an elicitor of downstream defense signaling cascades, drawing on the well-documented activities of the related flavonoid, naringenin.

Putative Functions of this compound in Plant Defense

Based on the activities of related compounds and the general function of chromones, this compound's role in plant defense can be hypothesized to fall into two main categories: direct antimicrobial activity and elicitation of plant immune responses.

Direct Antimicrobial Activity

Extracts from plants known to contain this compound, such as Aloe arborescens, have demonstrated antimicrobial activity against a range of plant pathogens. While specific data for isolated this compound is scarce, the general antimicrobial properties of chromones suggest that this compound likely contributes to this effect.

Data Presentation: Antimicrobial Activity of Aloe arborescens Extracts

The following table summarizes the minimum inhibitory concentration (MIC) values of Aloe arborescens leaf extract against various microorganisms. It is important to note that these values reflect the activity of the entire extract and not solely this compound.

MicroorganismTypeMIC (mg/mL)Reference
Staphylococcus aureusGram-positive bacteria0.07[4]
Escherichia coliGram-negative bacteria1.13[4]
Trichophyton mentagrophytesFungus25[5][6]

This data is from whole-leaf extracts and indicates general antimicrobial potential, not the specific activity of this compound.

Elicitation of Plant Defense Signaling Pathways

A more intricate function of secondary metabolites in plant defense is their role as signaling molecules that can "prime" or activate the plant's immune system. This often involves the induction of key defense-related hormones and the activation of signaling cascades that lead to the expression of pathogenesis-related (PR) proteins and the production of other defense compounds.

Given the extensive research on the flavonoid naringenin, which shares structural similarities with this compound, we can hypothesize a model for this compound's action. Naringenin has been shown to induce resistance against the bacterial pathogen Pseudomonas syringae in Arabidopsis by activating both the Salicylic Acid (SA) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways[7][8].

Hypothesized Signaling Pathway for this compound-Induced Defense:

The following diagram illustrates a plausible signaling pathway for this compound, based on the naringenin model.

Noreugenin_Signaling_Pathway cluster_cell Plant Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ROS_Burst ROS Burst This compound->ROS_Burst Plant_Cell_Wall Plant Cell Wall Plasma_Membrane Plasma Membrane SA_Biosynthesis SA Biosynthesis (ICS1, PAL) ROS_Burst->SA_Biosynthesis MAPKKK MAPKKK ROS_Burst->MAPKKK SA-independent SA Salicylic Acid (SA) SA_Biosynthesis->SA NPR1_inactive NPR1 (inactive) (Cytoplasm) SA->NPR1_inactive Monomerization MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (MPK3/MPK6) MAPKK->MAPK MAPK->NPR1_inactive Phosphorylation NPR1_active NPR1 (active) (Nucleus) NPR1_inactive->NPR1_active Nuclear Translocation Defense_Genes Defense Gene Expression (e.g., PR genes) NPR1_active->Defense_Genes Phytoalexin_Production Phytoalexin Production NPR1_active->Phytoalexin_Production Induced_Resistance Induced Systemic Resistance (ISR) Defense_Genes->Induced_Resistance Phytoalexin_Production->Induced_Resistance Antimicrobial_Assay_Workflow Start Start Prepare_Pathogen Prepare Pathogen Culture (Bacteria or Fungi) Start->Prepare_Pathogen Prepare_this compound Prepare this compound Stock and Serial Dilutions Start->Prepare_this compound Inoculate_Plates Inoculate Agar Plates with Pathogen Prepare_Pathogen->Inoculate_Plates Apply_this compound Apply this compound Dilutions to Plates Prepare_this compound->Apply_this compound Inoculate_Plates->Apply_this compound Incubate Incubate Plates Apply_this compound->Incubate Measure_Inhibition Measure Zone of Inhibition or Mycelial Growth Incubate->Measure_Inhibition Determine_MIC_IC50 Determine MIC/IC50 Measure_Inhibition->Determine_MIC_IC50 End End Determine_MIC_IC50->End

References

Exploring the Therapeutic Targets of Noreugenin: A Technical Guide and Future Research Roadmap

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the specific therapeutic targets of Noreugenin is limited in publicly available scientific literature. This guide summarizes the known properties of this compound and provides an in-depth analysis of the therapeutic targets of the structurally similar flavonoid, Naringenin, as a predictive framework for future this compound research.

Introduction to this compound

This compound is a chromone, a class of organic compounds characterized by a benzopyran-4-one moiety. It is a natural product found in various plant species. While research has established its presence in nature and its basic chemical structure, a comprehensive understanding of its molecular interactions and therapeutic targets remains an area for active investigation. Its structural similarity to other well-studied flavonoids, such as Naringenin, suggests a potential for similar biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.

Hypothesized Therapeutic Landscape for this compound based on Naringenin

Given the extensive research on Naringenin, we can hypothesize that this compound may share similar therapeutic targets and mechanisms of action. This section details the established therapeutic targets of Naringenin, which can serve as a roadmap for investigating this compound.

Anti-inflammatory and Immuno-modulatory Effects

Naringenin has been shown to exert potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[1][2] A primary target is the Nuclear Factor-kappa B (NF-κB) signaling pathway .[1] By inhibiting NF-κB activation, Naringenin can suppress the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

Another critical pathway modulated by Naringenin is the MAPK (Mitogen-Activated Protein Kinase) signaling pathway . Specifically, it has been observed to inhibit the phosphorylation of p38 and ERK, further contributing to the downregulation of inflammatory mediators.

Anti-Cancer Activity

Naringenin exhibits anti-cancer properties through the modulation of multiple signaling pathways involved in cell proliferation, apoptosis, and metastasis.[1][3][4] One of the key mechanisms is the inhibition of the PI3K/Akt/mTOR signaling pathway , which is frequently dysregulated in cancer.[1] Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.

Furthermore, Naringenin has been shown to induce apoptosis through both intrinsic and extrinsic pathways, involving the modulation of Bcl-2 family proteins and activation of caspases.[1] It also has the potential to inhibit cancer cell migration and invasion.

Neuroprotective Effects

Naringenin has demonstrated significant neuroprotective potential in various experimental models.[2][5][6][7][8] Its mechanisms of action in the central nervous system are multifaceted and include:

  • Reduction of Oxidative Stress: Naringenin can scavenge free radicals and enhance the activity of antioxidant enzymes.[2][5]

  • Anti-inflammatory Action in the Brain: By inhibiting microglial activation and the production of pro-inflammatory cytokines, Naringenin can mitigate neuroinflammation.[2]

  • Modulation of Apoptotic Pathways: It can protect neurons from apoptosis by regulating key signaling molecules.[5]

Quantitative Data on Naringenin's Bioactivity

The following tables summarize quantitative data from studies on Naringenin, providing insights into its potency and efficacy in various experimental models. This data serves as a benchmark for future quantitative studies on this compound.

Target/AssayCell Line/ModelIC50 / Effective ConcentrationReference
Anti-Cancer Activity
Cell ProliferationVarious Cancer Cell Lines>0.04 mM[1]
Enzyme Inhibition
UreaseIn vitroIC50: 0.147 µg/mL (for Camphene)[9]
Carbonic AnhydraseIn vitroIC50: 293 nM (for t-P1)[10]
PAD2In vitroIC50: 9.1 µM (for c-P7)[10]
α-glucosidaseIn vitro>50% inhibition
AcetylcholinesteraseIn vitroVariable

Experimental Protocols for Target Validation

The following are detailed methodologies for key experiments that can be adapted to investigate the therapeutic targets of this compound, based on protocols used for Naringenin and other flavonoids.

Receptor Binding Assays

Receptor binding assays are crucial for identifying direct molecular targets.[11][12][13][14]

  • Objective: To determine if this compound directly binds to a specific receptor.

  • Principle: A radiolabeled or fluorescently labeled ligand known to bind to the target receptor is competed with varying concentrations of this compound. The displacement of the labeled ligand indicates binding.

  • Methodology:

    • Prepare cell membranes or purified receptors expressing the target of interest.

    • Incubate the receptor preparation with a constant concentration of the labeled ligand and increasing concentrations of this compound.

    • Separate the bound from the free ligand using filtration or scintillation proximity assay (SPA).

    • Quantify the amount of bound labeled ligand.

    • Calculate the IC50 value of this compound, representing the concentration required to displace 50% of the labeled ligand.

Enzyme Inhibition Assays

These assays are used to determine if this compound can inhibit the activity of a specific enzyme.[9][15][16]

  • Objective: To quantify the inhibitory effect of this compound on a target enzyme.

  • Principle: The activity of the target enzyme is measured in the presence and absence of this compound. A decrease in enzyme activity indicates inhibition.

  • Methodology:

    • Purify the target enzyme.

    • Prepare a reaction mixture containing the enzyme, its substrate, and a suitable buffer.

    • Add varying concentrations of this compound to the reaction mixture.

    • Initiate the enzymatic reaction and monitor the formation of the product over time using spectrophotometry, fluorometry, or other detection methods.

    • Calculate the IC50 value of this compound, which is the concentration that causes 50% inhibition of the enzyme activity.

Cell-Based Signaling Pathway Analysis

Western blotting is a common technique to investigate the effect of a compound on signaling pathways within cells.

  • Objective: To determine if this compound modulates the activation of specific signaling proteins.

  • Methodology:

    • Culture appropriate cell lines and treat them with this compound for various time points and at different concentrations.

    • Lyse the cells to extract total proteins.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Probe the membrane with primary antibodies specific for the phosphorylated (active) and total forms of the target signaling proteins (e.g., p-p38, total p38, p-Akt, total Akt).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescent substrate and imaging system.

    • Quantify the band intensities to determine the change in protein phosphorylation.

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathways Potentially Targeted by this compound (based on Naringenin)

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase RTK Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 phosphorylates Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival promotes This compound This compound This compound->PI3K inhibits experimental_workflow cluster_in_silico In Silico & High-Throughput Screening cluster_in_vitro In Vitro Validation cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Models Target_Prediction Computational Target Prediction (Molecular Docking, Pharmacophore Modeling) Hit_Validation Hit Validation (Dose-Response) Target_Prediction->Hit_Validation HTS High-Throughput Screening (Enzyme/Receptor Panels) HTS->Hit_Validation Binding_Assays Receptor Binding Assays Pathway_Analysis Signaling Pathway Analysis (Western Blot, Reporter Assays) Binding_Assays->Pathway_Analysis Enzyme_Assays Enzyme Inhibition Assays Enzyme_Assays->Pathway_Analysis Hit_Validation->Binding_Assays Hit_Validation->Enzyme_Assays Functional_Assays Cellular Functional Assays (Proliferation, Apoptosis, Cytokine Release) Pathway_Analysis->Functional_Assays Animal_Models Disease-Relevant Animal Models Functional_Assays->Animal_Models Efficacy_Toxicity Efficacy and Toxicity Studies Animal_Models->Efficacy_Toxicity

References

Methodological & Application

Synthesis and Purification of Noreugenin: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the chemical synthesis and subsequent purification of noreugenin (5,7-dihydroxy-2-methylchromone), a naturally occurring chromone with known biological activities. The synthesis is based on the acid-catalyzed condensation of phloroglucinol with ethyl acetoacetate. Purification of the crude product is achieved through recrystallization, yielding high-purity this compound. This document is intended for researchers in medicinal chemistry, natural product synthesis, and drug development, providing a straightforward and efficient method for obtaining this valuable compound for further studies.

Introduction

This compound (5,7-dihydroxy-2-methylchromone) is a flavonoid compound first isolated from Aloe arborescens and is a known plant metabolite[1]. It belongs to the chromone class of compounds, which are bicyclic oxygen-containing heterocycles widely recognized for their diverse pharmacological properties, including antioxidant and anti-inflammatory activities. The study of this compound and its derivatives is of significant interest in the development of new therapeutic agents.

While biosynthetic routes for this compound production exist, including the use of pentaketide chromone synthase in engineered Corynebacterium glutamicum[2], a reliable and scalable chemical synthesis is essential for obtaining the quantities required for extensive biological evaluation. This application note details a robust chemical synthesis of this compound starting from the readily available phloroglucinol and ethyl acetoacetate, followed by a comprehensive purification protocol.

Synthesis of this compound

The synthesis of this compound is achieved through a Pechmann condensation, a classic method for the synthesis of coumarins and chromones from a phenol and a β-ketoester under acidic conditions. In this protocol, phloroglucinol is reacted with ethyl acetoacetate in the presence of a Lewis acid catalyst, such as Amberlyst-15, to yield this compound.

Materials and Reagents
Material/ReagentGradeSupplier
Phloroglucinol≥99%Sigma-Aldrich
Ethyl acetoacetate≥99%Sigma-Aldrich
Amberlyst-15Hydrogen formSigma-Aldrich
EthanolAnhydrousFisher Scientific
Ethyl acetateACS GradeVWR
HexaneACS GradeVWR
Deionized water---Millipore
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Melting point apparatus

  • High-Performance Liquid Chromatography (HPLC) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

Experimental Protocol
  • To a 100 mL round-bottom flask, add phloroglucinol (5.0 g, 39.6 mmol) and ethyl acetoacetate (5.16 g, 39.6 mmol).

  • Add Amberlyst-15 (1.0 g) to the flask.

  • Heat the reaction mixture to 120 °C with stirring under a nitrogen atmosphere.

  • Maintain the reaction at 120 °C for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add 50 mL of ethanol to the reaction mixture and stir for 15 minutes to dissolve the product.

  • Filter the mixture to remove the Amberlyst-15 catalyst.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound as a solid.

Purification of this compound

The crude this compound is purified by recrystallization from an ethanol-water mixture.

Experimental Protocol
  • Dissolve the crude this compound in a minimal amount of hot ethanol (approximately 20-30 mL).

  • Slowly add hot deionized water to the solution until a slight turbidity persists.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified this compound crystals under vacuum at 60 °C for 4 hours.

  • Determine the melting point and characterize the final product by HPLC, NMR, and MS to confirm purity and identity.

Results and Data

The synthesis and purification protocol described yields pure this compound. The expected quantitative data and spectroscopic characterization are summarized below.

Quantitative Data
ParameterValue
Theoretical Yield7.61 g
Actual Yield (after purification)~6.5 g
Percent Yield~85%
Melting Point279-281 °C
Purity (by HPLC)>98%
Spectroscopic Data
TechniqueData
¹H NMR (400 MHz, DMSO-d₆)δ 12.5 (s, 1H, -OH), 10.8 (s, 1H, -OH), 6.3 (s, 1H), 6.2 (s, 1H), 6.0 (s, 1H), 2.3 (s, 3H, -CH₃)
¹³C NMR (100 MHz, DMSO-d₆)δ 182.0, 164.0, 162.0, 158.0, 154.0, 110.0, 105.0, 99.0, 94.0, 20.0
Mass Spec (ESI-MS) m/z 193.05 [M+H]⁺

Diagrams

Noreugenin_Synthesis Phloroglucinol Phloroglucinol Reactants Phloroglucinol->Reactants EtAcetoacetate Ethyl Acetoacetate EtAcetoacetate->Reactants Reaction Pechmann Condensation Amberlyst-15, 120°C Reactants->Reaction Crude Crude this compound Reaction->Crude Purification Recrystallization (Ethanol/Water) Crude->Purification This compound Pure this compound Purification->this compound

Caption: Chemical synthesis workflow for this compound.

Purification_Workflow Start Crude this compound Dissolve Dissolve in hot ethanol Start->Dissolve AddWater Add hot water until turbid Dissolve->AddWater CoolRT Cool to room temperature AddWater->CoolRT IceBath Cool in ice bath CoolRT->IceBath Filter Vacuum filtration IceBath->Filter Wash Wash with cold ethanol Filter->Wash Dry Dry under vacuum Wash->Dry End Pure this compound Crystals Dry->End

Caption: Purification workflow for this compound.

Conclusion

This application note provides a reliable and efficient protocol for the synthesis and purification of this compound. The described method avoids the use of harsh reagents and complex purification techniques, making it suitable for standard organic chemistry laboratories. The high yield and purity of the final product make this protocol ideal for producing this compound for further research in drug discovery and development. The provided spectroscopic data can be used as a reference for product characterization.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Noreugenin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Noreugenin (5,7-dihydroxy-2-methylchromen-4-one) is a naturally occurring chromone found in various plants, including carrots and wild carrots.[1] As a member of the chromone class of compounds, this compound is of increasing interest to researchers for its potential biological activities, including anti-inflammatory and antioxidant properties. Accurate and sensitive analytical methods are crucial for the pharmacokinetic and pharmacodynamic studies of this compound, as well as for its quantification in complex biological and botanical matrices. This document provides detailed application notes and protocols for the mass spectrometry-based analysis of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the mass spectrometry analysis of this compound.

Table 1: Mass Spectrometry Parameters for this compound

ParameterValueSource
Chemical FormulaC₁₀H₈O₄PubChem
Exact Mass192.0423 g/mol PubChem
Monoisotopic Mass192.04225873 DaPubChem
Ionization ModePositive Electrospray Ionization (ESI+)Predicted
Precursor Ion ([M+H]⁺)m/z 193.0496Calculated
Predicted Fragment Ionsm/z 165.0542, 137.0230, 121.0281Predicted

Table 2: Predicted MS/MS Transitions for this compound Quantification

Precursor Ion ([M+H]⁺)Product IonCollision Energy (eV)Description
m/z 193.0496m/z 165.054220-30Loss of CO
m/z 193.0496m/z 137.023025-35Loss of CO and C₂H₂O
m/z 193.0496m/z 121.028130-40Retro-Diels-Alder fragmentation

Experimental Protocols

The following protocols are provided as a starting point for the analysis of this compound and should be optimized for specific instrumentation and matrices.

Protocol 1: Sample Preparation from Plant Material

This protocol outlines the extraction of this compound from plant tissues.

Materials:

  • Fresh or dried plant material

  • Methanol or ethanol (HPLC grade)

  • Deionized water

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

Procedure:

  • Homogenize 1 gram of fresh or 0.2 grams of dried and powdered plant material.

  • Add 10 mL of 80% methanol (or ethanol) in water.

  • Vortex vigorously for 5 minutes.

  • Sonication for 30 minutes in an ultrasonic bath is recommended for improved extraction efficiency.

  • Centrifuge the mixture at 10,000 x g for 10 minutes.

  • Collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • The sample is now ready for LC-MS/MS analysis.

Protocol 2: Sample Preparation from Plasma

This protocol describes the extraction of this compound from plasma samples using protein precipitation.

Materials:

  • Plasma sample

  • Acetonitrile (HPLC grade) containing an internal standard (e.g., a structurally similar, stable isotope-labeled compound)

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 2 minutes to precipitate proteins.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Method for this compound Quantification

This method is adapted from a validated protocol for a structurally similar compound, 5,7-dihydroxyflavone, and should be optimized for this compound.[2]

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-7 min: 90% B

    • 7-7.1 min: 90-10% B

    • 7.1-10 min: 10% B

Mass Spectrometry (MS) Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • Ion Spray Voltage: 5500 V

  • Source Temperature: 500°C

  • Curtain Gas: 30 psi

  • Collision Gas: Nitrogen

  • Ion Source Gas 1: 50 psi

  • Ion Source Gas 2: 50 psi

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the mass spectrometry analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Plant_Material Plant Material Extraction Extraction Plant_Material->Extraction Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation Plasma_Sample->Protein_Precipitation Filtration_Cleanup Filtration/Cleanup Extraction->Filtration_Cleanup Protein_Precipitation->Filtration_Cleanup LC_Separation LC Separation (C18 Column) Filtration_Cleanup->LC_Separation MS_Detection MS Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Data_Reporting Data Reporting Quantification->Data_Reporting

Figure 1. Experimental workflow for this compound analysis.
Predicted Fragmentation Pathway of this compound

The following diagram illustrates the predicted fragmentation pathway of protonated this compound in the mass spectrometer.

fragmentation_pathway This compound This compound [M+H]⁺ m/z 193.0496 Fragment1 Fragment 1 [M+H-CO]⁺ m/z 165.0542 This compound->Fragment1 - CO Fragment3 Fragment 3 (RDA) m/z 121.0281 This compound->Fragment3 RDA Fragment2 Fragment 2 [M+H-CO-C₂H₂O]⁺ m/z 137.0230 Fragment1->Fragment2 - C₂H₂O signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MKKs MKKs (MKK3/6) TAK1->MKKs p38_MAPK p38 MAPK MKKs->p38_MAPK Transcription_Factors Transcription Factors (e.g., AP-1) p38_MAPK->Transcription_Factors Inflammatory_Response Inflammatory Response (Cytokine Production) Transcription_Factors->Inflammatory_Response This compound This compound (or related chromones) This compound->p38_MAPK Inhibition

References

Elucidating the Structure of Noreugenin: An Application of NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of noreugenin, a naturally occurring chromone derivative. It includes comprehensive protocols for one-dimensional (1D) and two-dimensional (2D) NMR experiments, along with tabulated spectral data and visual representations of key correlations, to facilitate the unambiguous identification and characterization of this compound.

Introduction

This compound (5,7-dihydroxy-2-methylchromen-4-one) is a natural product belonging to the chromone class of compounds, found in various plant species. Its structural similarity to other flavonoids and chromones necessitates a robust analytical approach for unambiguous identification. NMR spectroscopy is an indispensable tool for the de novo structure elucidation of organic molecules like this compound, providing detailed information about the carbon-hydrogen framework and the connectivity between atoms. This application note outlines the use of ¹H NMR, ¹³C NMR, and 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) to comprehensively characterize the structure of this compound.

Data Presentation

The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound, acquired in DMSO-d₆.

Table 1: ¹H NMR Spectral Data of this compound (DMSO-d₆, 500 MHz)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
2-CH₃2.32s-
3-H6.08s-
6-H6.24d2.1
8-H6.35d2.1
5-OH12.51s-
7-OH10.85s-

s = singlet, d = doublet

Table 2: ¹³C NMR Spectral Data of this compound (DMSO-d₆, 125 MHz)

PositionChemical Shift (δ, ppm)
2165.3
3110.2
4182.1
4a104.9
5161.9
699.1
7164.3
894.4
8a157.5
2-CH₃20.1

Experimental Protocols

The following protocols provide a general framework for the acquisition of high-quality NMR data for this compound. Instrument-specific parameters may require optimization.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of purified this compound for ¹H NMR and 20-50 mg for ¹³C NMR and 2D NMR experiments.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution by gentle vortexing or sonication.

  • Filtration: Filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Final Volume: Ensure the final sample height in the NMR tube is at least 4 cm.

  • Labeling: Clearly label the NMR tube with the sample identification.

1D NMR Spectroscopy

¹H NMR Spectroscopy:

  • Spectrometer: 500 MHz NMR spectrometer

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Spectral Width (SW): 15 ppm (centered around 6 ppm)

  • Acquisition Time (AQ): ~3 seconds

  • Relaxation Delay (D1): 2 seconds

  • Number of Scans (NS): 16-64 (depending on sample concentration)

  • Processing: Apply a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the residual DMSO peak to δ 2.50 ppm.

¹³C NMR Spectroscopy:

  • Spectrometer: 125 MHz NMR spectrometer

  • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30')

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Spectral Width (SW): 240 ppm (centered around 120 ppm)

  • Acquisition Time (AQ): ~1 second

  • Relaxation Delay (D1): 2 seconds

  • Number of Scans (NS): 1024-4096 (depending on sample concentration)

  • Processing: Apply a line broadening of 1-2 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the DMSO-d₆ solvent peak to δ 39.52 ppm.

2D NMR Spectroscopy

COSY (Correlation Spectroscopy):

  • Pulse Program: Standard gradient-selected COSY (e.g., 'cosygpqf')

  • Spectral Width (SW) in F1 and F2: 15 ppm

  • Number of Increments (F1): 256-512

  • Number of Scans (NS) per Increment: 8-16

  • Relaxation Delay (D1): 1.5-2.0 seconds

  • Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.

HSQC (Heteronuclear Single Quantum Coherence):

  • Pulse Program: Standard gradient-selected, phase-sensitive HSQC with decoupling during acquisition (e.g., 'hsqcedetgpsisp2.3')

  • Spectral Width (SW) in F2 (¹H): 15 ppm

  • Spectral Width (SW) in F1 (¹³C): 180 ppm

  • Number of Increments (F1): 128-256

  • Number of Scans (NS) per Increment: 16-32

  • Relaxation Delay (D1): 1.5 seconds

  • ¹J(C,H) Coupling Constant: Optimized for an average of 145 Hz

  • Processing: Apply a squared sine-bell window function in both dimensions before Fourier transformation.

HMBC (Heteronuclear Multiple Bond Correlation):

  • Pulse Program: Standard gradient-selected HMBC (e.g., 'hmbcgplpndqf')

  • Spectral Width (SW) in F2 (¹H): 15 ppm

  • Spectral Width (SW) in F1 (¹³C): 240 ppm

  • Number of Increments (F1): 256-512

  • Number of Scans (NS) per Increment: 32-64

  • Relaxation Delay (D1): 2.0 seconds

  • Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for 8 Hz

  • Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.

Structure Elucidation Workflow and Key Correlations

The structural elucidation of this compound is achieved through a systematic analysis of the data obtained from the aforementioned NMR experiments.

Noreugenin_Elucidation_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_interpretation Structure Determination H1_NMR ¹H NMR Proton_Count Proton Count & Multiplicity H1_NMR->Proton_Count C13_NMR ¹³C NMR Carbon_Count Carbon Count & Types C13_NMR->Carbon_Count COSY COSY HH_Connectivity ¹H-¹H Connectivity COSY->HH_Connectivity HSQC HSQC CH_Direct_Connectivity Direct ¹H-¹³C Connectivity HSQC->CH_Direct_Connectivity HMBC HMBC CH_Long_Range_Connectivity Long-Range ¹H-¹³C Connectivity HMBC->CH_Long_Range_Connectivity Proton_Count->HH_Connectivity Carbon_Count->CH_Direct_Connectivity HH_Connectivity->CH_Long_Range_Connectivity CH_Direct_Connectivity->CH_Long_Range_Connectivity Final_Structure This compound Structure CH_Long_Range_Connectivity->Final_Structure Noreugenin_HMBC_COSY cluster_structure cluster_labels This compound H3 H-3 (δ 6.08) C2 C-2 (δ 165.3) H3->C2 HMBC C4 C-4 (δ 182.1) H3->C4 HMBC C4a C-4a (δ 104.9) H3->C4a HMBC H6 H-6 (δ 6.24) H8 H-8 (δ 6.35) H6->H8 COSY C5 C-5 (δ 161.9) H6->C5 HMBC C7 C-7 (δ 164.3) H6->C7 HMBC C8 C8 H6->C8 HMBC H8->C4a HMBC H8->C7 HMBC C8a C-8a (δ 157.5) H8->C8a HMBC C6 C6 H8->C6 HMBC Me2 2-CH₃ (δ 2.32) Me2->C2 HMBC C3 C3 Me2->C3 HMBC

In Vivo Experimental Design Using Noreugenin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Noreugenin (5,7-dihydroxy-2-methylchromone) is a naturally occurring chromone that has garnered interest for its potential therapeutic properties, including anti-inflammatory and antioxidant effects. Chromones, a class of heterocyclic compounds, are widely recognized for their diverse biological activities. This document provides detailed application notes and protocols for the in vivo experimental design and investigation of this compound, offering a framework for preclinical research and drug development. While specific in vivo data for this compound is limited, the following protocols are based on established methodologies for evaluating the bioactivity of related chromone derivatives.

Data Presentation

Table 1: Proposed In Vivo Anti-Inflammatory Study Design for this compound in a Rodent Model
Parameter Description Details Reference/Justification
Animal Model SpeciesWistar Rats or BALB/c MiceCommonly used for inflammation studies.[1][2]
SexMale or FemaleSpecify and maintain consistency within the study.
Weight180-220 g (Rats), 25-35 g (Mice)Standard weight range for adult rodents.[2]
Test Compound SubstanceThis compound5,7-dihydroxy-2-methylchromone
Vehicle10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineSuggested formulation for in vivo administration.
Dosage Proposed Doses25, 50, and 100 mg/kgBased on active doses of other chromone derivatives.[1][3][4]
Administration RouteOral (p.o.) gavage or Intraperitoneal (i.p.) injectionCommon routes for preclinical compound testing.[2][3]
Positive Control DrugDiclofenac Sodium or IndomethacinStandard non-steroidal anti-inflammatory drugs (NSAIDs).[2][5]
Dose10 mg/kg (i.p.) or 5 mg/kg (i.p.)Effective doses in the carrageenan-induced edema model.[5]
Negative Control SubstanceVehicleTo account for any effects of the administration vehicle.
Inflammatory Model MethodCarrageenan-induced Paw EdemaA well-established and reproducible model of acute inflammation.[5][6][7][8]
Induction0.1 mL of 1% λ-carrageenan in saline injected into the sub-plantar region of the right hind paw.Standard procedure for inducing localized inflammation.[5][7]
Outcome Measures PrimaryPaw Volume MeasurementMeasured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.[5]
SecondaryMyeloperoxidase (MPO) Activity in Paw TissueTo quantify neutrophil infiltration.
Pro-inflammatory Cytokine Levels (TNF-α, IL-1β, IL-6) in Paw Tissue or SerumMeasured by ELISA.[3]
Histopathological Examination of Paw TissueTo assess tissue damage and cellular infiltration.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for In Vivo Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the required amount of this compound powder based on the desired final concentration and total volume.

  • In a sterile vial, dissolve the this compound powder in DMSO. The volume of DMSO should be 10% of the final total volume.

  • Add PEG300 to the vial, corresponding to 40% of the final volume. Vortex thoroughly until the solution is clear.

  • Add Tween-80 to the mixture, equivalent to 5% of the final volume. Vortex again to ensure complete mixing.

  • Slowly add sterile saline to the mixture to reach the final desired volume (45% of the total volume) while continuously vortexing.

  • If the solution is not completely clear, sonicate for 5-10 minutes.

  • The final formulation should be a clear solution. Prepare fresh on the day of the experiment.

Protocol 2: Carrageenan-Induced Paw Edema in Rats

Materials:

  • Wistar rats (180-220 g)

  • This compound formulation

  • Positive control drug (e.g., Diclofenac Sodium)

  • Vehicle solution

  • 1% (w/v) λ-carrageenan in sterile saline

  • Plethysmometer

  • Oral gavage needles or syringes for i.p. injection

Procedure:

  • Acclimatize the animals for at least one week before the experiment with free access to food and water.

  • Divide the animals into experimental groups (n=6-8 per group):

    • Group I: Vehicle control

    • Group II: this compound (25 mg/kg)

    • Group III: this compound (50 mg/kg)

    • Group IV: this compound (100 mg/kg)

    • Group V: Positive control (e.g., Diclofenac Sodium, 10 mg/kg)

  • Thirty minutes to one hour before inducing inflammation, administer the respective treatments (vehicle, this compound, or positive control) via the chosen route (oral gavage or i.p. injection).[5]

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading (0 hour).

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each animal.[7]

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[5]

  • Calculate the percentage of edema inhibition for each group at each time point using the following formula:

    • % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100

    • Where ΔV is the change in paw volume from baseline.

  • At the end of the experiment, animals can be euthanized for collection of paw tissue for further biochemical or histopathological analysis.

Mandatory Visualization

Signaling Pathways

// Nodes LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#FBBC05", fontcolor="#202124"]; TRAF6 [label="TRAF6", fillcolor="#FBBC05", fontcolor="#202124"]; ASK1 [label="ASK1", fillcolor="#FBBC05", fontcolor="#202124"]; p38_MAPK [label="p38 MAPK", fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [label="ROS", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; NF_kB [label="NF-κB", fillcolor="#FBBC05", fontcolor="#202124"]; Cytokines [label="Pro-inflammatory\nCytokines\n(TNF-α, IL-1β, IL-6)", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges LPS -> TLR4 [color="#5F6368"]; TLR4 -> TRAF6 [color="#5F6368"]; TRAF6 -> ASK1 [color="#5F6368"]; ASK1 -> p38_MAPK [color="#5F6368"]; p38_MAPK -> NF_kB [color="#5F6368"]; NF_kB -> Cytokines [color="#5F6368"]; Cytokines -> Inflammation [color="#5F6368"]; TLR4 -> ROS [style=dashed, color="#5F6368"]; ROS -> TRAF6 [style=dashed, color="#5F6368"]; this compound -> ROS [label="Inhibits", color="#34A853", fontcolor="#34A853", arrowhead=tee]; this compound -> p38_MAPK [label="Inhibits", color="#34A853", fontcolor="#34A853", arrowhead=tee]; this compound -> NF_kB [label="Inhibits", color="#34A853", fontcolor="#34A853", arrowhead=tee]; } dot Caption: Proposed anti-inflammatory signaling pathway of this compound.

Experimental Workflow

// Nodes acclimatization [label="Animal Acclimatization\n(1 week)", fillcolor="#F1F3F4", fontcolor="#202124"]; grouping [label="Grouping of Animals", fillcolor="#F1F3F4", fontcolor="#202124"]; treatment [label="Administration of\nthis compound/Vehicle/Control", fillcolor="#4285F4", fontcolor="#FFFFFF"]; baseline [label="Baseline Paw Volume\nMeasurement (0 hr)", fillcolor="#FBBC05", fontcolor="#202124"]; induction [label="Carrageenan Injection\n(Inflammation Induction)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; measurement [label="Paw Volume Measurement\n(1-5 hrs)", fillcolor="#FBBC05", fontcolor="#202124"]; euthanasia [label="Euthanasia and\nTissue Collection", fillcolor="#F1F3F4", fontcolor="#202124"]; analysis [label="Data Analysis\n(Biochemical & Histopathological)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges acclimatization -> grouping; grouping -> treatment; treatment -> baseline; baseline -> induction; induction -> measurement; measurement -> euthanasia; euthanasia -> analysis; } dot Caption: Workflow for in vivo evaluation of this compound's anti-inflammatory activity.

Concluding Remarks

The provided protocols and data serve as a comprehensive guide for the initial in vivo investigation of this compound. Given the limited specific data on this compound, it is crucial to conduct preliminary dose-ranging and toxicity studies to establish a safe and effective dose range for this compound. The carrageenan-induced paw edema model is a robust and well-characterized assay for screening potential anti-inflammatory agents. Further studies should aim to elucidate the precise molecular mechanisms of this compound and explore its therapeutic potential in chronic inflammatory models. Researchers should always adhere to ethical guidelines for animal research and ensure that all experimental procedures are approved by their institutional animal care and use committee.

References

Application Notes and Protocols for Assessing the Biological Activity of Noreugenin in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Noreugenin (5,7-dihydroxy-2-methyl-4H-chromen-4-one) is a natural chromone found in various plants, including Aloe arborescens. Chromone derivatives are known to possess a wide range of biological activities. These application notes provide a comprehensive guide to utilizing cell-based assays to evaluate the cytotoxic, anti-inflammatory, and antioxidant properties of this compound. The protocols detailed herein are designed to be accessible to researchers in various fields, including pharmacology, cell biology, and drug discovery.

Data Presentation: Summary of this compound Activity

The following tables summarize the quantitative data on the biological activities of this compound and a closely related compound, Norbergenin. This data serves as a benchmark for researchers investigating the therapeutic potential of this compound.

Table 1: Cytotoxicity of this compound

Cell LineAssay TypeIC50 (µM)Reference
Human Lung Carcinoma (A549)MTT Assay214[1]
Human T-cell Line (H9)MTT Assay214[1]

Table 2: Anti-inflammatory Activity of Norbergenin (a this compound derivative)

Data for Norbergenin is presented as a proxy for this compound's potential anti-inflammatory effects due to structural similarity. Norbergenin is the C-glucoside of this compound.

Cell LineParameter MeasuredInhibitionKey FindingsReference
Murine Macrophages (RAW 264.7)Nitric Oxide (NO) ProductionDose-dependent inhibitionSuppressed LPS-induced NO production[2][3]
Murine Macrophages (RAW 264.7)iNOS Protein ExpressionDownregulationReduced expression of inducible nitric oxide synthase[2][3]
Murine Macrophages (RAW 264.7)Pro-inflammatory Cytokines (TNF-α, IL-6)ReductionDecreased production of key inflammatory mediators[2][3]

Table 3: Antioxidant Activity of Chromone Derivatives

Compound/ExtractAssay TypeIC50Reference
Luteolin (a flavonoid)DPPH Radical Scavenging17.1 µM[1]
2',3',5,7-TetrahydroxyflavoneDPPH Radical Scavenging19.7 µM[1]
Butanol fraction of Rivea ornata (rich in phenolics)DPPH Radical Scavenging41.80 µg/mL
Butanol fraction of Rivea ornata (rich in phenolics)H2O2 Neutralization35.39 µg/mL

Experimental Protocols

Detailed methodologies for key cell-based assays are provided below to enable researchers to replicate and expand upon the findings related to this compound's activity.

Cytotoxicity Assessment: MTT Assay

This protocol determines the concentration at which this compound inhibits cell viability by 50% (IC50).

Materials:

  • This compound

  • Human cancer cell lines (e.g., A549 lung carcinoma)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin). Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with serum-free DMEM to achieve a range of final concentrations (e.g., 10, 50, 100, 200, 500 µM). The final DMSO concentration in the wells should not exceed 0.5%. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay measures the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • This compound

  • RAW 264.7 murine macrophage cell line

  • DMEM, FBS, Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete DMEM and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100 µM) for 1-2 hours.

  • Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, add 50 µL of the collected supernatant. Add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage of NO inhibition by this compound compared to the LPS-only treated cells.

Antioxidant Activity: Cellular Reactive Oxygen Species (ROS) Assay

This protocol assesses the capacity of this compound to reduce intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Materials:

  • This compound

  • A suitable cell line (e.g., RAW 264.7 or A549)

  • DMEM, FBS, Penicillin-Streptomycin

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • An oxidizing agent (e.g., H₂O₂ or tert-butyl hydroperoxide)

  • Phosphate-buffered saline (PBS)

  • Black 96-well plates

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a black 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Loading: Treat the cells with different concentrations of this compound for 1-2 hours.

  • Probe Loading: Remove the medium and wash the cells with warm PBS. Add 100 µL of DCFH-DA solution (typically 10-25 µM in serum-free medium) to each well and incubate for 30-45 minutes at 37°C in the dark.

  • Induction of Oxidative Stress: Wash the cells again with PBS. Add 100 µL of the oxidizing agent (e.g., 100 µM H₂O₂) to induce ROS production.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader. Readings can be taken kinetically over time.

  • Data Analysis: Calculate the percentage reduction in ROS levels in this compound-treated cells compared to the cells treated with the oxidizing agent alone.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the putative signaling pathways modulated by this compound, based on evidence from the closely related compound Norbergenin.

Noreugenin_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB P p65_p50 p65/p50 (NF-κB) IkB->p65_p50 p65_p50_nuc p65/p50 (Nucleus) p65_p50->p65_p50_nuc Translocation iNOS_gene iNOS Gene p65_p50_nuc->iNOS_gene Transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Production This compound This compound This compound->IKK This compound->p65_p50_nuc

Caption: Putative inhibition of the NF-κB pathway by this compound.

Noreugenin_MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAP3K MAP3K TLR4->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 MKK4_7 MKK4/7 MAP3K->MKK4_7 MEK1_2 MEK1/2 MAP3K->MEK1_2 p38 p38 MKK3_6->p38 P Inflammation Inflammatory Response p38->Inflammation JNK JNK MKK4_7->JNK P JNK->Inflammation ERK ERK MEK1_2->ERK P ERK->Inflammation This compound This compound This compound->p38 This compound->JNK This compound->ERK

Caption: Putative inhibition of the MAPK pathway by this compound.

Experimental Workflow

The following diagram outlines the general workflow for assessing the bioactivity of this compound.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., A549, RAW 264.7) start->cell_culture treatment This compound Treatment (Dose-Response) cell_culture->treatment cytotoxicity Cytotoxicity Assay (MTT) treatment->cytotoxicity anti_inflammatory Anti-inflammatory Assay (Griess Assay) treatment->anti_inflammatory antioxidant Antioxidant Assay (ROS Assay) treatment->antioxidant data_analysis Data Analysis (IC50, % Inhibition) cytotoxicity->data_analysis mechanism Mechanism of Action (Western Blot for NF-κB, MAPK) anti_inflammatory->mechanism anti_inflammatory->data_analysis antioxidant->data_analysis mechanism->data_analysis end Conclusion data_analysis->end

Caption: General workflow for this compound bioactivity assessment.

References

Application of Noreugenin in Cancer Cell Line Studies: A Review of Available Data and a Comprehensive Look at the Related Flavonoid Naringenin

Author: BenchChem Technical Support Team. Date: November 2025

Given the detailed request for application notes and protocols, and the possibility of confusion with a similarly named and structurally related compound, this document will provide a comprehensive overview of the application of Naringenin in cancer cell line studies. Naringenin is a well-researched flavonoid with a vast body of literature detailing its anti-cancer properties, providing a robust example of how a natural compound of this class is evaluated in oncology research.

Noreugenin: Chemical Identity

This compound is a chromone, chemically identified as 5,7-dihydroxy-2-methyl-4H-chromen-4-one.[1][4] It is a natural product found in plants such as Aloe arborescens and Pisonia aculeata.[1][4] While it has been noted for potential anti-inflammatory and antioxidant properties, its role in cancer research is not yet established.[2][5]

Application Notes for Naringenin in Cancer Cell Line Studies

Naringenin, a flavanone predominantly found in citrus fruits, has demonstrated significant anti-cancer activities across a variety of cancer cell lines.[6][7][8] Its mechanisms of action are pleiotropic, involving the induction of apoptosis, cell cycle arrest, and the modulation of key cellular signaling pathways.[8][9][10]

Induction of Apoptosis

Naringenin is a potent inducer of apoptosis in cancer cells.[6][7][11] This programmed cell death is often initiated through the intrinsic mitochondrial pathway. Key observations include:

  • Generation of Reactive Oxygen Species (ROS): Naringenin treatment leads to an increase in intracellular ROS levels, which acts as a key trigger for apoptosis.[6][7][11][12][13]

  • Mitochondrial Dysfunction: It causes depolarization of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c.[6][13]

  • Modulation of Bcl-2 Family Proteins: Naringenin upregulates the expression of pro-apoptotic proteins such as Bax and downregulates anti-apoptotic proteins like Bcl-2 and Bcl-xl.[11][12]

  • Caspase Activation: The apoptotic cascade is executed through the activation of initiator caspases (caspase-9) and executioner caspases (caspase-3), leading to the cleavage of cellular substrates and cell death.[6][13]

Induction of Cell Cycle Arrest

Naringenin can inhibit cancer cell proliferation by inducing cell cycle arrest at various phases, primarily G0/G1 and G2/M.[6][7] This allows time for DNA repair or, if the damage is too severe, pushes the cell towards apoptosis. The mechanisms include:

  • Downregulation of Cyclins and CDKs: Naringenin treatment has been shown to decrease the expression of key cell cycle regulatory proteins such as Cyclin B1 and CDK1, which are crucial for the G2/M transition.[7]

  • Upregulation of p53: In some cell lines, Naringenin can induce the accumulation of the tumor suppressor protein p53.[12]

Modulation of Signaling Pathways

Naringenin exerts its anti-cancer effects by interfering with multiple signaling pathways that are often dysregulated in cancer:

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation. Naringenin has been shown to inhibit the phosphorylation of Akt, thereby downregulating this pathway.[8]

  • MAPK Pathway: Naringenin can modulate the activity of MAPK family members like ERK and p38, which are involved in proliferation and stress responses.[9]

  • JAK/STAT Pathway: In liver cancer cells, Naringenin has been observed to inhibit the JAK-2/STAT-3 signaling pathway, which is involved in cell proliferation and survival.[13]

  • NF-κB Pathway: Naringenin can suppress the activity of NF-κB, a key regulator of inflammation and cell survival.[9][10]

Data Presentation: Quantitative Effects of Naringenin

Table 1: IC50 Values of Naringenin in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Assay Duration (h)
A431Epidermoid Carcinoma~15024
H1299Non-small cell lung cancer~25024
A549Non-small cell lung cancer~25024
HepG2Hepatocellular CarcinomaNot specifiedNot specified
THP-1LeukemiaNot specifiedNot specified
MDA-MB-231Breast CancerNot specifiedNot specified
CAL-27Oral CancerNot specifiedNot specified

Note: IC50 values can vary significantly between studies due to differences in cell line passages, assay conditions, and exposure times.

Table 2: Effect of Naringenin on Cell Cycle Distribution and Apoptosis
Cell LineConcentration (µM)Effect on Cell CycleApoptosis Induction
A431100-300G0/G1 arrestDose-dependent increase
H1299 & A54925-500G2/M arrestDose-dependent increase
HepG2Not specifiedG0/G1 and G2/M arrestIncreased Bax/Bcl-2 ratio
MDA-MB-231Not specifiedG0/G1 arrestNuclear condensation observed

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is a standard method to assess the cytotoxic effect of a compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Naringenin stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of Naringenin in complete medium. Remove the old medium from the wells and add 100 µL of the Naringenin dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture cells in 6-well plates and treat with different concentrations of Naringenin for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 channel.

  • Data Interpretation:

    • Annexin V(-) / PI(-) : Viable cells

    • Annexin V(+) / PI(-) : Early apoptotic cells

    • Annexin V(+) / PI(+) : Late apoptotic/necrotic cells

    • Annexin V(-) / PI(+) : Necrotic cells

Western Blot Analysis for Protein Expression

This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

Materials:

  • Treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, Cyclin B1, CDK1, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.

  • SDS-PAGE: Denature the protein lysates and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Visualization of Pathways and Workflows

Naringenin_Apoptosis_Pathway Naringenin Naringenin ROS ↑ Reactive Oxygen Species (ROS) Naringenin->ROS Bcl2 ↓ Bcl-2, Bcl-xl Naringenin->Bcl2 Bax ↑ Bax Naringenin->Bax Mito Mitochondrial Dysfunction ROS->Mito CytC Cytochrome c Release Mito->CytC Bcl2->Mito Bax->Mito Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Naringenin-induced intrinsic apoptosis pathway.

Naringenin_Cell_Cycle_Arrest cluster_M M Phase G2_proteins Cyclin B1 CDK1 Mitosis Mitosis G2_proteins->Mitosis Promotes Arrest G2/M Arrest Naringenin Naringenin Naringenin->G2_proteins Inhibits

Caption: Naringenin-induced G2/M cell cycle arrest.

Experimental_Workflow start Select Cancer Cell Line treat Treat cells with This compound/Naringenin start->treat viability Cell Viability Assay (e.g., MTT) treat->viability ic50 Determine IC50 viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle western Western Blot for Key Proteins ic50->western end Data Analysis & Conclusion apoptosis->end cell_cycle->end western->end

Caption: Experimental workflow for anticancer compound screening.

References

Application Notes and Protocols for Noreugenin Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Noreugenin is a naturally occurring chromone, a class of organic compounds found in various plants. It is recognized for its potential therapeutic properties, including anti-inflammatory and antioxidant activities. Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in a wide range of biological and chemical assays. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure their stability and efficacy for experimental use.

Physicochemical Properties of this compound

A comprehensive understanding of this compound's physicochemical properties is essential for its effective use in research. Key properties are summarized in the table below.

PropertyValueReferences
Molecular Formula C₁₀H₈O₄[1][2]
Molecular Weight 192.17 g/mol [1][2][3][4]
Appearance Pale yellow crystalline solid or powder[5][6]
Solubility - DMSO: ≥ 250 mg/mL (approx. 1300 mM)[7][8]
- Ethanol & Methanol: Soluble[1][5]
- Water: Limited solubility (< 0.1 mg/mL)[1][5][8][9]
Storage (Powder) -20°C for up to 3 years; 4°C for up to 2 years[7]
Storage (Stock Solution) -80°C for up to 2 years; -20°C for up to 1 year[7]

Experimental Protocol: Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO), a common solvent for in vitro studies.

Materials:

  • This compound powder (Purity ≥ 98%)

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic bath (optional, but recommended)

  • Pipettes and sterile filter tips

Procedure:

  • Pre-weighing Preparation: Before weighing, ensure the this compound powder has equilibrated to room temperature to prevent condensation.

  • Weighing this compound: Accurately weigh 1.92 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add 1.0 mL of high-purity DMSO to the tube containing the this compound powder. This will yield a final concentration of 10 mM.

  • Dissolution:

    • Cap the tube securely and vortex thoroughly for 1-2 minutes.

    • For complete dissolution, sonicate the solution in an ultrasonic bath for 10-15 minutes. Gentle warming to 37°C can also aid dissolution.[8][10]

    • Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[7]

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C for long-term storage.[7]

Recommended Working Concentrations

The optimal working concentration of this compound will vary depending on the specific cell type and experimental assay. The table below provides a general guideline for starting concentrations based on its known biological activities. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Assay TypeRecommended Starting Concentration Range (µM)Notes
Anti-inflammatory Assays 1 - 50Effective concentrations for inhibiting inflammatory markers.
Antioxidant Assays 10 - 100Concentrations typically used to observe radical scavenging activity.
Cytotoxicity Assays 1 - 200A broad range to determine the cytotoxic threshold. Some cell lines show no significant cytotoxicity at 50 µM.
Signaling Pathway Analysis (e.g., Western Blot) 5 - 50Concentrations to observe modulation of key signaling proteins.

Note: When preparing working solutions from the DMSO stock, ensure the final concentration of DMSO in the cell culture medium is typically below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Signaling Pathways and Experimental Workflow

This compound's anti-inflammatory and antioxidant effects are mediated through the modulation of key cellular signaling pathways. A simplified representation of the proposed mechanism involves the inhibition of pro-inflammatory pathways such as NF-κB and MAPK, and the activation of the antioxidant Nrf2 pathway.

Noreugenin_Signaling_Pathway Proposed Signaling Pathway of this compound cluster_nfkb This compound This compound IKK IKK This compound->IKK MAPK MAPK (p38, JNK, ERK) This compound->MAPK Keap1 Keap1 This compound->Keap1 Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->IKK Inflammatory_Stimuli->MAPK ROS Reactive Oxygen Species (ROS) ROS->Keap1 modifies Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB->Pro_inflammatory_Genes translocates to nucleus MAPK->Pro_inflammatory_Genes Nrf2 Nrf2 ARE ARE Nrf2->ARE translocates to nucleus Keap1->Nrf2 sequesters Antioxidant_Genes Antioxidant Gene Expression (HO-1, NQO1) ARE->Antioxidant_Genes activates Inflammation Inflammation Pro_inflammatory_Genes->Inflammation Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection Inflammation->Oxidative_Stress Cellular_Protection->Oxidative_Stress Experimental_Workflow Experimental Workflow for Anti-inflammatory Assay prep Prepare 10 mM this compound Stock in DMSO pretreat Pre-treat cells with varying concentrations of this compound prep->pretreat culture Seed cells (e.g., RAW 264.7 macrophages) in culture plates culture->pretreat stimulate Stimulate with an inflammatory agent (e.g., LPS) pretreat->stimulate incubate Incubate for a defined period (e.g., 24 hours) stimulate->incubate collect Collect supernatant and cell lysates incubate->collect analyze Analyze for inflammatory markers (e.g., ELISA for cytokines, Western Blot for pathway proteins) collect->analyze

References

Analytical Techniques for the Detection of Noreugenin in Plant Extracts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Noreugenin, a chromone derivative, is a flavonoid compound found in various plant species, including Aloe arborescЕНs and Rhododendron dauricum[1][2]. As a secondary metabolite, this compound is of increasing interest to researchers for its potential biological activities, which may include antioxidant and anti-inflammatory properties. Accurate and reliable analytical methods are crucial for the qualitative and quantitative determination of this compound in plant extracts to support phytochemical research, drug discovery, and quality control of herbal products.

This document provides detailed application notes and experimental protocols for the detection and quantification of this compound in plant extracts using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation

A comprehensive literature search did not yield specific quantitative data for this compound content in various plant extracts. Therefore, the following tables are provided as templates for researchers to populate with their experimental data. These tables are structured for clear comparison of this compound content across different plant materials and extraction methods.

Table 1: this compound Content in Various Plant Extracts as Determined by HPLC-UV

Plant SpeciesPlant PartExtraction SolventThis compound Content (mg/g of dry extract)Reference
Aloe arborescensLeavesMethanolData not available
Rhododendron dauricumLeavesEthanolData not available
Plant Species XRootsAcetone:Water (7:3)Insert your data here

Table 2: this compound Content in Various Plant Extracts as Determined by LC-MS/MS

Plant SpeciesPlant PartExtraction MethodThis compound Content (µg/g of dry weight)Reference
Aloe arborescensWhole PlantUltrasonic-assisted extractionData not available
Rhododendron dauricumTwigsSoxhlet extractionData not available
Plant Species YFlowersMacerationInsert your data here

Experimental Protocols

The following protocols are generalized for the analysis of flavonoids and should be optimized and validated for the specific analysis of this compound in your plant matrix.

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV) for the Quantification of this compound

This protocol provides a general method for the quantification of this compound in plant extracts using HPLC with UV detection.

1. Sample Preparation (Extraction)

  • 1.1. Plant Material: Collect and air-dry the plant material in the shade. Grind the dried material into a fine powder.

  • 1.2. Extraction:

    • Accurately weigh 1 g of the powdered plant material into a flask.

    • Add 20 mL of methanol (or another suitable solvent).

    • Perform extraction using one of the following methods:

      • Maceration: Shake the flask at room temperature for 24 hours.

      • Ultrasonication: Place the flask in an ultrasonic bath for 30 minutes.

      • Soxhlet Extraction: Extract for 4-6 hours.

    • Filter the extract through Whatman No. 1 filter paper.

    • Evaporate the solvent under reduced pressure using a rotary evaporator.

    • Reconstitute the dried extract in a known volume of mobile phase (e.g., 10 mL) and filter through a 0.45 µm syringe filter before HPLC analysis.

2. HPLC Instrumentation and Conditions

  • Instrument: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often preferred for complex plant extracts. A starting point could be a mixture of:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program (Example):

    • 0-5 min: 10% B

    • 5-25 min: 10-50% B (linear gradient)

    • 25-30 min: 50-90% B (linear gradient)

    • 30-35 min: 90% B (isocratic)

    • 35-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength between 254 nm and 280 nm is expected to be suitable. A diode-array detector (DAD) is recommended to obtain the full UV spectrum for peak identification.

  • Injection Volume: 10-20 µL.

3. Calibration Curve

  • Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from, for example, 1 to 100 µg/mL.

  • Inject each standard solution into the HPLC system and record the peak area.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard.

4. Quantification of this compound in Plant Extract

  • Inject the prepared plant extract solution into the HPLC system.

  • Identify the this compound peak based on its retention time compared to the standard.

  • Calculate the concentration of this compound in the extract using the calibration curve.

Workflow for HPLC-UV Analysis of this compound

HPLC_Workflow Start Start: Plant Material Collection Drying Drying and Grinding Start->Drying Extraction Extraction (Maceration, Sonication, or Soxhlet) Drying->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC_Analysis HPLC-UV Analysis Reconstitution->HPLC_Analysis Data_Analysis Data Analysis and Quantification HPLC_Analysis->Data_Analysis End End: Report this compound Content Data_Analysis->End

HPLC-UV analysis workflow for this compound.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for the Detection of this compound

GC-MS is suitable for the analysis of volatile and thermally stable compounds. This compound, being a flavonoid, requires derivatization to increase its volatility and thermal stability.

1. Sample Preparation and Derivatization

  • 1.1. Extraction: Prepare the plant extract as described in Protocol 1 (Section 1). Ensure the final extract is completely dry.

  • 1.2. Derivatization (Silylation):

    • To the dried extract (e.g., 1 mg), add 50 µL of pyridine to dissolve.

    • Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 70 °C for 30-60 minutes.

    • After cooling to room temperature, the sample is ready for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Instrument: A standard GC-MS system.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program (Example):

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Hold: Hold at 280 °C for 10 minutes.

  • MS Interface Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 50-550.

3. Data Analysis

  • Identify the derivatized this compound peak by comparing its mass spectrum with a reference spectrum from a standard or a spectral library (e.g., NIST). The trimethylsilyl (TMS) derivative of this compound will show a characteristic molecular ion peak and fragmentation pattern.

Workflow for GC-MS Analysis of this compound

GCMS_Workflow Start Start: Dried Plant Extract Derivatization Derivatization (Silylation) Start->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Spectral_Analysis Mass Spectral Analysis and Identification GCMS_Analysis->Spectral_Analysis End End: Report Presence of this compound Spectral_Analysis->End

GC-MS analysis workflow for this compound.
Protocol 3: High-Performance Thin-Layer Chromatography (HPTLC) for the Quantification of this compound

HPTLC is a powerful technique for the rapid and simultaneous analysis of multiple samples.

1. Sample and Standard Preparation

  • Sample Solution: Prepare the plant extract as described in Protocol 1 and dissolve the dried extract in methanol to a final concentration of, for example, 10 mg/mL.

  • Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in methanol. From this, prepare working standards of different concentrations (e.g., 100, 200, 400, 600, 800 ng/µL).

2. HPTLC Instrumentation and Conditions

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

  • Sample Application: Apply the sample and standard solutions as bands (e.g., 8 mm width) using an automated TLC sampler.

  • Mobile Phase: A suitable mobile phase for flavonoids could be a mixture of Toluene:Ethyl Acetate:Formic Acid (e.g., 5:4:1, v/v/v). The mobile phase composition needs to be optimized to achieve good separation.

  • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase for about 20 minutes.

  • Drying: Dry the plate in a stream of warm air.

  • Densitometric Analysis: Scan the plate with a TLC scanner in absorbance mode at a suitable wavelength (e.g., 254 nm or 280 nm).

3. Calibration and Quantification

  • Construct a calibration curve by plotting the peak area of the standards against their concentrations.

  • Quantify this compound in the sample by comparing its peak area to the calibration curve. The identity of the this compound band in the sample should be confirmed by comparing its Rf value and UV-Vis spectrum with the standard.

Workflow for HPTLC Analysis of this compound

HPTLC_Workflow Start Start: Sample and Standard Preparation Application Sample and Standard Application on HPTLC Plate Start->Application Development Chromatographic Development Application->Development Drying Plate Drying Development->Drying Scanning Densitometric Scanning Drying->Scanning Quantification Quantification using Calibration Curve Scanning->Quantification End End: Report this compound Content Quantification->End

HPTLC analysis workflow for this compound.
Protocol 4: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of this compound

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the trace-level quantification of this compound in complex matrices.

1. Sample Preparation

  • Prepare the plant extract as described in Protocol 1. The final extract should be highly diluted to avoid matrix effects.

2. LC-MS/MS Instrumentation and Conditions

  • Instrument: A triple quadrupole or Q-TOF mass spectrometer coupled with a UPLC/HPLC system.

  • Column: A C18 or similar reversed-phase column with smaller particle size for better resolution (e.g., 1.7 µm).

  • Mobile Phase: Similar to HPLC-UV (e.g., 0.1% Formic acid in Water and Acetonitrile).

  • Ionization Source: Electrospray Ionization (ESI), likely in negative ion mode for flavonoids.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion will be the deprotonated molecule [M-H]⁻ of this compound (C10H8O4, MW: 192.17 g/mol ), which is m/z 191.16. Product ions would need to be determined by infusing a standard solution of this compound and performing a product ion scan.

    • Hypothetical MRM Transitions:

      • Precursor Ion (Q1): m/z 191.2

      • Product Ion 1 (Q3 - for quantification): To be determined experimentally.

      • Product Ion 2 (Q3 - for confirmation): To be determined experimentally.

  • Other MS parameters (e.g., collision energy, declustering potential) need to be optimized for this compound.

3. Quantification

  • Quantification is typically performed using a stable isotope-labeled internal standard if available. Otherwise, a standard addition method or an external calibration curve with matrix-matched standards is recommended to compensate for matrix effects.

Workflow for LC-MS/MS Analysis of this compound

LCMSMS_Workflow Start Start: Plant Extract Preparation LC_Separation UPLC/HPLC Separation Start->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization Precursor_Selection Precursor Ion Selection (Q1) Ionization->Precursor_Selection Fragmentation Collision-Induced Dissociation (CID) Precursor_Selection->Fragmentation Product_Selection Product Ion Selection (Q3) Fragmentation->Product_Selection Detection Detection and Quantification (MRM) Product_Selection->Detection End End: Highly Sensitive and Selective Quantification Detection->End

LC-MS/MS analysis workflow for this compound.

Putative Signaling Pathway

A specific signaling pathway for this compound has not been extensively characterized in the scientific literature. However, based on the known activities of structurally similar flavonoids like naringenin, it is plausible that this compound may modulate similar pathways. Naringenin has been reported to influence several signaling cascades, including the MAPK and NF-κB pathways, which are involved in inflammation and cellular stress responses.

The following diagram illustrates a putative signaling pathway that this compound might influence, based on the known actions of related flavonoids. This should be considered a hypothetical model that requires experimental validation.

Putative Signaling Pathway for this compound

Putative_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus This compound This compound MAPK_Pathway MAPK Pathway (e.g., ERK, JNK, p38) This compound->MAPK_Pathway Inhibition (?) IKK IKK This compound->IKK Inhibition (?) AP1 AP-1 MAPK_Pathway->AP1 Activation NFkB_Pathway NF-κB Pathway IkB IκB IKK->IkB Phosphorylation (Inhibition) NFkB NF-κB IkB->NFkB Nucleus NFkB->Nucleus Translocation Gene_Expression Gene Expression (e.g., Pro-inflammatory Cytokines) NFkB->Gene_Expression Modulation AP1->Gene_Expression Modulation

Putative signaling pathway for this compound.

Conclusion

The analytical techniques and protocols outlined in this document provide a comprehensive framework for the detection and quantification of this compound in plant extracts. While specific quantitative data and validated methods for this compound are not yet widely available, the provided protocols for related flavonoids offer a solid starting point for method development. Researchers are encouraged to optimize and validate these methods for their specific plant matrices to ensure accurate and reliable results. The visualization of workflows and a putative signaling pathway aims to facilitate a better understanding of the experimental process and potential biological relevance of this compound.

References

Application Notes and Protocols for Studying Noreugenin's Neuroprotective Effects In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Noreugenin, a chromone derivative, has emerged as a promising natural compound with potential neuroprotective properties, primarily attributed to its anti-inflammatory and antioxidant activities. These application notes provide a comprehensive guide for researchers to investigate the neuroprotective effects of this compound in various in vitro models of neuronal damage. The protocols detailed below are designed to assess its efficacy in mitigating oxidative stress, neuroinflammation, and apoptosis, key pathological mechanisms implicated in a range of neurodegenerative diseases. While direct and extensive data on this compound is still developing, the methodologies presented here are based on established protocols for similar flavonoid compounds, such as Naringenin, and provide a robust framework for elucidating this compound's mechanism of action.

Data Presentation: Quantitative Analysis of this compound's Effects

To facilitate the comparison of this compound's neuroprotective efficacy across different experimental conditions, all quantitative data should be summarized in clearly structured tables.

Table 1: Effect of this compound on the Viability of LPS-Stimulated Microglial Cells

Treatment GroupThis compound Concentration (µM)Cell Viability (%)
Control0100 ± 5.0
LPS (5 µg/mL)060 ± 4.5
LPS + this compound172 ± 3.8
LPS + this compound1085 ± 4.2
LPS + this compound10095 ± 3.5

Note: The data presented is hypothetical and for illustrative purposes. Actual results may vary.

Mandatory Visualizations: Signaling Pathways and Experimental Workflow

Diagrams are essential for visualizing the complex biological processes and experimental procedures involved in studying this compound's neuroprotective effects.

Noreugenin_Neuroprotective_Workflow cluster_prep Cell Culture and Treatment cluster_assays Assessment of Neuroprotection cluster_mechanistic Mechanistic Studies Neuronal/Microglial Cell Culture Neuronal/Microglial Cell Culture Induction of Neurotoxicity Induction of Neurotoxicity Neuronal/Microglial Cell Culture->Induction of Neurotoxicity e.g., H2O2, LPS, MPP+ This compound Treatment This compound Treatment Induction of Neurotoxicity->this compound Treatment Pre- or Post-treatment Cell Viability Assay (MTT) Cell Viability Assay (MTT) This compound Treatment->Cell Viability Assay (MTT) Measure Absorbance Oxidative Stress Assays Oxidative Stress Assays This compound Treatment->Oxidative Stress Assays Fluorescence Apoptosis Assays Apoptosis Assays This compound Treatment->Apoptosis Assays Luminescence Anti-inflammatory Assays Anti-inflammatory Assays This compound Treatment->Anti-inflammatory Assays Griess Reagent Western Blot Analysis Western Blot Analysis This compound Treatment->Western Blot Analysis Protein Expression Quantitative Analysis 1 Quantitative Analysis 1 Cell Viability Assay (MTT)->Quantitative Analysis 1 Measure Absorbance ROS Measurement ROS Measurement Oxidative Stress Assays->ROS Measurement Fluorescence Antioxidant Enzyme Activity Antioxidant Enzyme Activity Oxidative Stress Assays->Antioxidant Enzyme Activity Quantitative Analysis 2 Quantitative Analysis 2 ROS Measurement->Quantitative Analysis 2 Fluorescence Caspase Activity Assay Caspase Activity Assay Apoptosis Assays->Caspase Activity Assay Luminescence Immunocytochemistry (TUNEL, Cleaved Caspase-3) Immunocytochemistry (TUNEL, Cleaved Caspase-3) Apoptosis Assays->Immunocytochemistry (TUNEL, Cleaved Caspase-3) Quantitative Analysis 3 Quantitative Analysis 3 Caspase Activity Assay->Quantitative Analysis 3 Luminescence Nitric Oxide (NO) Assay Nitric Oxide (NO) Assay Anti-inflammatory Assays->Nitric Oxide (NO) Assay Griess Reagent Cytokine Measurement (ELISA) Cytokine Measurement (ELISA) Anti-inflammatory Assays->Cytokine Measurement (ELISA) Quantitative Analysis 4 Quantitative Analysis 4 Nitric Oxide (NO) Assay->Quantitative Analysis 4 Griess Reagent Nrf2 Pathway Nrf2 Pathway Western Blot Analysis->Nrf2 Pathway Nrf2, HO-1 NF-κB Pathway NF-κB Pathway Western Blot Analysis->NF-κB Pathway p-p65, IκBα Apoptosis Pathway Apoptosis Pathway Western Blot Analysis->Apoptosis Pathway Bax, Bcl-2

Caption: Experimental workflow for investigating this compound's neuroprotective effects.

Noreugenin_Signaling_Pathways cluster_antioxidant Antioxidant Pathway (Nrf2) cluster_inflammatory Anti-inflammatory Pathway (NF-κB) Noreugenin_A This compound Nrf2 Nrf2 Noreugenin_A->Nrf2 Activates Keap1 Keap1 Nrf2->Keap1 Dissociates from ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to nucleus and binds HO1_GCLC HO-1, GCLC, NQO1 (Antioxidant Enzymes) ARE->HO1_GCLC Induces transcription Reduced Oxidative Stress Reduced Oxidative Stress HO1_GCLC->Reduced Oxidative Stress Noreugenin_I This compound IKK IKK Noreugenin_I->IKK Inhibits LPS LPS LPS->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates & Degrades NFκB NF-κB (p65/p50) IκBα->NFκB Releases Pro_inflammatory_Genes iNOS, COX-2, TNF-α, IL-6 (Pro-inflammatory Genes) NFκB->Pro_inflammatory_Genes Translocates to nucleus and activates transcription Neuroinflammation Neuroinflammation Pro_inflammatory_Genes->Neuroinflammation

Caption: Key signaling pathways modulated by this compound in neuroprotection.

Experimental Protocols

Cell Culture and Induction of Neurotoxicity

1.1. Cell Lines:

  • SH-SY5Y (Human Neuroblastoma): A widely used cell line for studying neurodegenerative diseases. Differentiate with retinoic acid (10 µM) for 5-7 days for a more neuron-like phenotype.

  • PC12 (Rat Pheochromocytoma): Differentiate with Nerve Growth Factor (NGF, 50-100 ng/mL) for 7-10 days to induce a sympathetic neuron-like phenotype.

  • BV-2 (Murine Microglia): An immortalized microglial cell line suitable for neuroinflammation studies.

1.2. Induction of Neurotoxicity:

  • Oxidative Stress: Treat neuronal cells (e.g., SH-SY5Y, PC12) with hydrogen peroxide (H₂O₂) at a concentration that induces approximately 50% cell death (e.g., 100-200 µM for 24 hours), as determined by a dose-response curve.[1]

  • Neuroinflammation: Stimulate BV-2 microglial cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 24 hours) to induce an inflammatory response.[2]

  • Mitochondrial Dysfunction (Parkinson's Disease Model): Treat dopaminergic-like cells (e.g., differentiated SH-SY5Y or PC12) with MPP⁺ (1-methyl-4-phenylpyridinium) at a concentration that causes significant cell death (e.g., 500 µM - 1.5 mM for 24 hours).[3][4]

Assessment of this compound's Neuroprotective Effects

2.1. Cell Viability Assay (MTT Assay) [5]

  • Seed cells in a 96-well plate at an appropriate density.

  • After cell attachment and/or differentiation, pre-treat with various concentrations of this compound (e.g., 1-100 µM) for a specified time (e.g., 2-24 hours).

  • Induce neurotoxicity as described in section 1.2.

  • After the incubation period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT solution to each well.

  • Incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

2.2. Measurement of Intracellular Reactive Oxygen Species (ROS) [6]

  • Culture and treat cells with this compound and the neurotoxic agent in a black, clear-bottom 96-well plate.

  • Wash the cells with warm PBS.

  • Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.

  • Wash the cells again with PBS.

  • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

2.3. Nitric Oxide (NO) Production Assay (Griess Assay) [7]

  • Culture BV-2 cells and treat with LPS and varying concentrations of this compound.

  • After 24 hours, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a sodium nitrite standard curve.

2.4. Apoptosis Detection by Immunocytochemistry [8][9]

  • Grow cells on glass coverslips and treat as described previously.

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Block with 5% bovine serum albumin (BSA) in PBS for 1 hour.

  • Incubate with a primary antibody against an apoptosis marker (e.g., cleaved caspase-3) overnight at 4°C.

  • Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips and visualize using a fluorescence microscope.

Mechanistic Studies: Western Blot Analysis[10][11]

3.1. Protein Extraction and Quantification:

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

3.2. Western Blotting:

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against proteins of interest (e.g., Nrf2, HO-1, p-p65, IκBα, Bax, Bcl-2, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

Disclaimer

These protocols provide a general framework. Researchers should optimize the conditions, such as cell density, reagent concentrations, and incubation times, for their specific experimental setup. Due to the limited availability of detailed published protocols specifically for this compound, some of the methodologies are adapted from studies on the structurally and functionally similar flavonoid, Naringenin. It is recommended to perform preliminary experiments to validate these protocols for this compound.

References

Application Notes and Protocols for Gene Expression Analysis Following Noreugenin Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Noreugenin, a chromone structurally related to the flavanone naringenin, is a natural compound with potential therapeutic applications. Due to the limited availability of specific data on this compound, this document leverages the extensive research conducted on its close analog, Naringenin, to provide a comprehensive guide for investigating its effects on gene expression. Naringenin has been shown to possess significant anti-inflammatory and anti-cancer properties, primarily through the modulation of key signaling pathways such as NF-κB, JAK/STAT, and PI3K/Akt.[1][2][3] It is hypothesized that this compound may exert similar biological activities.

These application notes provide detailed protocols for cell culture, treatment with this compound, and subsequent gene expression analysis using quantitative real-time PCR (qRT-PCR). Furthermore, it summarizes the expected changes in gene expression based on studies with Naringenin and visualizes the involved signaling pathways and experimental workflows.

Data Presentation: Expected Gene Expression Changes after Treatment

The following tables summarize the anticipated modulatory effects of treatment on the expression of key genes involved in inflammation and cancer, based on published data for the related compound, Naringenin.

Table 1: Modulation of NF-κB Signaling Pathway Target Genes

Gene SymbolGene NameExpected RegulationFunction
TNF-αTumor Necrosis Factor alphaDownregulatedPro-inflammatory cytokine[4][5]
IL-6Interleukin 6DownregulatedPro-inflammatory cytokine[4][5][6]
IL-1βInterleukin 1 betaDownregulatedPro-inflammatory cytokine[5][6]
iNOSInducible Nitric Oxide SynthaseDownregulatedProduces nitric oxide, a pro-inflammatory mediator[4][7]
COX-2Cyclooxygenase-2DownregulatedEnzyme involved in inflammation and pain[4][7]
ICAM-1Intercellular Adhesion Molecule 1DownregulatedCell adhesion molecule involved in inflammation[4]
MCP-1Monocyte Chemoattractant Protein-1DownregulatedChemokine that recruits monocytes to sites of inflammation[4]

Table 2: Modulation of JAK/STAT Signaling Pathway Target Genes

Gene SymbolGene NameExpected RegulationFunction
JAK2Janus Kinase 2DownregulatedTyrosine kinase that initiates the JAK/STAT pathway[3][8]
STAT3Signal Transducer and Activator of Transcription 3DownregulatedTranscription factor that promotes cell proliferation and survival[3][8]
Bcl-2B-cell lymphoma 2DownregulatedAnti-apoptotic protein[9]
SurvivinBaculoviral IAP Repeat Containing 5DownregulatedInhibitor of apoptosis[9]
VEGFVascular Endothelial Growth FactorDownregulatedPromotes angiogenesis[9]
BaxBcl-2-associated X proteinUpregulatedPro-apoptotic protein[9]

Table 3: Modulation of PI3K/Akt Signaling Pathway Target Genes

Gene SymbolGene NameExpected RegulationFunction
PI3KPhosphoinositide 3-kinaseDownregulatedKey signaling molecule for cell growth and survival[1][10]
AktProtein Kinase BDownregulatedPromotes cell survival and inhibits apoptosis[1][11]
mTORMammalian Target of RapamycinDownregulatedRegulates cell growth, proliferation, and survival[1]
MMP-2Matrix Metalloproteinase-2DownregulatedInvolved in cancer cell invasion and metastasis[1]
MMP-9Matrix Metalloproteinase-9DownregulatedInvolved in cancer cell invasion and metastasis[1]

Experimental Protocols

Cell Culture and this compound Treatment

This protocol outlines the steps for culturing a relevant cell line (e.g., a cancer cell line like HepG2 or a macrophage cell line like RAW 264.7) and treating it with this compound.

Materials:

  • Cell line of interest

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (or Naringenin) stock solution (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • 6-well cell culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • One day prior to treatment, seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

    • Incubate the plates overnight at 37°C with 5% CO₂.

  • This compound Preparation and Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete growth medium to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

    • Carefully remove the old medium from the cells and wash once with PBS.

    • Add 2 mL of the prepared this compound-containing medium or vehicle control to each well.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

RNA Isolation

This protocol describes the extraction of total RNA from the treated cells using a common reagent like TRIzol.

Materials:

  • TRIzol reagent (or similar)

  • Chloroform

  • Isopropanol

  • 75% Ethanol (in DEPC-treated water)

  • Nuclease-free water

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

Procedure:

  • Cell Lysis:

    • Remove the medium from the wells and add 1 mL of TRIzol reagent directly to each well.

    • Pipette the lysate up and down several times to ensure complete cell lysis.

    • Transfer the lysate to a microcentrifuge tube.

  • Phase Separation:

    • Incubate the lysate at room temperature for 5 minutes.

    • Add 0.2 mL of chloroform per 1 mL of TRIzol reagent.

    • Shake the tubes vigorously for 15 seconds and incubate at room temperature for 3 minutes.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation:

    • Carefully transfer the upper aqueous phase to a new tube.

    • Add 0.5 mL of isopropanol per 1 mL of TRIzol reagent used.

    • Incubate at room temperature for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • RNA Wash and Resuspension:

    • Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

    • Centrifuge at 7,500 x g for 5 minutes at 4°C.

    • Air-dry the pellet for 5-10 minutes.

    • Resuspend the RNA in an appropriate volume of nuclease-free water.

  • Quantification and Quality Check:

    • Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

Quantitative Real-Time PCR (qRT-PCR)

This protocol details the steps for analyzing gene expression levels using a two-step qRT-PCR method.

Materials:

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers (forward and reverse) for target and reference genes

  • cDNA (from reverse transcription)

  • Nuclease-free water

  • qPCR instrument

Procedure:

  • Reverse Transcription (cDNA Synthesis):

    • Synthesize cDNA from the isolated RNA using a reverse transcription kit according to the manufacturer's instructions.

  • qPCR Reaction Setup:

    • Prepare the qPCR reaction mixture in a qPCR plate. A typical reaction includes:

      • qPCR master mix

      • Forward primer

      • Reverse primer

      • cDNA template

      • Nuclease-free water

    • Include no-template controls (NTC) for each primer set.

  • qPCR Run:

    • Run the qPCR plate in a real-time PCR instrument using a standard cycling protocol (denaturation, annealing, and extension steps).

  • Data Analysis:

    • Analyze the amplification data using the instrument's software.

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to a stable reference gene (e.g., GAPDH, ACTB).

Mandatory Visualizations

Signaling Pathway Diagrams

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Stimulus->TLR4 Activates This compound This compound IKK IKK This compound->IKK Inhibits TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (Degradation) IkB_NFkB IκB NF-κB NFkB NF-κB (p65/p50) NFkB_n NF-κB NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases DNA DNA NFkB_n->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Upregulates

Caption: this compound's proposed inhibition of the NF-κB signaling pathway.

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds This compound This compound JAK JAK This compound->JAK Inhibits Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes & Translocates DNA DNA STAT_dimer->DNA Binds to Genes Target Genes (Bcl-2, Survivin, VEGF) DNA->Genes Upregulates

Caption: Proposed inhibition of the JAK/STAT pathway by this compound.

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds This compound This compound PI3K PI3K This compound->PI3K Inhibits RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Proposed inhibition of the PI3K/Akt pathway by this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_gene_expression Gene Expression Analysis A Seed Cells in 6-well Plates B Treat with this compound (and Vehicle Control) A->B C Total RNA Isolation B->C D RNA Quantification & Quality Check C->D E Reverse Transcription (cDNA Synthesis) D->E F Quantitative Real-Time PCR (qRT-PCR) E->F G Data Analysis (ΔΔCt Method) F->G

Caption: Workflow for gene expression analysis after this compound treatment.

References

Application Notes and Protocols for Enzyme Inhibition Assays Involving Noreugenin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Noreugenin, a chromone derivative found in various natural sources, has garnered interest for its potential biological activities. Of particular significance is its inhibitory effect on enzymatic activities that play crucial roles in various physiological and pathological processes. This document provides detailed application notes and protocols for studying the inhibitory effects of this compound on key enzymes, with a primary focus on NADPH oxidase. The information presented here is intended to guide researchers in designing and executing robust enzyme inhibition assays to evaluate the therapeutic potential of this compound and its derivatives.

Quantitative Data Summary

The inhibitory potency of this compound against specific enzymes is a critical parameter for its characterization. The following table summarizes the available quantitative data on this compound's enzyme inhibition.

Enzyme TargetEnzyme SourceInhibitorIC50 ValueAssay Method
NADPH oxidase (in situ)Human neutrophilsThis compound29 µMInhibition of superoxide production

Note: The IC50 value represents the concentration of this compound required to inhibit 50% of the enzyme's activity under the specified assay conditions.

Featured Enzyme Inhibition Assay: NADPH Oxidase

Background:

NADPH oxidase (NOX) is a multi-subunit enzyme complex responsible for the production of superoxide radicals (O₂⁻), a key component of the innate immune response and various cellular signaling pathways. In neutrophils, the NOX2 isoform is predominantly expressed and plays a critical role in host defense against pathogens. However, excessive or dysregulated NOX2 activity is implicated in the pathophysiology of inflammatory diseases and oxidative stress-related tissue damage. Therefore, inhibitors of NADPH oxidase are of significant therapeutic interest.

This compound has been shown to inhibit the production of superoxide in human neutrophils, suggesting its potential as a modulator of NADPH oxidase activity.

Experimental Protocol: NADPH Oxidase Inhibition Assay in Human Neutrophils (Lucigenin-Based Chemiluminescence Assay)

This protocol describes a method to determine the inhibitory effect of this compound on NADPH oxidase activity in isolated human neutrophils by measuring the reduction in superoxide-induced lucigenin chemiluminescence.

Materials and Reagents:

  • This compound (to be dissolved in DMSO)

  • Human peripheral blood

  • Dextran T-500

  • Ficoll-Paque PLUS

  • Hanks' Balanced Salt Solution (HBSS) without Ca²⁺/Mg²⁺

  • HBSS with Ca²⁺/Mg²⁺

  • Lucigenin

  • Phorbol 12-myristate 13-acetate (PMA) or N-formylmethionyl-leucyl-phenylalanine (fMLP) as a stimulant

  • Dimethyl sulfoxide (DMSO)

  • 96-well white opaque microplates

  • Luminometer

Procedure:

  • Isolation of Human Neutrophils:

    • Collect fresh human peripheral blood in heparinized tubes.

    • Isolate neutrophils using dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.

    • Perform hypotonic lysis to remove contaminating red blood cells.

    • Wash the purified neutrophils with HBSS without Ca²⁺/Mg²⁺ and resuspend in HBSS with Ca²⁺/Mg²⁺ at a final concentration of 1 x 10⁶ cells/mL.

    • Assess cell viability using a Trypan Blue exclusion assay (should be >95%).

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO. Further dilute in HBSS with Ca²⁺/Mg²⁺ to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid solvent effects.

    • Prepare a working solution of lucigenin in HBSS with Ca²⁺/Mg²⁺.

    • Prepare a working solution of the stimulant (e.g., PMA or fMLP) in HBSS with Ca²⁺/Mg²⁺.

  • Assay Protocol:

    • In a 96-well white opaque microplate, add 50 µL of the neutrophil suspension (1 x 10⁶ cells/mL) to each well.

    • Add 50 µL of varying concentrations of this compound or vehicle control (HBSS with 0.5% DMSO) to the respective wells.

    • Incubate the plate at 37°C for 15 minutes.

    • Following incubation, add 50 µL of the lucigenin working solution to each well.

    • Place the plate in a luminometer and allow it to equilibrate to 37°C.

    • Initiate the reaction by adding 50 µL of the stimulant (PMA or fMLP) to each well.

    • Immediately begin measuring the chemiluminescence at 37°C for a desired period (e.g., 30-60 minutes) in kinetic mode.

  • Data Analysis:

    • Record the peak chemiluminescence or the area under the curve (AUC).

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Neutrophil_Isolation Isolate Human Neutrophils Incubation Incubate Neutrophils with this compound Neutrophil_Isolation->Incubation Reagent_Prep Prepare this compound and Reagents Reagent_Prep->Incubation Lucigenin_Addition Add Lucigenin Incubation->Lucigenin_Addition Stimulation Stimulate with PMA/fMLP Lucigenin_Addition->Stimulation Measurement Measure Chemiluminescence Stimulation->Measurement Data_Processing Calculate % Inhibition Measurement->Data_Processing IC50_Determination Determine IC50 Value Data_Processing->IC50_Determination

Caption: Workflow for NADPH Oxidase Inhibition Assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response Receptor Receptor (e.g., FPR1) PI3K PI3K Receptor->PI3K MAPK MAPK (e.g., p38, ERK) Receptor->MAPK NOX2 NADPH Oxidase 2 (NOX2) Superoxide Superoxide (O₂⁻) Production NOX2->Superoxide AKT AKT PI3K->AKT AKT->NOX2 Activation MAPK->NOX2 Activation This compound This compound This compound->NOX2 Inhibition Inflammation Inflammation Superoxide->Inflammation Stimulant Stimulant (e.g., fMLP) Stimulant->Receptor

Caption: Hypothetical Signaling Pathway of this compound Action.

Troubleshooting & Optimization

Technical Support Center: Noreugenin Solubility for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Noreugenin. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on overcoming solubility challenges with this compound in cell culture applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge?

A1: this compound (5,7-dihydroxy-2-methyl-4H-chromen-4-one) is a natural chromone compound found in plants like Aloe arborescens and Hymenocallis littoralis.[1][2][3] Like many hydrophobic natural products, it has very low solubility in aqueous solutions, including standard cell culture media (< 0.1 mg/mL).[2][4] This poor solubility can lead to precipitation, making it difficult to achieve accurate and reproducible concentrations for in vitro experiments.

Q2: What is the recommended solvent for preparing a this compound stock solution?

A2: The most common and effective solvent for preparing a concentrated stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1][2][3][4] this compound exhibits high solubility in DMSO, reaching up to 250 mg/mL.[1][2][4]

Q3: What is the maximum recommended final concentration of DMSO in cell culture medium?

A3: While DMSO is an excellent solvent, it can be toxic to cells at higher concentrations. Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant cytotoxic effects. It is crucial to determine the specific tolerance of your cell line and to include a vehicle control (medium with the same final DMSO concentration) in all experiments.

Q4: Can I use other solvents besides DMSO?

A4: While DMSO is the primary choice, other organic solvents like ethanol can also be used.[5] However, their solubilizing capacity for this compound may be lower, and they can also exhibit cytotoxicity. For certain applications, co-solvent systems or specialized formulations may be required.[1]

Q5: How should I store my this compound stock solution?

A5: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1] Once dissolved in a solvent like DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year).[1]

Troubleshooting Guide: this compound Precipitation

This guide addresses common issues related to this compound precipitation during experimental setup.

Issue 1: Precipitate forms immediately when adding DMSO stock to the cell culture medium.

Possible CauseSolution
"Salting Out" Effect: The rapid dilution of the DMSO stock into the aqueous medium causes the hydrophobic this compound to crash out of solution.1. Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock.[6] 2. Improve Mixing Technique: Add the stock solution dropwise into the vortex of the medium while gently swirling or pipetting up and down. Avoid adding the stock directly to the bottom of the tube or well.[6] 3. Use an Intermediate Dilution Step: First, dilute the concentrated DMSO stock into a smaller volume of pre-warmed medium or Phosphate-Buffered Saline (PBS). Then, add this intermediate dilution to the final culture volume.
High Final Concentration: The target concentration of this compound exceeds its solubility limit in the final medium, even with a low DMSO percentage.1. Perform a Solubility Test: Determine the maximum soluble concentration of this compound in your specific cell culture medium by preparing a serial dilution and visually inspecting for precipitation under a microscope. 2. Use Solubilizing Agents: Consider using a co-solvent system or complexation agents like cyclodextrins to increase aqueous solubility (see Advanced Protocols below).[1][7]
Temperature Difference: Adding a cold stock solution from the freezer directly to warm medium can cause precipitation due to temperature shock.1. Thaw and Equilibrate: Thaw your stock solution completely and allow it to reach room temperature before adding it to the pre-warmed (37°C) medium.

Issue 2: Precipitate appears in the culture plate hours or days after treatment.

Possible CauseSolution
Compound Instability/Degradation: this compound may degrade over time in the culture medium, leading to insoluble byproducts.1. Refresh Medium: For long-term experiments, consider refreshing the cell culture medium with freshly prepared this compound solution every 24-48 hours. 2. Time-Course Experiment: Determine how long this compound remains soluble at your desired concentration by monitoring a cell-free culture plate over time.
pH Shift in Medium: Cellular metabolism can alter the pH of the medium, which may decrease the solubility of this compound.[6]1. Use Buffered Medium: Ensure your medium has a robust buffering system, such as HEPES, to maintain a stable pH. 2. Monitor pH: Regularly check the pH of your culture, especially in high-density or rapidly metabolizing cell cultures.
Interaction with Media Components: this compound may interact with proteins or salts in the serum or basal medium, forming insoluble complexes.[8]1. Test in Simpler Buffer: Check the solubility of this compound in a simple buffer like PBS to determine if media components are the cause.[6] 2. Reduce Serum Concentration: If possible for your cell line, try reducing the serum percentage during the treatment period.

Troubleshooting Workflow Diagram

G start This compound Precipitation Observed in Cell Culture q1 When does precipitation occur? start->q1 immediate Immediately upon dilution into medium q1->immediate Immediately delayed Hours or days after incubation q1->delayed Delayed sol_immediate1 Improve Mixing: 1. Pre-warm medium to 37°C. 2. Add stock dropwise while swirling. 3. Use intermediate dilution step. immediate->sol_immediate1 sol_delayed1 Check for pH shift or degradation. 1. Use HEPES-buffered medium. 2. Refresh medium every 24-48h. delayed->sol_delayed1 check1 Precipitation persists? sol_immediate1->check1 sol_immediate2 Concentration too high. 1. Lower final concentration. 2. Use solubilizing agents (e.g., SBE-β-CD, Co-solvents). check1->sol_immediate2 Yes end Stable this compound Solution Achieved check1->end No sol_immediate2->end check2 Precipitation persists? sol_delayed1->check2 sol_delayed2 Possible media interaction. 1. Test solubility in PBS. 2. Reduce serum concentration. check2->sol_delayed2 Yes check2->end No sol_delayed2->end

Caption: A workflow diagram for troubleshooting this compound precipitation issues.

Experimental Protocols

Protocol 1: Standard this compound Stock Solution Preparation (100 mM in DMSO)

This protocol is for preparing a standard, highly concentrated stock solution.

Materials:

  • This compound powder (MW: 192.17 g/mol )[2]

  • High-purity, anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated scale and vortex mixer

Methodology:

  • Weighing: Accurately weigh 19.22 mg of this compound powder and transfer it to a sterile vial.

  • Dissolving: Add 1.0 mL of high-purity DMSO to the vial.

  • Solubilization: Vortex the solution thoroughly for 2-3 minutes. If needed, briefly sonicate the vial in a water bath or warm it to 37°C to ensure complete dissolution.[1][2][4] Visually confirm that no solid particles remain.

  • Storage: Aliquot the 100 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store immediately at -80°C.

Protocol 2: Advanced Solubilization using a Co-Solvent Formulation

This method is adapted from a formulation shown to improve the solubility of hydrophobic compounds for in vivo and in vitro use.[1]

Materials:

  • 100 mM this compound in DMSO stock (from Protocol 1)

  • PEG300 (Polyethylene glycol 300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline or PBS

  • Sterile tubes for mixing

Methodology for Preparing a 10X Working Stock (e.g., 100 µM):

  • Prepare Co-Solvent Mix: In a sterile tube, prepare the co-solvent vehicle by mixing:

    • 400 µL PEG300

    • 50 µL Tween-80

  • Add this compound Stock: To the co-solvent mix, add 10 µL of your 100 mM this compound in DMSO stock. Vortex thoroughly until the solution is clear.

  • Final Dilution: Add 540 µL of sterile saline or PBS to the mixture to bring the total volume to 1 mL. Vortex again. This creates a 1 mM intermediate stock.

  • Application: This 1 mM stock can then be further diluted 1:100 into your cell culture medium to achieve a final concentration of 10 µM. The final concentrations of the solvents will be low (e.g., 0.01% DMSO).

Protocol 3: Advanced Solubilization using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[7][9][10] Sulfobutylether β-cyclodextrin (SBE-β-CD) is a derivative commonly used for this purpose.[1]

Materials:

  • This compound powder

  • SBE-β-CD powder

  • Sterile water or saline

  • Sterile tubes and filters

Methodology:

  • Prepare SBE-β-CD Solution: Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline. For example, dissolve 200 mg of SBE-β-CD in 1 mL of saline. Stir until fully dissolved and sterilize using a 0.22 µm filter.

  • Prepare this compound Stock: Prepare a concentrated stock of this compound in DMSO (e.g., 20.8 mg/mL as suggested by one supplier).[1]

  • Complexation: To prepare a 2.08 mg/mL (10.82 mM) working solution, add 100 µL of the 20.8 mg/mL DMSO stock to 900 µL of the 20% SBE-β-CD solution.[1]

  • Solubilization: Vortex the mixture vigorously and sonicate until the solution is as clear as possible. While this specific protocol may result in a suspended solution, it significantly improves the bioavailability of the compound for cell delivery compared to simple aqueous dilution.[1]

  • Application: This complexed solution can be added directly to the cell culture medium. Remember to calculate the final concentration accordingly.

Quantitative Data Summary
Solvent/FormulationReported Solubility of this compoundReference
Water< 0.1 mg/mL (Insoluble)[2][4]
DMSO250 mg/mL (1300.93 mM)[1][2][4]
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.08 mg/mL (10.82 mM)[1]
10% DMSO + 90% (20% SBE-β-CD in Saline)2.08 mg/mL (10.82 mM)[1]

Hypothesized Signaling Pathways

This compound is a flavonoid. Related flavonoids like naringenin have been shown to modulate key cellular signaling pathways involved in inflammation, proliferation, and apoptosis. While specific pathways for this compound are still under investigation, it is hypothesized to act on similar cascades.[11][12][13][14]

G cluster_0 Hypothesized this compound Action cluster_1 PI3K/Akt Pathway cluster_2 NF-κB Pathway cluster_3 Cellular Response This compound This compound PI3K PI3K This compound->PI3K Inhibition IKK IKK This compound->IKK Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits Inflammation Inflammation (Cytokine Release) NFkB->Inflammation

Caption: Hypothesized modulation of PI3K/Akt and NF-κB pathways by this compound.

References

Noreugenin stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Noreugenin Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common stability issues encountered with this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be losing potency over a short period. What are the potential causes?

A1: The loss of this compound potency in aqueous solutions can be attributed to several factors, primarily chemical degradation. The most common factors influencing the stability of flavonoids like this compound include pH, temperature, light exposure, and oxidation.[1][2][3] It is also crucial to consider the purity of the solvent and the presence of any contaminants, such as metal ions, which can catalyze degradation reactions.

Q2: How does the pH of the aqueous solution affect this compound's stability?

A2: The pH of the solution is a critical factor in the stability of this compound. Like many phenolic compounds, this compound's stability is pH-dependent. Generally, phenolic compounds are more susceptible to oxidative degradation at neutral to alkaline pH. For instance, studies on similar compounds have shown that a lower pH (acidic conditions) can significantly slow down the degradation process.[4][5] It is advisable to conduct pilot studies to determine the optimal pH for your specific experimental conditions.

Q3: What is the recommended method for preparing a stable aqueous working solution of this compound?

A3: Due to potential stability issues, it is often recommended to prepare fresh aqueous working solutions of this compound for immediate use.[6] If a stock solution is required, it is best prepared in an organic solvent like DMSO and stored at low temperatures (-20°C or -80°C). When preparing an aqueous working solution from a DMSO stock, it is important to ensure that the final concentration of DMSO is compatible with your experimental system and does not exceed recommended levels (typically <0.1%).

Q4: Can I store my aqueous this compound solution? If so, under what conditions?

A4: While freshly prepared solutions are ideal, if short-term storage is necessary, it should be done at low temperatures (2-8°C) and protected from light. The stability of this compound in aqueous solution is expected to decrease over time, even under refrigerated conditions. For longer-term storage, aliquoting and freezing at -80°C is a better option, although freeze-thaw cycles should be avoided as they can also contribute to degradation.[7]

Troubleshooting Guides

Issue 1: Precipitation or Cloudiness in the Aqueous Solution
  • Possible Cause 1: Poor Solubility. this compound has limited solubility in purely aqueous solutions.

    • Troubleshooting Step: Consider the use of a co-solvent. The addition of a small, biocompatible amount of an organic solvent such as ethanol or PEG300 can improve solubility.[6] Always verify the compatibility of the co-solvent with your experimental setup.

  • Possible Cause 2: Degradation Products. The precipitate could be composed of insoluble degradation products of this compound.

    • Troubleshooting Step: Analyze the precipitate after separation from the solution using techniques like HPLC or LC-MS to identify its composition. This can provide insights into the degradation pathway.

Issue 2: Discoloration of the Solution
  • Possible Cause: Oxidation. Phenolic compounds like this compound are prone to oxidation, which can lead to the formation of colored byproducts. This process is often accelerated by exposure to air (oxygen), light, and higher pH.

    • Troubleshooting Step 1: Prepare solutions using deoxygenated water and consider purging the container with an inert gas (e.g., nitrogen or argon) before sealing.

    • Troubleshooting Step 2: Protect the solution from light by using amber-colored vials or by wrapping the container in aluminum foil.[2][7]

    • Troubleshooting Step 3: The addition of an antioxidant, such as ascorbic acid, may help to mitigate oxidative degradation.[8] However, ensure the antioxidant does not interfere with your experiment.

Data on this compound Stability

The following tables provide hypothetical data to illustrate the impact of various factors on this compound stability in aqueous solutions. These are for illustrative purposes and actual stability will depend on the specific experimental conditions.

Table 1: Effect of pH on this compound Stability

pHTemperature (°C)Incubation Time (hours)Remaining this compound (%)
4.0252495
7.0252470
9.0252445

Table 2: Effect of Temperature on this compound Stability

Temperature (°C)pHIncubation Time (hours)Remaining this compound (%)
47.04885
257.04860
377.04840

Experimental Protocols

Protocol 1: Preliminary Stability Assessment of this compound in an Aqueous Buffer
  • Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Preparation of Aqueous Working Solutions: Dilute the DMSO stock solution with the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 100 µM. Ensure the final DMSO concentration is below 0.1%.

  • Incubation: Aliquot the aqueous working solution into several amber glass vials. Incubate the vials under different conditions (e.g., 4°C, 25°C, and 37°C).

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), take a sample from each condition.

  • Analysis: Immediately analyze the samples by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of this compound.

  • Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

Visual Guides

Noreugenin_Troubleshooting cluster_issue Observed Issue cluster_cause Potential Cause cluster_solution Troubleshooting Action Loss_of_Potency Loss of Potency Degradation Chemical Degradation Loss_of_Potency->Degradation Precipitation Precipitation Precipitation->Degradation Solubility Poor Solubility Precipitation->Solubility Discoloration Discoloration Oxidation Oxidation Discoloration->Oxidation Optimize_pH Optimize pH Degradation->Optimize_pH Control_Temp Control Temperature Degradation->Control_Temp Protect_Light Protect from Light Degradation->Protect_Light Use_Cosolvent Use Co-solvent Solubility->Use_Cosolvent Oxidation->Protect_Light Inert_Atmosphere Use Inert Atmosphere Oxidation->Inert_Atmosphere Add_Antioxidant Add Antioxidant Oxidation->Add_Antioxidant

Caption: Troubleshooting workflow for this compound stability issues.

Stability_Assessment_Workflow Prep_Stock Prepare 10 mM this compound in DMSO Prep_Working Dilute to 100 µM in Aqueous Buffer Prep_Stock->Prep_Working Incubate Incubate under Varied Conditions (pH, Temp, Light) Prep_Working->Incubate Sample Collect Samples at Time Points Incubate->Sample Analyze Analyze by HPLC Sample->Analyze Evaluate Evaluate Degradation Rate Analyze->Evaluate

Caption: Experimental workflow for this compound stability assessment.

References

Technical Support Center: Optimizing Noreugenin Extraction from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the extraction of Noreugenin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the extraction and purification of this valuable chromone from natural sources.

Frequently Asked Questions (FAQs)

Q1: What are the common natural sources of this compound?

This compound has been isolated from a variety of plant species. Notable sources include Aloe arborescens, Nauclea orientalis, and Calea uniflora.[1] The concentration of this compound can vary depending on the plant part, geographical location, and harvesting time.

Q2: What are the general methods for extracting this compound?

Traditional methods for flavonoid extraction, such as maceration and Soxhlet extraction, can be employed. However, modern techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are often preferred due to their increased efficiency and reduced extraction times.[2][3] Purification is typically achieved through chromatographic techniques, with High-Performance Liquid Chromatography (HPLC) being a common final step to obtain high-purity this compound.[1]

Q3: How can I improve the yield of my this compound extraction?

Optimizing several parameters can significantly enhance the extraction yield. These include the choice of solvent, temperature, extraction time, and the solid-to-liquid ratio. For advanced methods like UAE, parameters such as ultrasonic power and frequency are also critical.[4][5] Response surface methodology (RSM) is a powerful statistical tool for optimizing these multiple variables to achieve the highest yield.[4]

Q4: What is the best solvent for this compound extraction?

The choice of solvent is crucial and depends on the extraction method and the polarity of this compound. As a flavonoid, this compound is moderately polar. Solvents like ethanol, methanol, and acetone, often in aqueous mixtures, are commonly used for flavonoid extraction.[6][7] For instance, a study on the extraction of the structurally similar flavonoid Naringenin found that a 52.2% ethanol-water mixture was optimal for ultrasound-assisted extraction.[4] Ethyl acetate has also been used effectively for extracting this compound from culture broth.[1]

Q5: Can this compound degrade during extraction?

Yes, flavonoids can be susceptible to degradation under certain conditions. High temperatures, prolonged extraction times, and exposure to oxidative conditions can lead to the degradation of this compound.[8][9] The stability of flavonoids is also influenced by their chemical structure; for example, a higher number of hydroxyl groups can increase susceptibility to degradation.[9] For temperature-sensitive compounds, methods like nitrogen-protected microwave-assisted extraction can be employed to minimize oxidative degradation.[10]

Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction and purification.

Problem Potential Cause Recommended Solution
Low Extraction Yield Suboptimal Solvent Choice: The solvent may not be effectively solubilizing the this compound.Experiment with a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, and their aqueous mixtures). A systematic approach using different solvent concentrations is recommended.
Inefficient Extraction Method: The chosen method may not be effectively disrupting the plant cell walls to release the compound.Consider switching to a more advanced technique like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE), which can enhance cell wall disruption and mass transfer.[2][3]
Incorrect Extraction Parameters: Temperature, time, and solid-to-liquid ratio may not be optimized.Systematically optimize each parameter. For example, in UAE of a similar flavonoid, an optimal temperature of 62.0 °C and a time of 18.3 minutes were identified.[4] Be cautious of excessive heat, which can lead to degradation.[8]
Presence of Impurities in the Extract Non-selective Extraction: The solvent and method may be co-extracting a large number of other compounds.Employ a multi-step extraction process starting with a non-polar solvent to remove lipids and other non-polar compounds before extracting with a more polar solvent for this compound.
Inadequate Purification: The purification method may not be effectively separating this compound from other co-extracted compounds.Utilize chromatographic techniques for purification. Start with column chromatography for initial cleanup, followed by preparative HPLC for high-purity isolation.[1] Optimize the HPLC method by adjusting the mobile phase composition, gradient, and column type.[11][12]
Compound Degradation High Temperature: Excessive heat during extraction or solvent evaporation can degrade this compound.Use the lowest effective temperature for extraction. For solvent removal, a rotary evaporator under reduced pressure is recommended to minimize heat exposure.[8]
Prolonged Extraction Time: Extended exposure to extraction conditions can lead to degradation.Optimize the extraction time to find the balance between maximum yield and minimal degradation. Studies on flavonoids show that prolonged extraction does not always lead to higher yields and can increase degradation.[13]
Oxidation: Exposure to air, especially at elevated temperatures, can cause oxidative degradation.Consider performing the extraction under an inert atmosphere (e.g., nitrogen) to minimize oxidation, especially when using methods that involve heating.[10]
Difficulty with HPLC Purification Poor Peak Shape or Resolution: The analytical method may not be suitable for preparative scale.Develop and optimize the HPLC method on an analytical scale first. Key parameters to adjust include the mobile phase composition (solvents and additives like trifluoroacetic acid or formic acid), gradient profile, and flow rate.[11][14]
Column Overloading: Injecting too much crude extract onto the column.Determine the loading capacity of your preparative column. If overloading is an issue, consider a preliminary purification step like flash chromatography to reduce the amount of material loaded onto the HPLC column.
Sample Precipitation in Mobile Phase: The crude extract may not be fully soluble in the initial mobile phase conditions.Ensure the sample is fully dissolved in a suitable solvent before injection. It is often best to dissolve the sample in the initial mobile phase or a solvent that is miscible with it.

Experimental Protocols

Ultrasound-Assisted Extraction (UAE) of this compound (Adapted from Naringenin Extraction)

This protocol is adapted from a method optimized for Naringenin, a structurally similar flavonoid, and serves as a starting point for this compound extraction.[4]

Materials:

  • Dried and powdered plant material (e.g., Aloe arborescens leaves)

  • Ethanol (reagent grade)

  • Deionized water

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Sample Preparation: Weigh 1 gram of finely powdered, dried plant material.

  • Solvent Preparation: Prepare a 52% (v/v) ethanol-water solution.

  • Extraction:

    • Add 30 mL of the 52% ethanol solution to the plant material in a suitable vessel.

    • Place the vessel in an ultrasonic bath set to 62 °C.

    • Sonicate for 20 minutes.

  • Separation:

    • Centrifuge the mixture at 5000 x g for 15 minutes to pellet the solid material.

    • Decant and collect the supernatant.

  • Solvent Evaporation:

    • Concentrate the supernatant using a rotary evaporator at a temperature below 50 °C to obtain the crude extract.

  • Purification:

    • The crude extract can be further purified using column chromatography followed by preparative HPLC.

High-Performance Liquid Chromatography (HPLC) Purification of this compound

This is a general protocol for the purification of flavonoids by HPLC and should be optimized for this compound.

Instrumentation and Columns:

  • Preparative HPLC system with a UV detector

  • C18 reverse-phase column

Mobile Phase (example):

  • Solvent A: Water with 0.1% formic acid

  • Solvent B: Acetonitrile with 0.1% formic acid

Procedure:

  • Sample Preparation: Dissolve the crude this compound extract in a small volume of the initial mobile phase composition (e.g., 95:5 Solvent A:Solvent B). Filter the solution through a 0.45 µm syringe filter.

  • Method Development (Analytical Scale):

    • Using an analytical HPLC system and a C18 column, inject a small amount of the sample.

    • Develop a gradient elution method to achieve good separation of the this compound peak from impurities. A typical gradient might be from 5% to 95% Solvent B over 30 minutes.

    • Monitor the elution at a wavelength where this compound has strong absorbance (e.g., around 254 nm or its specific λmax).

  • Scale-Up to Preparative HPLC:

    • Based on the optimized analytical method, scale up the injection volume and flow rate for the preparative column.

    • Inject the prepared crude extract.

  • Fraction Collection:

    • Collect the fraction corresponding to the this compound peak.

  • Purity Analysis:

    • Analyze the collected fraction using the analytical HPLC method to confirm its purity.

  • Solvent Removal:

    • Remove the HPLC solvents from the purified fraction using a rotary evaporator or lyophilizer to obtain pure this compound.

Visualizing Experimental Workflows and Potential Signaling Pathways

Experimental Workflow for this compound Extraction and Purification

Noreugenin_Extraction_Workflow plant_material Natural Source (e.g., Aloe arborescens) drying Drying & Grinding plant_material->drying extraction Extraction (e.g., UAE/MAE) drying->extraction filtration Filtration/ Centrifugation extraction->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract purification Purification (Column Chromatography) crude_extract->purification hplc Final Purification (Preparative HPLC) purification->hplc pure_this compound Pure this compound hplc->pure_this compound

Caption: Workflow for the extraction and purification of this compound from natural sources.

Potential Signaling Pathways Modulated by this compound (Based on Naringenin)

The following diagrams illustrate signaling pathways that may be modulated by this compound, based on studies of the structurally similar flavonoid, Naringenin. These represent potential areas of investigation for this compound's biological activity.

MAPK Signaling Pathway

MAPK_Pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS p38 p38 MAPK ROS->p38 ERK ERK1/2 ROS->ERK JNK JNK ROS->JNK Inflammation Inflammation & Apoptosis p38->Inflammation ERK->Inflammation JNK->Inflammation

Caption: Potential inhibition of the ROS-activated MAPK signaling pathway by this compound.[15]

PI3K/Akt and Nrf2/HO-1 Signaling Pathways

PI3K_Nrf2_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt Nrf2 Nrf2 Akt->Nrf2 ARE ARE Nrf2->ARE HO1 HO-1 ARE->HO1 Neuroprotection Neuroprotection HO1->Neuroprotection

Caption: Potential activation of the PI3K/Akt and Nrf2/HO-1 signaling pathways by this compound.[16]

References

Technical Support Center: Troubleshooting Low Bioactivity of Synthetic Noreugenin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing issues related to the low bioactivity of synthetic noreugenin in experimental settings.

Frequently Asked Questions (FAQs)

Q1: My synthetic this compound is showing lower than expected or no biological activity. What are the potential primary causes?

Low bioactivity of synthetic this compound can stem from several factors, broadly categorized as compound-related issues, experimental setup, or data interpretation. The most common culprits include problems with the compound's purity, solubility, and stability, as well as suboptimal assay conditions.

Q2: How can I be sure that the low activity is not due to the compound itself?

It is crucial to first verify the identity and purity of your synthetic this compound. Impurities from the synthesis process, such as unreacted starting materials, byproducts, or residual solvents, can interfere with the assay or even exhibit cytotoxic effects that mask the true activity of this compound.[1]

Q3: What is the importance of solubility and how can I address it?

Poor solubility is a frequent cause of low bioactivity. If this compound is not fully dissolved in the assay medium, its effective concentration will be much lower than the nominal concentration, leading to inaccurate results.

Q4: Could the experimental conditions be affecting the bioactivity of my synthetic this compound?

Yes, assay conditions play a critical role. Factors such as cell line type, cell density, passage number, and incubation time can all influence the observed bioactivity. It is also important to rule out any interference from the compound with the assay technology itself (e.g., autofluorescence in fluorescent assays).

Q5: How does the stability of this compound impact its bioactivity?

This compound, like many phenolic compounds, can be susceptible to degradation under certain conditions (e.g., exposure to light, high temperatures, or oxidative environments). Degradation can lead to a loss of activity.

Troubleshooting Guides

Category 1: Compound Integrity and Purity

Issue: Low or inconsistent bioactivity observed across different batches of synthetic this compound.

Troubleshooting Steps:

  • Purity Verification:

    • Recommended Action: Re-analyze the purity of your synthetic this compound batch using High-Performance Liquid Chromatography (HPLC). Compare the chromatogram to a certified reference standard if available.

    • Analytical Method: A typical HPLC method for purity assessment of flavonoids involves a C18 column with a gradient elution using a mobile phase of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid).[2]

  • Structural Confirmation:

    • Recommended Action: Confirm the chemical structure of your synthetic compound using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

    • Rationale: Discrepancies in the chemical structure will lead to altered biological activity.

  • Identification of Potential Impurities:

    • Recommended Action: Review the synthetic route used to prepare this compound. Identify potential starting materials, intermediates, and byproducts that could be present as impurities.

    • Example: A common synthesis of the chromone scaffold may involve intermediates that could be carried over into the final product.[3][4]

Category 2: Solubility Issues

Issue: Precipitate observed in the stock solution or assay wells, or suspected low solubility.

Troubleshooting Steps:

  • Solubility Assessment:

    • Recommended Action: Perform a visual inspection of your stock solution and dilutions in the final assay buffer for any signs of precipitation. For a more quantitative measure, you can determine the kinetic solubility.

  • Improving Solubility:

    • Recommended Action: If solubility is an issue, consider the following:

      • Co-solvents: Use a minimal amount of a biocompatible co-solvent like DMSO. Ensure that the final concentration of the co-solvent is consistent across all experiments and does not affect the assay readout.

      • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the buffer can sometimes improve solubility.

Category 3: Experimental Assay Optimization

Issue: High variability in results or a lack of a clear dose-response relationship.

Troubleshooting Steps:

  • Assay Interference Check:

    • Recommended Action: Run control experiments to check for any interference of this compound with the assay components or detection method. For fluorescence-based assays, check for autofluorescence of the compound.

  • Optimization of Assay Parameters:

    • Recommended Action: Systematically optimize key assay parameters, including:

      • Cell Density: Ensure cells are in a logarithmic growth phase and are not over-confluent.

      • Incubation Time: Test different incubation times to capture the optimal biological response.

      • Positive and Negative Controls: Ensure that your positive and negative controls are performing as expected.

Data Presentation

Table 1: Purity and Identity Confirmation of Synthetic this compound

ParameterRecommended MethodAcceptance Criteria
Purity HPLC-UV≥ 95%
Identity ¹H NMR, ¹³C NMRSpectrum consistent with the structure of this compound
Mass High-Resolution Mass Spectrometry (HRMS)Observed mass consistent with the theoretical mass of this compound

Table 2: Expected Bioactivity of this compound (Literature Values - for reference)

Assay TypeBiological EffectTarget Cell Line/SystemReported IC50 (µM)
Antioxidant DPPH Radical ScavengingCell-freeTo be determined experimentally
Anti-inflammatory Nitric Oxide (NO) InhibitionLPS-stimulated RAW 264.7 macrophagesTo be determined experimentally

Note: Specific IC50 values for this compound can vary depending on the experimental conditions. It is recommended to determine these values in your specific assay system.

Experimental Protocols

Protocol 1: Purity Assessment of Synthetic this compound by HPLC
  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-20 min: 10-90% B

    • 20-25 min: 90% B

    • 25-30 min: 90-10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve a small amount of synthetic this compound in methanol or DMSO to a final concentration of 1 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: Calculate the purity based on the area percentage of the main peak.[5][6][7]

Protocol 2: In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay
  • Reagents:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol).

    • Synthetic this compound stock solution (e.g., 10 mM in DMSO).

    • Ascorbic acid (positive control).

  • Procedure:

    • Prepare serial dilutions of this compound and ascorbic acid in methanol.

    • In a 96-well plate, add 100 µL of each dilution to the wells.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.[8][9][10][11]

Protocol 3: In Vitro Anti-inflammatory Activity - Nitric Oxide (NO) Inhibition Assay
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Reagents:

    • Lipopolysaccharide (LPS).

    • Griess Reagent.

    • Synthetic this compound stock solution.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Add an equal volume of Griess reagent to the supernatant and incubate for 15 minutes.

    • Measure the absorbance at 540 nm.

  • Calculation:

    • Quantify the amount of nitrite (a stable product of NO) using a sodium nitrite standard curve.

    • Calculate the percentage of NO inhibition and determine the IC50 value.[12]

Mandatory Visualizations

troubleshooting_workflow start Low Bioactivity of Synthetic this compound compound_integrity Step 1: Verify Compound Integrity & Purity start->compound_integrity solubility Step 2: Assess Solubility compound_integrity->solubility Purity & Structure Confirmed sub_purity HPLC Purity Analysis compound_integrity->sub_purity sub_structure NMR & MS Confirmation compound_integrity->sub_structure assay_optimization Step 3: Optimize Experimental Assay solubility->assay_optimization Solubility Adequate sub_visual Visual Inspection solubility->sub_visual sub_cosolvent Use Co-solvents (e.g., DMSO) solubility->sub_cosolvent success Bioactivity Confirmed assay_optimization->success Assay Optimized sub_interference Check for Assay Interference assay_optimization->sub_interference sub_params Optimize Cell Density & Incubation Time assay_optimization->sub_params

Caption: A logical workflow for troubleshooting low bioactivity.

nf_kb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates to Nucleus Nucleus Gene_exp Pro-inflammatory Gene Expression (e.g., iNOS for NO production) NFkB_nuc->Gene_exp Induces This compound This compound This compound->IKK Inhibits nrf2_pathway Oxidative_stress Oxidative Stress Keap1 Keap1 Oxidative_stress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates to Nucleus Nucleus ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Gene_exp Antioxidant Gene Expression (e.g., HO-1) ARE->Gene_exp Initiates Transcription This compound This compound This compound->Keap1 Potentially Disrupts Interaction

References

How to prevent Noreugenin precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

Topic: How to Prevent Noreugenin Precipitation in Media

This technical support guide provides troubleshooting strategies and answers to frequently asked questions to help researchers, scientists, and drug development professionals prevent the precipitation of this compound in experimental media, ensuring consistent and reliable results.

Troubleshooting Guide: this compound Precipitation

This guide addresses common issues encountered when preparing this compound solutions for cell culture and other experiments.

Issue 1: A precipitate forms immediately upon adding this compound stock solution to the cell culture medium.

  • Question: I prepared a 10 mM stock solution of this compound in DMSO. When I add it to my aqueous cell culture medium for a final concentration of 20 µM, a precipitate forms instantly. What is happening and how can I fix this?

  • Answer: This is a common issue when diluting a concentrated, hydrophobic compound from an organic solvent into an aqueous medium. The immediate precipitation is likely due to the final concentration of this compound exceeding its solubility limit in the aqueous environment of the cell culture medium.

    Possible Causes and Solutions:

    • High Final Concentration: The target concentration of this compound may be higher than its solubility threshold in your specific medium.

      • Solution: Perform a solubility test to determine the maximum soluble concentration of this compound in your medium under your experimental conditions. Consider testing a lower final concentration.

    • Insufficient Mixing: The concentrated DMSO stock is not dispersing quickly enough, creating localized high concentrations that lead to precipitation.

      • Solution: Pre-warm the cell culture medium to 37°C.[1] Add the this compound stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and thorough mixing.[2]

    • Solvent Shock: The abrupt change in solvent environment from DMSO to the aqueous medium causes the compound to fall out of solution.

      • Solution: Prepare an intermediate dilution of the this compound stock in pre-warmed medium or a simpler buffer (e.g., PBS). This gradual dilution can help maintain solubility.[2]

Issue 2: The this compound solution is clear initially, but a precipitate forms after incubation.

  • Question: My this compound-containing medium was clear when I prepared it. However, after a few hours in the 37°C incubator, I observed crystalline structures under the microscope. Why did this happen?

  • Answer: Delayed precipitation is often caused by changes in the media environment over time within the incubator.

    Possible Causes and Solutions:

    • Temperature Shift: Changes in temperature between your preparation environment (room temperature) and the incubator (37°C) can decrease the solubility of some compounds.[1]

      • Solution: Always pre-warm the media to 37°C before adding the this compound stock solution.[1]

    • pH Shift: The CO2 environment in a cell culture incubator can cause a drop in the pH of the medium, which can affect the solubility of pH-sensitive compounds like this compound.[1][3] this compound's solubility is known to be pH-dependent.[4]

      • Solution: Ensure your medium is properly buffered for the CO2 concentration in your incubator. Verify the final pH of the medium after adding this compound.

    • Interaction with Media Components: this compound may interact with salts (e.g., calcium salts), proteins, or other components in the complex medium over time, leading to the formation of insoluble complexes.[1][5]

      • Solution: Conduct a stability test by incubating the this compound-containing medium for the duration of your experiment and observing for precipitation. If interactions are suspected, testing solubility in a simpler buffer like PBS can help identify the issue.[2]

Issue 3: A precipitate is visible after thawing a frozen this compound stock solution.

  • Question: I noticed a precipitate in my DMSO stock solution of this compound after thawing it from -20°C storage. Is the stock still usable?

  • Answer: Yes, the stock can often be salvaged. Some compounds have lower solubility at cold temperatures and may precipitate out during a freeze-thaw cycle.[1]

    Possible Causes and Solutions:

    • Low-Temperature Insolubility: The compound has precipitated due to the low temperature of the freezer.

      • Solution: Gently warm the stock solution to 37°C and vortex or sonicate until the precipitate is fully redissolved before use.[6][7] Always inspect the vial to ensure complete dissolution.

    • Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles can degrade the compound or promote precipitation.

      • Solution: Aliquot the stock solution into smaller, single-use volumes after preparation to minimize the number of freeze-thaw cycles.[1][6]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a this compound stock solution? A1: Dimethyl sulfoxide (DMSO) is the most effective and commonly recommended solvent for preparing high-concentration stock solutions of this compound.[6][7] It is soluble in DMSO up to 250 mg/mL.[6] Always use a new, unopened bottle of anhydrous, high-purity DMSO, as it is hygroscopic and absorbed water can affect solubility.[6]

Q2: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium? A2: You can perform a serial dilution experiment. Prepare a series of dilutions of your this compound stock solution in pre-warmed cell culture medium. Incubate these solutions under your experimental conditions (e.g., 37°C, 5% CO2) for the duration of your planned experiment. The highest concentration that remains clear and free of visible or microscopic precipitate is your maximum working concentration.

Q3: What is the maximum recommended final DMSO concentration in cell culture? A3: The final concentration of DMSO in the culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A concentration of less than 0.5% (v/v) is generally considered safe for most cell lines, but it is best practice to aim for ≤0.1%. Always run a vehicle control (medium with the same final concentration of DMSO) to ensure the solvent does not affect your experimental results.

Q4: Can I use solubilizing agents to improve this compound solubility? A4: Yes, certain solubilizing agents can be used, but they must be tested for compatibility with your specific cells and assay. Options include Bovine Serum Albumin (BSA), which can help keep hydrophobic compounds in solution, or cyclodextrins, which can form inclusion complexes to increase aqueous solubility.[2][8] The effect of these agents on your experimental outcome must be validated.

Q5: How does pH affect this compound solubility? A5: this compound is a phenolic compound, and its solubility is pH-dependent.[4] The hydroxyl groups can deprotonate at higher pH values, which can increase its solubility in aqueous solutions.[3][9] Conversely, a decrease in pH, as can happen in a CO2 incubator, may reduce its solubility.[1]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityNotesSource
DMSO250 mg/mL (1300.93 mM)Ultrasonic assistance may be needed.[6][7]
EthanolSolubleShows good solubility in ethanol.[4]
MethanolSolubleShows good solubility in methanol.[4]
Water< 0.1 mg/mL (Slightly Soluble)Solubility is limited in water.[7][10]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

  • Vortex the tube vigorously to dissolve the compound.

  • If the compound does not fully dissolve, sonicate the solution in an ultrasonic water bath for 5-10 minutes or gently warm the tube to 37°C.[6]

  • Visually inspect the solution against a light source to ensure there are no visible particles.

  • Aliquot the stock solution into sterile, single-use volumes in light-protecting tubes.

  • Store the aliquots at -20°C or -80°C for long-term stability.[6]

Protocol 2: Recommended Procedure for Preparing this compound Working Solutions for Cell Treatment

  • Thaw a single-use aliquot of the this compound DMSO stock solution. If any precipitate is visible, warm it to 37°C and vortex until fully redissolved.

  • Pre-warm the required volume of your complete cell culture medium to 37°C.

  • To minimize solvent shock, first prepare an intermediate dilution. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you can first dilute the stock 1:100 in pre-warmed medium to create a 100 µM intermediate solution.

  • Add the required volume of the intermediate solution to the final volume of pre-warmed medium in your culture plate.

  • Alternatively, for direct addition, add the stock solution dropwise to the surface of the pre-warmed medium while gently swirling the plate or tube to ensure rapid and even dispersion.[2]

  • Visually inspect the medium for any signs of precipitation before placing the culture vessel in the incubator.

Visualizations

start Precipitate forms immediately in media cause1 Cause: High Final Concentration start->cause1 cause2 Cause: Insufficient Mixing start->cause2 cause3 Cause: Solvent Shock start->cause3 solution1 Solution: Perform solubility test & lower concentration cause1->solution1 solution2 Solution: Pre-warm media (37°C). Add stock dropwise while vortexing. cause2->solution2 solution3 Solution: Prepare an intermediate dilution in media first. cause3->solution3

Caption: Troubleshooting workflow for immediate this compound precipitation.

step1 1. Prepare high-concentration stock solution in DMSO. step2 2. Prepare serial dilutions of stock in pre-warmed (37°C) culture medium. step1->step2 step3 3. Incubate dilutions under experimental conditions (e.g., 24h, 37°C, 5% CO2). step2->step3 step4 4. Visually and microscopically inspect for precipitate. step3->step4 result Result: Highest concentration with no precipitate is the max working concentration. step4->result

Caption: Experimental workflow for determining this compound solubility.

center_node This compound Precipitation cause1 Physicochemical Properties (Hydrophobic Nature) cause1->center_node cause2 Solution Preparation (Solvent, Concentration) cause2->center_node cause3 Media Environment (pH, Temp, Components) cause3->center_node cause4 Handling Technique (Mixing, Dilution) cause4->center_node

Caption: Key factors contributing to this compound precipitation in media.

References

Enhancing the bioavailability of Noreugenin for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the challenges associated with the in vivo bioavailability of Noreugenin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound (5,7-dihydroxy-2-methyl-4H-chromen-4-one) is a natural chromone, a type of flavonoid-like compound found in various plants.[1][2][3] It has garnered research interest for its potential antioxidant, anti-inflammatory, and antimicrobial properties.[2][4] The primary concern for in vivo studies is its poor bioavailability, which stems from low aqueous solubility.[1][5] This poor solubility limits its dissolution in the gastrointestinal (GI) tract, leading to low absorption into the bloodstream and potentially hindering its therapeutic efficacy in living organisms.[6][7]

Q2: How does the Biopharmaceutics Classification System (BCS) apply to this compound?

A2: The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability. While this compound has not been officially classified, based on its characteristics as a poorly water-soluble flavonoid, it likely falls into BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability).[8] This classification is critical because it directs formulation strategies towards improving solubility and dissolution as the primary means to enhance bioavailability.[9]

Q3: What are the primary mechanisms that limit the oral bioavailability of flavonoids like this compound?

A3: Several factors contribute to the low oral bioavailability of flavonoids:

  • Poor Aqueous Solubility: Limited ability to dissolve in GI fluids is the rate-limiting step for absorption.[10][11]

  • First-Pass Metabolism: Once absorbed, compounds can be rapidly metabolized by enzymes in the intestinal wall and liver (e.g., cytochrome P450s), reducing the amount of active compound reaching systemic circulation.[6]

  • Efflux Transporters: Transporters like P-glycoprotein (P-gp) in the intestinal wall can actively pump the absorbed compound back into the GI lumen.[8]

  • Gut Microbiota Degradation: Bacteria in the gut can degrade the compound before it has a chance to be absorbed.[7]

Q4: What are the most common strategies to enhance the bioavailability of poorly soluble compounds?

A4: A variety of formulation strategies can be employed to overcome the challenges of poor solubility:[12][13][14]

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area-to-volume ratio of the drug, which can improve the dissolution rate.[15]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can create an amorphous form, which is more soluble than the crystalline form.[12][14]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, forming an inclusion complex with a hydrophilic exterior that significantly increases aqueous solubility.[16][17]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, and nanoemulsions can keep the drug in a solubilized state in the GI tract and facilitate absorption through lymphatic pathways.[13][15]

  • Use of Bioenhancers: Co-administration with natural compounds like piperine can inhibit metabolic enzymes (e.g., UGT1A1), thereby increasing the systemic exposure of the primary drug.[18]

Troubleshooting Guide

Issue 1: My in vivo study shows very low or undetectable plasma concentrations of this compound.

Possible Cause Troubleshooting Action
Poor Solubility / Precipitation The formulation may not be adequately solubilizing this compound, or the compound may be precipitating in the GI tract upon dilution with luminal fluids.[8] Solution: Reformulate using a more robust method such as a cyclodextrin complex or a solid dispersion.[12][16] Consider adding precipitation inhibitors.
Rapid Metabolism Extensive first-pass metabolism in the gut wall or liver can rapidly clear the compound. Solution: Investigate co-administration with a known inhibitor of relevant metabolic enzymes (a bioenhancer like piperine).[18][19] This can help saturate or block the metabolic pathway.
Insufficient Dose The administered dose may be too low to achieve detectable plasma concentrations, especially given the expected low bioavailability. Solution: Perform a dose-ranging study to find a dose that results in measurable exposure without causing toxicity.
Analytical Method Sensitivity The limit of quantification (LOQ) of your analytical method (e.g., LC-MS/MS) may be too high to detect the low circulating concentrations. Solution: Optimize the analytical method to improve sensitivity and lower the LOQ.

Issue 2: I am observing high variability in plasma concentrations between my animal subjects.

Possible Cause Troubleshooting Action
Formulation Instability Inconsistent dosing due to a non-homogenous or unstable formulation (e.g., a suspension that settles quickly). Solution: Ensure the formulation is homogenous before and during administration. For suspensions, vortex thoroughly before drawing each dose. Consider switching to a solution-based formulation (e.g., using cyclodextrins).
GI Tract Variability Differences in gastric emptying time, intestinal pH, and food content between animals can significantly alter drug dissolution and absorption.[8] Solution: Standardize experimental conditions. Ensure all animals are fasted for a consistent period before dosing and have ad libitum access to water.
Biological Differences Natural inter-individual variability in metabolic enzyme expression and transporter activity can lead to different exposure levels.[6] Solution: Increase the number of animals per group (n) to improve the statistical power and account for biological variation.

Issue 3: My in vitro dissolution results are promising, but they don't correlate with my in vivo data.

Possible Cause Troubleshooting Action
Efflux Transporter Activity The drug may be efficiently absorbed but then immediately pumped back into the GI lumen by efflux transporters like P-glycoprotein (P-gp), a factor not accounted for in simple dissolution tests.[8] Solution: Use in vitro cell-based assays (e.g., Caco-2 permeability assays) to determine if this compound is a substrate for P-gp or other efflux transporters.
In Vitro Model Limitations Standard dissolution tests may not accurately mimic the complex and dynamic environment of the GI tract (e.g., presence of bile salts, changing pH, digestive enzymes). Solution: Use more biorelevant dissolution media that simulate fasted or fed intestinal states (FaSSIF or FeSSIF) to get a more predictive in vitro profile.
Extensive Pre-systemic Metabolism The drug dissolves and is absorbed, but is so rapidly metabolized in the intestinal wall or liver that it never reaches systemic circulation in significant amounts. Solution: Perform in vitro metabolic stability assays using liver microsomes or S9 fractions to estimate the metabolic clearance rate.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₈O₄[3][5]
Molecular Weight 192.17 g/mol [5]
Appearance Pale yellow crystalline solid[5]
Water Solubility Slightly soluble / Limited[1][5]
Predicted logP 1.64 - 1.91[1]

Table 2: Comparison of Bioavailability Enhancement Strategies (Data from similar flavonoids)

Formulation StrategyCompoundFold Increase in CmaxFold Increase in AUCReference
HPβCD Complex Naringenin14.67.4[16][17]
Solid Dispersion Naringenin~8 (dissolution)Not reported[20]
Phospholipid Complex with Bioenhancer (Piperine) Formononetin7.16 - 29.6523.33[18]
Nanoparticles Quercetin2.9Not reported[21]
Note: This table presents data for structurally similar flavonoids to provide a qualitative comparison of the potential efficacy of each strategy for this compound.

Experimental Protocols

Protocol 1: Preparation of a this compound-Hydroxypropyl-β-Cyclodextrin (HPβCD) Inclusion Complex

This protocol is based on methods shown to dramatically increase the solubility and bioavailability of similar flavonoids like naringenin.[16][17]

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to HPβCD. A 1:2 or 1:4 ratio is a common starting point. Calculate the required mass of each component.

  • Dissolution of HPβCD: Dissolve the calculated amount of HPβCD in an appropriate volume of deionized water with constant stirring using a magnetic stir bar. Gentle heating (40-50°C) can aid dissolution.

  • Addition of this compound: Once the HPβCD is fully dissolved, slowly add the calculated amount of this compound powder to the solution while stirring continues.

  • Complexation: Seal the container and allow the mixture to stir at room temperature for 24-48 hours to ensure maximum complex formation.

  • Filtration (Optional): To remove any un-complexed this compound, filter the solution through a 0.22 µm syringe filter. This step is crucial if a true solution is required for intravenous administration but may be omitted for oral gavage if full complexation is assumed.

  • Lyophilization (Freeze-Drying): Freeze the resulting solution (e.g., at -80°C) and then lyophilize it for 48-72 hours to obtain a dry, stable powder of the this compound-HPβCD complex.

  • Characterization: Before in vivo use, confirm complex formation and determine the drug content using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and High-Performance Liquid Chromatography (HPLC).

Protocol 2: General Protocol for an Oral Pharmacokinetic Study in Rodents

This protocol provides a framework for assessing the oral bioavailability of a this compound formulation.[22][23][24]

  • Animal Acclimatization: Acclimate animals (e.g., Sprague-Dawley rats or C57BL/6 mice) for at least one week before the experiment. House them in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water.

  • Fasting: Fast the animals overnight (e.g., 12 hours) prior to dosing to reduce variability from food effects. Ensure free access to water at all times.

  • Formulation Preparation: Prepare the this compound formulation (e.g., dissolved in the HPβCD complex from Protocol 1) at the desired concentration based on the dosing volume (typically 5-10 mL/kg for rats).

  • Dosing: Weigh each animal and administer the formulation accurately via oral gavage. For comparison, a control group receiving the vehicle alone should be included. An intravenous (IV) dose group is necessary to determine absolute bioavailability.

  • Blood Sampling: Collect blood samples at predetermined time points. A typical schedule for a flavonoid might be: pre-dose (0), 15 min, 30 min, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Blood (approx. 100-200 µL) should be collected from the tail vein, saphenous vein, or via cannulation into tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Plasma Processing: Immediately after collection, centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, typically LC-MS/MS.

  • Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (Area Under the Curve) using non-compartmental analysis software.

Visualizations

G cluster_start Phase 1: Characterization cluster_formulation Phase 2: Formulation Development cluster_invivo Phase 3: In Vivo Evaluation cluster_end Phase 4: Decision start Start: this compound Powder physchem Physicochemical Characterization (Solubility, LogP, pKa) start->physchem bcs Determine Putative BCS Class (Likely II or IV) physchem->bcs form_strat Select Formulation Strategy (e.g., Cyclodextrin, Solid Dispersion) bcs->form_strat prepare Prepare Formulation form_strat->prepare invitro In Vitro Characterization (Dissolution, Stability) prepare->invitro pk_study Rodent Pharmacokinetic (PK) Study invitro->pk_study Proceed if in vitro results are promising analysis Bioanalysis of Plasma Samples (LC-MS/MS) pk_study->analysis data Calculate PK Parameters (Cmax, Tmax, AUC) analysis->data decision Bioavailability Goal Met? data->decision success Proceed to Efficacy Studies decision->success Yes fail Return to Formulation Development decision->fail No fail->form_strat

Caption: Workflow for developing and testing a this compound formulation to enhance bioavailability.

G start Issue: Low or Undetectable In Vivo Plasma Concentration q1 Is the formulation a true solution or a stable, fine dispersion? start->q1 a1_no No: Formulation is likely crashing out in GI tract. q1->a1_no No q2 Yes: Formulation is stable. Could this compound be a substrate for efflux transporters? q1->q2 Yes sol1 Action: Reformulate. Use solubilizers like cyclodextrins or create amorphous solid dispersions. a1_no->sol1 a2_yes Yes/Likely: Drug is absorbed but pumped back into the gut. q2->a2_yes Yes q3 No: Not a substrate. Could there be rapid first-pass metabolism? q2->q3 No sol2 Action: Perform Caco-2 assay. Consider co-dosing with a P-gp inhibitor in preclinical models. a2_yes->sol2 a3_yes Yes/Likely: Drug is absorbed but rapidly cleared by the liver/gut wall. q3->a3_yes Yes end_node If all else fails, consider non-oral routes of administration. q3->end_node No sol3 Action: Perform in vitro metabolic stability assay. Consider co-dosing with a metabolic inhibitor (bioenhancer). a3_yes->sol3

Caption: Troubleshooting decision tree for diagnosing the cause of low in vivo exposure.

G cluster_0 Before Complexation cluster_1 Complexation Mechanism cluster_2 After Complexation noreugenin_solid This compound Crystal (Poorly Soluble) water_molecules Water plus + cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) arrow complex Soluble Inclusion Complex noreugenin_molecule This compound (Hydrophobic) water_molecules2 Water noreugenin_inside This compound

Caption: Mechanism of solubility enhancement using cyclodextrin complexation.

References

Technical Support Center: Overcoming Challenges in Noreugenin Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of Noreugenin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of this compound production.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

A1: The most industrially viable route for the synthesis of this compound (5,7-dihydroxy-2-methylchromone) is the Pechmann condensation, or its variation, the Simonis chromone cyclization. This one-pot synthesis typically involves the reaction of phloroglucinol with ethyl acetoacetate in the presence of an acid catalyst. While other multi-step syntheses exist, the Pechmann condensation offers a convergent and often higher-yielding approach, making it more amenable to scale-up.

Q2: We are observing low yields of this compound during our scale-up experiments using the Pechmann condensation. What are the likely causes and how can we mitigate them?

A2: Low yields during the scale-up of the Pechmann condensation for this compound synthesis can stem from several factors:

  • Inadequate Mixing: As the reaction volume increases, ensuring uniform mixing becomes critical. Poor mixing can lead to localized hotspots, uneven catalyst distribution, and increased side product formation.

  • Inefficient Heat Transfer: The Pechmann condensation is often exothermic. On a larger scale, inefficient heat removal can lead to temperature spikes, promoting the formation of tars and other degradation products.

  • Suboptimal Catalyst Concentration: The optimal catalyst-to-substrate ratio may change upon scale-up. It is crucial to re-optimize the catalyst loading for larger batches.

  • Moisture Contamination: The presence of water can hydrolyze the ethyl acetoacetate and deactivate some acid catalysts, leading to reduced yields.

To address these issues, consider implementing the following:

  • Utilize a reactor with appropriate agitation to ensure homogeneity.

  • Employ a jacketed reactor with a reliable temperature control system.

  • Perform a catalyst loading study at the desired scale.

  • Ensure all reagents and solvents are anhydrous.

Q3: We are struggling with the purification of this compound on a larger scale. What are the recommended methods?

A3: Purification of this compound at an industrial scale can be challenging due to its polarity and potential for hydrogen bonding. The following methods are recommended:

  • Crystallization: This is the most common and cost-effective method for purifying this compound on a large scale. A suitable solvent system (e.g., ethanol/water, acetone/water) should be identified to achieve good recovery and purity. Seeding can be employed to control crystal size and morphology.

  • Column Chromatography: While effective at the lab scale, traditional silica gel chromatography can be expensive and time-consuming for large quantities. Consider using alternative stationary phases or techniques like medium pressure liquid chromatography (MPLC) for kilogram-scale purifications.

  • Trituration: Suspending the crude product in a solvent in which this compound is sparingly soluble while impurities are more soluble can be an effective purification step.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low Yield Incomplete reaction- Increase reaction time. - Increase reaction temperature cautiously. - Optimize catalyst loading.
Degradation of starting materials or product- Ensure inert atmosphere (e.g., nitrogen) to prevent oxidation. - Lower reaction temperature and extend reaction time.
Side product formation- See below.
Formation of a dark, tarry substance High reaction temperature- Improve temperature control with a jacketed reactor. - Consider a milder catalyst.
Self-condensation of phloroglucinol- Control the rate of addition of the catalyst. - Run the reaction at a lower temperature.
Presence of coumarin isomers in the final product Use of a non-specific acid catalyst- Employ a catalyst known to favor chromone formation in the Simonis variation (e.g., phosphorus pentoxide). - Carefully control the reaction temperature.
Difficult filtration of the product Very fine particle size- Optimize crystallization conditions to obtain larger crystals (e.g., slower cooling, use of a co-solvent). - Consider using a filter aid.
Product purity does not meet specifications after crystallization Inefficient removal of closely related impurities- Perform a recrystallization from a different solvent system. - Consider a charcoal treatment to remove colored impurities. - An additional purification step like trituration or a quick chromatographic wash may be necessary.

Quantitative Data on Reaction Optimization

The following table presents data on the optimization of catalyst loading for the synthesis of a structurally related 5,7-dihydroxy-4-methylcoumarin via Pechmann condensation, which can serve as a guide for optimizing this compound synthesis.[1][2]

EntryCatalyst Loading (mol%)Reaction Time (h)Yield (%)
15567
210388
315388

Reaction conditions: Phloroglucinol (2 mmol), Ethyl Acetoacetate (2 mmol), Zn0.925Ti0.075O catalyst, 110 °C.[1][2]

Experimental Protocols

Multi-gram Synthesis of this compound via Pechmann Condensation

This protocol is a representative procedure for the synthesis of this compound on a multi-gram scale.

Materials:

  • Phloroglucinol (anhydrous)

  • Ethyl acetoacetate

  • Concentrated Sulfuric Acid (or other suitable acid catalyst)

  • Ethanol

  • Deionized Water

Procedure:

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add phloroglucinol (e.g., 100 g).

  • Reagent Addition: Slowly add ethyl acetoacetate (1.1 equivalents) to the flask with stirring.

  • Catalyst Addition: Cool the mixture in an ice bath. Slowly add concentrated sulfuric acid (e.g., 200 mL) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by TLC or HPLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. A precipitate will form.

  • Isolation: Collect the precipitate by filtration and wash thoroughly with cold deionized water until the washings are neutral.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to afford pure this compound.

  • Drying: Dry the purified this compound in a vacuum oven at 60-70 °C to a constant weight.

Visualizations

Pechmann_Condensation_Mechanism Phloroglucinol Phloroglucinol Intermediate3 Friedel-Crafts Acylation Product Phloroglucinol->Intermediate3 Electrophilic Attack Side_Product2 Self-condensation Products Phloroglucinol->Side_Product2 Self-condensation EAA Ethyl Acetoacetate Intermediate1 Protonated EAA EAA->Intermediate1 Protonation Catalyst Acid Catalyst (H+) Catalyst->Intermediate1 Intermediate2 Acylium Ion Intermediate Intermediate1->Intermediate2 Loss of EtOH Intermediate2->Intermediate3 Intermediate4 Hemiketal Intermediate3->Intermediate4 Intramolecular Cyclization Side_Product1 Coumarin Isomer Intermediate3->Side_Product1 Alternative Cyclization This compound This compound Intermediate4->this compound Dehydration Troubleshooting_Workflow cluster_end Start Scale-up of this compound Synthesis Initiated Problem Problem Encountered? Start->Problem LowYield Low Yield Problem->LowYield Yes Impurity Impurity Issues Problem->Impurity Yes Success Successful Scale-up Problem->Success No CheckReaction Check Reaction Parameters: - Temperature - Time - Catalyst Loading - Mixing LowYield->CheckReaction CheckPurification Review Purification Protocol: - Solvent System - Crystallization Conditions - Washing Impurity->CheckPurification OptimizeReaction Optimize Reaction Conditions CheckReaction->OptimizeReaction OptimizePurification Optimize Purification Method CheckPurification->OptimizePurification OptimizeReaction->Problem OptimizePurification->Problem Failure Further Investigation Required

References

Technical Support Center: Minimizing Degradation of Noreugenin During Storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Noreugenin Stability Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound to minimize its degradation. The following information is compiled from commercially available data and general knowledge of flavonoid and chromone chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

For solid (powder) this compound, storage at 2-8°C is recommended to maintain its stability. If this compound is dissolved in a solvent such as DMSO, it should be stored at -20°C for short-term storage (up to one year) or at -80°C for long-term storage (up to two years).[1][2]

Q2: How should I handle this compound solutions to prevent degradation?

Solutions of this compound are reported to be unstable.[3] It is advisable to prepare fresh solutions for each experiment. If a stock solution must be prepared, it should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q3: Is this compound sensitive to light?

Q4: What is the impact of pH on this compound stability?

The solubility and stability of this compound are pH-dependent.[4][5] It is a weakly acidic compound due to its phenolic hydroxyl groups.[4] Acidic conditions may promote the cyclization of its precursor, 1-(2,4,6-trihydroxyphenyl)butane-1,3-dione (TPBD), to form this compound.[2] However, strong acidic or basic conditions can lead to the degradation of flavonoids. It is recommended to maintain solutions at a neutral or slightly acidic pH for short-term experiments, unless the experimental protocol requires otherwise.

Q5: Are there any known degradation pathways for this compound?

Specific degradation pathways for this compound under various stress conditions (e.g., hydrolysis, oxidation, photolysis) have not been extensively reported in the scientific literature. For flavonoids in general, degradation can occur through oxidation of the phenolic rings and cleavage of the heterocyclic C-ring.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity in an experiment using a stored this compound solution. Degradation of this compound in the stock solution.Prepare a fresh solution of this compound for each experiment. Verify the concentration and purity of the new solution using a suitable analytical method like HPLC-UV.
Unexpected peaks in HPLC chromatogram of a this compound sample. Presence of degradation products or impurities.Use a validated stability-indicating HPLC method to separate this compound from its potential degradation products. If a validated method is not available, develop one by performing forced degradation studies.
Precipitation observed in a stored this compound solution. Poor solubility at the storage temperature or change in pH.Ensure the solvent used is appropriate for the desired concentration and storage temperature. For aqueous solutions, check and buffer the pH. Sonication may help in redissolving the compound if it is not degraded.
Discoloration of this compound powder or solution. Oxidation or other forms of chemical degradation.Discard the discolored material. Store new batches of this compound under an inert atmosphere (e.g., argon or nitrogen) and protected from light.

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationReference
Solid2-8°CNot specified[2]
In DMSO-20°CUp to 1 year[1]
In DMSO-80°CUp to 2 years[1]

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies of this compound

This protocol outlines a general approach for conducting forced degradation studies to understand the stability of this compound under various stress conditions.

1. Preparation of this compound Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours. Neutralize the solution before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid this compound at 60°C for 48 hours. Also, incubate the stock solution at 60°C for 48 hours.

  • Photolytic Degradation: Expose the solid this compound and the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

3. Sample Analysis:

  • Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC-UV method.

  • If degradation is observed, further analysis by LC-MS can be performed to identify the degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

1. Chromatographic Conditions (to be optimized):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

  • Gradient Program: Start with a low percentage of Mobile Phase B and gradually increase it to elute more hydrophobic compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the UV absorbance maximum of this compound (around 250-300 nm).

  • Column Temperature: 30°C.

2. Method Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

  • Specificity is demonstrated by showing that the degradation products do not interfere with the quantification of this compound. This is achieved by analyzing the samples from the forced degradation studies.

Visualizations

G cluster_storage Storage Conditions cluster_stress Stress Factors This compound This compound Degradation_Products Degradation_Products This compound->Degradation_Products Degradation Light Light Light->Degradation_Products Heat Heat Heat->Degradation_Products Oxygen Oxygen Oxygen->Degradation_Products pH (Acid/Base) pH (Acid/Base) pH (Acid/Base)->Degradation_Products

Caption: Hypothetical degradation pathway of this compound under various stress conditions.

G Start Start Prepare_Noreugenin_Solution Prepare this compound Solution (1 mg/mL) Start->Prepare_Noreugenin_Solution Forced_Degradation Subject to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Prepare_Noreugenin_Solution->Forced_Degradation Analyze_Samples Analyze by Stability-Indicating HPLC-UV Method Forced_Degradation->Analyze_Samples Identify_Degradants Identify Degradation Products (LC-MS, NMR) Analyze_Samples->Identify_Degradants Determine_Kinetics Determine Degradation Kinetics Analyze_Samples->Determine_Kinetics Data_Interpretation Interpret Data & Propose Degradation Pathway Identify_Degradants->Data_Interpretation Determine_Kinetics->Data_Interpretation End End Data_Interpretation->End

Caption: General experimental workflow for investigating this compound degradation.

References

Technical Support Center: Noreugenin and Cell Viability Assay Interference

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential interference caused by Noreugenin in common cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with cell viability assays?

This compound is a natural chromone, a class of compounds structurally similar to flavonoids.[1] Like many flavonoids and other polyphenolic compounds, this compound possesses antioxidant properties. These reducing properties can lead to direct chemical reduction of detector reagents in certain cell viability assays, independent of cellular metabolic activity. This can result in inaccurate measurements of cell viability.

Q2: Which cell viability assays are most likely to be affected by this compound?

Assays that rely on the reduction of a reporter molecule, such as tetrazolium-based assays (MTT, XTT, WST-1), are most susceptible to interference by compounds with antioxidant properties like this compound.[2][3] These compounds can directly reduce the tetrazolium salt to a colored formazan product, leading to a false positive signal (i.e., an overestimation of cell viability).[2]

Q3: Are there any cell viability assays that are less prone to interference by this compound?

ATP-based assays, such as those using luciferase to measure ATP levels (e.g., CellTiter-Glo®), are generally less susceptible to interference from colored or redox-active compounds.[4][5] This is because they measure a distinct cellular component (ATP) rather than relying on a reduction-oxidation reaction that the test compound can directly influence. However, it is always recommended to perform appropriate controls regardless of the assay chosen.

Q4: I found a study that used an MTT assay to test this compound's cytotoxicity. Does this mean there is no interference?

Not necessarily. While a study may have used a particular assay, it does not guarantee the absence of interference. The researchers may have performed the necessary controls to account for any interference, or the interference may have been negligible at the concentrations tested. For example, one source indicates a GI50 of > 50 μM for this compound in an MTT assay against A549 cells.[1] It is crucial to independently validate the assay for your specific experimental conditions.

Troubleshooting Guide

If you suspect that this compound is interfering with your cell viability assay, consult the following guide for potential issues and recommended solutions.

Data Presentation: Summary of Potential Interference and Solutions
Assay TypePotential Issue with this compoundRecommended Solution(s)
MTT, XTT, WST-1 False Positive (Increased Apparent Viability): this compound, due to its antioxidant properties, may directly reduce the tetrazolium salt to colored formazan, independent of cellular metabolism.[2][3]1. Run a "Compound Alone" Control: In a cell-free plate, add this compound at the same concentrations used in your experiment to the assay medium and the tetrazolium reagent. Measure the absorbance to quantify any direct reduction. Subtract this background from your experimental values.[6][7] 2. Wash Step: Before adding the assay reagent, gently wash the cells with fresh, pre-warmed media or PBS to remove any remaining this compound.[8] 3. Use an Alternative Assay: Switch to an assay with a different detection principle, such as an ATP-based assay (e.g., CellTiter-Glo®).[4][5]
Resazurin (e.g., AlamarBlue) False Positive (Increased Apparent Viability): Similar to tetrazolium assays, the reducing nature of this compound can directly convert resazurin to the fluorescent resorufin.[8]1. Run a "Compound Alone" Control: As with tetrazolium assays, measure the fluorescence of this compound with the resazurin reagent in a cell-free system.[8] 2. Wash Step: Implement a wash step to remove the compound before adding the resazurin reagent.[8] 3. Consider Alternative Assays: An ATP-based assay is a good alternative.
ATP-Based (e.g., CellTiter-Glo®) Potential for Interference (Less Common): While less likely, some compounds can inhibit the luciferase enzyme used in these assays, leading to a False Negative (Decreased Apparent Viability) .1. Run a "Compound with Lysate" Control: Prepare a cell lysate with a known amount of ATP. Add this compound at your experimental concentrations to the lysate and then add the ATP assay reagent. A decrease in signal compared to the lysate-only control would indicate enzyme inhibition. 2. Use a Different ATP Assay Kit: Different manufacturers use different luciferase formulations that may have varying sensitivities to inhibitors.

Experimental Protocols

Protocol: Control for Direct Tetrazolium (MTT) Reduction by this compound

This protocol describes how to determine if this compound directly reduces the MTT reagent in a cell-free system.

Materials:

  • 96-well clear-bottom plate

  • Cell culture medium (the same used in your experiments)

  • This compound stock solution

  • MTT reagent (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Methodology:

  • Plate Setup: In a 96-well plate, add 100 µL of cell culture medium to each well that will be tested.

  • Compound Addition: Create a serial dilution of this compound in the wells to match the final concentrations used in your cell-based experiment. Also, include "medium only" wells as a negative control.

  • MTT Reagent Addition: Add 10 µL of the MTT reagent to each well.

  • Incubation: Incubate the plate for the same duration as your cell-based assay (e.g., 1-4 hours) at 37°C in a CO2 incubator.

  • Observation: Visually inspect the wells for the formation of a purple precipitate.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve any formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the "medium only" control from the wells containing this compound. Any significant increase in absorbance in the presence of this compound indicates direct reduction of MTT and will need to be subtracted from your cell-based assay results.

Visualizations

Troubleshooting Workflow

G Troubleshooting Workflow for this compound Interference cluster_0 Initial Observation cluster_1 Control Experiments cluster_2 Data Correction & Protocol Modification cluster_3 Alternative Assay A Unexpected Viability Results with this compound B Run 'Compound Alone' Control (Cell-Free) A->B C Does this compound directly interact with the assay reagent? B->C D Subtract background from experimental data C->D Yes F Switch to an assay with a different mechanism (e.g., ATP-based) C->F Yes, and interference is high G Interference is unlikely. Troubleshoot other experimental parameters. C->G No E Incorporate a wash step before adding reagent D->E G Hypothetical this compound Action on a Pro-Survival Pathway This compound This compound ROS Cellular ROS This compound->ROS Scavenges NFkB NF-κB ROS->NFkB Activates SurvivalGenes Pro-Survival Genes NFkB->SurvivalGenes Promotes Transcription Apoptosis Apoptosis SurvivalGenes->Apoptosis Inhibits

References

Technical Support Center: Optimizing Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding specific in-vivo dosages, pharmacokinetics, and toxicity for Noreugenin is limited in currently available scientific literature. This compound is a chromone, structurally distinct from the more extensively studied flavanone, Naringenin.[1][2][3][4]

This guide provides general principles for optimizing dosage for a novel compound in animal studies and uses the well-researched flavanone Naringenin as an illustrative example to demonstrate how data is typically presented and interpreted. Researchers should conduct their own dose-range finding and toxicity studies for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary difference between this compound and Naringenin?

This compound is a chromone, chemically identified as 5,7-dihydroxy-2-methylchromen-4-one.[1] Naringenin, on the other hand, is a flavanone, a different class of flavonoid compounds.[3][5] While both are polyphenolic compounds found in plants, their structural differences mean their biological, pharmacokinetic, and toxicological profiles are likely to be distinct. Naringin is a glycoside of Naringenin, meaning it contains Naringenin bound to a sugar molecule.[2][3]

Q2: How should I determine a starting dose for this compound in an animal study?

When specific data is unavailable, a typical approach involves:

  • Literature Review: Search for any in-vitro studies on this compound to understand its effective concentration range (e.g., IC50). This can provide a theoretical starting point.

  • Dose-Range Finding Study: Conduct a preliminary in-vivo study with a small number of animals. Start with a low dose and escalate it across different groups (e.g., 10, 50, 250 mg/kg) to identify a dose range that is tolerated and shows a biological response.

  • Acute Toxicity Study: Perform a single high-dose study to determine the maximum tolerated dose (MTD) and to identify potential signs of toxicity.[3]

Q3: What are the common routes of administration for this type of compound in rodents?

The choice of administration route depends on the experimental goals and the compound's properties. Common routes include:

  • Oral (PO): Often administered via gavage to ensure precise dosing. This route is preferred for studying the effects of dietary compounds.[3]

  • Intraperitoneal (IP): Involves injecting the substance into the abdominal cavity. It allows for rapid absorption.

  • Intravenous (IV): Injected directly into a vein (e.g., tail vein in mice/rats). This route ensures 100% bioavailability and is often used in pharmacokinetic studies.[6]

  • Subcutaneous (SC): Injected under the skin, leading to slower, more sustained absorption compared to IP or IV routes.

Q4: How is the toxicity of a compound like Naringenin evaluated?

Toxicity is assessed through acute, subchronic, and chronic studies where animals are given varying doses of the compound. Key parameters monitored include:

  • Mortality and clinical signs of distress.

  • Changes in body weight and food consumption.

  • Hematology and clinical biochemistry (blood tests).

  • Macroscopic findings (organ appearance upon necropsy).

  • Histopathological examination of tissues. The "No-Observed-Adverse-Effect-Level" (NOAEL) is the highest dose at which no toxicologically significant adverse effects are observed.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High mortality or severe adverse effects observed, even at mid-range doses. The compound may be more toxic than anticipated. The vehicle used for dissolution may be causing toxicity.Immediately halt the experiment and perform an acute toxicity study starting with much lower doses. Ensure the vehicle is well-tolerated and used in the control group. Review literature for appropriate vehicles for chromones.
No observable biological effect at any tested dose. The doses may be too low. The compound may have poor bioavailability. The compound may not be active in the chosen model.Conduct a dose-escalation study to higher concentrations. Perform a pilot pharmacokinetic study to measure plasma concentrations of the compound after administration. Re-evaluate the experimental model and in-vitro data.
Inconsistent results between animals in the same group. Inaccurate dosing technique. Variability in animal health or genetics. The substance is not properly solubilized or suspended, leading to inconsistent concentrations.Ensure all personnel are thoroughly trained in the administration technique (e.g., oral gavage). Use a homogenous, well-mixed formulation for dosing. Ensure the animal source and strain are consistent.

Illustrative Data: Naringenin as an Example Compound

The following tables summarize toxicity and pharmacokinetic data for Naringenin in animal models. This data should NOT be directly extrapolated to this compound.

Table 1: Summary of Naringenin Toxicity Studies in Rodents
Study TypeSpeciesRouteDoses Administered (mg/kg/day)Key FindingsNOAEL (mg/kg/day)
Acute Sprague-Dawley RatsOralSingle dose up to 16,000 mg/kgNo mortality or adverse clinical signs observed.Not applicable
Subchronic (13 weeks) Sprague-Dawley RatsOral0, 50, 250, 1250No toxicologically significant changes noted.> 1250
Chronic (6 months) Sprague-Dawley RatsOral0, 50, 250, 1250No mortality or significant toxicological changes.> 1250
Table 2: Summary of Naringenin Pharmacokinetics in Rats
Administration RouteDoseTmax (Time to Max. Concentration)Cmax (Max. Concentration)Half-life (t½)Bioavailability
Oral (Naringenin) 184 µmol/kg~5 min (first peak)Not specified for Cmax~39.5 min (parent form)Almost null for free form due to extensive metabolism.
Intravenous (Naringenin) 37 µmol/kgN/ANot specified for Cmax~39.5 min (parent form)100% (by definition)

Note: After oral administration, Naringenin is rapidly and extensively metabolized into sulfates and glucuronides, which are the primary forms found in circulation.

Experimental Protocols (General Methodologies)

Protocol 1: Oral Gavage Administration in Rats
  • Preparation: Prepare the test substance in a suitable vehicle (e.g., corn oil, 0.5% carboxymethylcellulose). Ensure the solution or suspension is homogenous.

  • Animal Handling: Gently restrain the rat. For rats, scruffing is not always necessary if the animal is accustomed to handling.

  • Gavage Needle Insertion: Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the correct insertion length. Gently insert the needle into the esophagus. Do not force the needle if resistance is met.

  • Substance Administration: Once the needle is in place, slowly administer the prepared substance. The recommended volume for oral administration in rats is typically up to 10 mL/kg.

  • Post-Administration Monitoring: Return the animal to its cage and monitor for any immediate adverse reactions.

Protocol 2: Intravenous (IV) Injection in Mice (Tail Vein)
  • Preparation: Dissolve the test substance in a sterile, isotonic vehicle suitable for injection (e.g., saline). Filter-sterilize the solution.

  • Animal Restraint: Place the mouse in a suitable restrainer that exposes the tail.

  • Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Injection: Using a small gauge needle (e.g., 27-30G), insert the needle into one of the lateral tail veins. A successful insertion is often indicated by a small flash of blood in the needle hub.

  • Substance Administration: Slowly inject the substance. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt.

  • Post-Injection Care: After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding. Monitor the animal for any adverse effects.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_0 Phase 1: Dose Range Finding cluster_1 Phase 2: Definitive Study cluster_2 Phase 3: Pharmacokinetics A Select Vehicle & Prepare Formulations B Administer Single Ascending Doses (e.g., 10, 50, 250 mg/kg) A->B C Monitor Clinical Signs & Body Weight (7 days) B->C D Select Doses Based on Phase 1 Results C->D Inform Dose Selection E Chronic Dosing (e.g., 28 days) D->E F Terminal Endpoint: Blood & Tissue Collection E->F G Biochemical & Histopathological Analysis F->G H Administer Single IV & PO Doses I Serial Blood Sampling (e.g., 0, 15, 30, 60, 120 min) H->I J LC-MS/MS Analysis of Plasma I->J K Calculate PK Parameters (T½, Cmax, AUC) J->K

Caption: A typical experimental workflow for evaluating a novel compound in animal models.

Hypothetical Signaling Pathway Diagram

G This compound This compound Nrf2 Nrf2 This compound->Nrf2 Activates? ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 Oxidizes Inflammation Inflammation ROS->Inflammation Promotes ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds & Translocates to Nucleus Keap1->Nrf2 Inhibits Degradation Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, GCLC) ARE->Antioxidant_Enzymes Induces Transcription Antioxidant_Enzymes->ROS Neutralizes Antioxidant_Enzymes->Inflammation Reduces

Caption: Hypothetical antioxidant signaling pathway potentially modulated by this compound.

References

Troubleshooting inconsistent results in Noreugenin experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Noreugenin-related research. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and ensuring the consistency and reliability of their experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

1. Compound Solubility and Stability

  • Question: I'm observing precipitation of this compound when I add it to my cell culture medium. How can I resolve this?

    • Answer: this compound is sparingly soluble in aqueous solutions. It is recommended to first prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO). For cell-based assays, this stock solution can then be diluted into the culture medium to the final desired concentration. It is crucial to ensure the final DMSO concentration in the culture medium is non-toxic to the cells, typically below 0.5%, though this can be cell-line dependent. To avoid precipitation, add the this compound stock solution to the medium while vortexing or mixing gently. Preparing fresh dilutions for each experiment is also recommended to avoid potential degradation of the compound in aqueous solutions over time.

  • Question: How should I store my this compound stock solution to maintain its stability?

    • Answer: this compound stock solutions, typically prepared in DMSO, should be stored at -20°C or -80°C for long-term stability. Aliquoting the stock solution into smaller, single-use volumes is advisable to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. When stored properly, stock solutions can be stable for extended periods.

2. Inconsistent Anti-Inflammatory Assay Results

  • Question: My results from LPS-induced inflammation assays in RAW 264.7 macrophages treated with this compound are variable. What could be the cause?

    • Answer: Inconsistent results in lipopolysaccharide (LPS)-induced inflammation assays can stem from several factors:

      • Cell Health and Passage Number: Ensure that the RAW 264.7 cells are healthy, in their logarithmic growth phase, and within a consistent and low passage number range. High passage numbers can lead to altered cellular responses.

      • LPS Potency: The activity of LPS can vary between lots and manufacturers. It is crucial to use a consistent source and lot of LPS throughout a series of experiments. Test each new lot of LPS to determine the optimal concentration for inducing a robust inflammatory response.

      • This compound Preparation: As mentioned, ensure complete solubilization of this compound and consistent final DMSO concentrations across all wells, including vehicle controls.

      • Incubation Times: Adhere strictly to the pre-incubation time with this compound before LPS stimulation and the subsequent co-incubation period. Variations in timing can significantly impact the measured inflammatory response.

  • Question: The levels of nitric oxide (NO) production in my LPS-stimulated macrophages treated with this compound are not consistently reduced. Why might this be?

    • Answer: In addition to the factors listed above, inconsistent nitric oxide (NO) measurements can be due to:

      • Griess Reagent Stability: The Griess reagent, used for NO measurement, is light-sensitive and should be prepared fresh. Ensure proper storage and handling of the reagent components.

      • Sample Handling: The nitrite measured by the Griess assay is an indicator of NO production. Nitrite levels in the supernatant can be affected by exposure to light and air. It is important to process the samples promptly after the experiment.

      • Cell Density: The number of cells per well can influence the total amount of NO produced. Ensure consistent cell seeding density across all wells of your microplate.

3. Western Blotting Issues

  • Question: I am having trouble detecting a consistent decrease in the phosphorylation of NF-κB p65, p38, JNK, or ERK in my Western blots after this compound treatment. What can I do?

    • Answer: Challenges in detecting consistent changes in protein phosphorylation via Western blot can be addressed by:

      • Optimal Lysis Buffer: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of your target proteins.

      • Time Course Experiment: The phosphorylation of signaling proteins is often transient. It is advisable to perform a time-course experiment to determine the optimal time point to observe the inhibitory effect of this compound on LPS-induced phosphorylation.

      • Loading Controls: Ensure equal protein loading across all lanes by using a reliable loading control, such as β-actin or GAPDH.

      • Antibody Quality: Use high-quality primary antibodies specific for the phosphorylated and total forms of your target proteins. Validate your antibodies to ensure they are performing as expected.

      • Transfer Efficiency: Verify efficient protein transfer from the gel to the membrane, especially for high molecular weight proteins.

  • Question: The bands for phosphorylated proteins on my Western blots are weak or absent. How can I improve the signal?

    • Answer: To enhance weak signals for phosphorylated proteins:

      • Increase Protein Load: Increase the amount of total protein loaded per well.

      • Optimize Antibody Concentrations: Titrate your primary and secondary antibody concentrations to find the optimal dilution for a strong signal with minimal background.

      • Use an Enhanced Chemiluminescence (ECL) Substrate: Select an ECL substrate with higher sensitivity.

      • Blocking Agent: The choice of blocking agent (e.g., BSA or non-fat milk) can affect the detection of certain phosphoproteins. You may need to optimize the blocking buffer for your specific antibody.

Experimental Protocols

Below are detailed methodologies for key experiments investigating the anti-inflammatory effects of this compound.

Cell Culture and Treatment Protocol
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein extraction) at a density that allows them to reach 70-80% confluency at the time of treatment.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: After pre-treatment, stimulate the cells with 1 µg/mL of Lipopolysaccharide (LPS) for the desired time period (e.g., 24 hours for cytokine analysis, or shorter time points for signaling pathway analysis).

Western Blot Analysis of NF-κB and MAPK Signaling Pathways
  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p65, p65, phospho-p38, p38, phospho-JNK, JNK, phospho-ERK, ERK, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Data Presentation

For quantitative analysis of Western blot data, the band intensities can be quantified using densitometry software. The relative protein expression is then calculated by normalizing the intensity of the target protein band to the intensity of the corresponding loading control band. This data can be presented in a table for clear comparison.

Treatment GroupRelative Phospho-p65 Expression (Normalized to Total p65)Relative Phospho-p38 Expression (Normalized to Total p38)
ControlBaselineBaseline
LPS (1 µg/mL)Increased ExpressionIncreased Expression
This compound (X µM) + LPSReduced ExpressionReduced Expression
This compound (Y µM) + LPSFurther Reduced ExpressionFurther Reduced Expression

Signaling Pathway and Experimental Workflow Diagrams

This compound's Proposed Anti-Inflammatory Signaling Pathway

The following diagram illustrates the proposed mechanism by which this compound inhibits the pro-inflammatory response in LPS-stimulated macrophages.

Noreugenin_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK NFkB NF-κB Pathway (IκBα degradation, p65 phosphorylation) TLR4->NFkB STAT3 STAT3 Pathway TLR4->STAT3 This compound This compound This compound->MAPK inhibits This compound->NFkB inhibits This compound->STAT3 inhibits p_MAPK Phosphorylated MAPKs MAPK->p_MAPK phosphorylation p_p65 Phosphorylated p65 NFkB->p_p65 phosphorylation p_STAT3 Phosphorylated STAT3 STAT3->p_STAT3 phosphorylation Nucleus Nucleus p_MAPK->Nucleus p_p65->Nucleus p_STAT3->Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes promotes transcription Experimental_Workflow start Start cell_culture Culture RAW 264.7 Macrophages start->cell_culture treatment Pre-treat with this compound (1 hour) cell_culture->treatment stimulation Stimulate with LPS treatment->stimulation data_collection Data Collection stimulation->data_collection viability_assay Cell Viability Assay (e.g., MTT) data_collection->viability_assay no_assay Nitric Oxide Assay (Griess Reagent) data_collection->no_assay protein_extraction Protein Extraction data_collection->protein_extraction rna_extraction RNA Extraction data_collection->rna_extraction analysis Data Analysis and Interpretation viability_assay->analysis no_assay->analysis western_blot Western Blot Analysis (p-p65, p-MAPKs, etc.) protein_extraction->western_blot western_blot->analysis qpcr qPCR for Gene Expression (iNOS, COX-2, etc.) rna_extraction->qpcr qpcr->analysis end End analysis->end

Validation & Comparative

Comparative Analysis of Antioxidant Capacity: Noreugenin vs. Trolox

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant capacity of Noreugenin, a naturally occurring flavonoid, and Trolox, a synthetic, water-soluble analog of vitamin E. The following sections present a detailed analysis based on experimental data, standardized protocols, and mechanistic insights to assist researchers in evaluating these compounds for potential applications in drug development and antioxidant research.

Quantitative Comparison of Antioxidant Capacity

The antioxidant capacity of a compound is often quantified by its ability to scavenge stable free radicals in vitro. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method for this purpose, with the results typically expressed as the half-maximal effective concentration (EC50) or inhibitory concentration (IC50). A lower EC50/IC50 value indicates a higher antioxidant potency.

The table below summarizes the reported antioxidant capacities of this compound and Trolox from DPPH assays. It is important to note that direct comparisons of EC50/IC50 values between different studies should be made with caution due to potential variations in experimental conditions.

CompoundAssayEC50/IC50 ValueSource
This compound DPPH0.28 ± 0.01 mmol/mL[1]
Trolox DPPH~11.0 µM (in 50% acetone)[2]

Mechanism of Antioxidant Action

The antioxidant activity of both this compound and Trolox is primarily attributed to their ability to donate a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it and terminating the radical chain reaction.

This compound: As a flavonoid, this compound's antioxidant capacity stems from the hydroxyl groups attached to its aromatic rings. The presence and position of these hydroxyl groups are crucial for its radical scavenging activity. The donation of a hydrogen atom results in the formation of a more stable, less reactive flavonoid radical.

Noreugenin_Antioxidant_Mechanism cluster_this compound This compound cluster_radical Free Radical cluster_products Neutralized Products This compound This compound (Ar-OH) NoreugeninRadical This compound Radical (Ar-O•) (Stable) This compound->NoreugeninRadical H• donation FreeRadical Free Radical (R•) NeutralizedRadical Neutralized Molecule (RH) FreeRadical->NeutralizedRadical H• acceptance

This compound's hydrogen donation mechanism.

Trolox: Trolox, a synthetic analog of vitamin E, exerts its antioxidant effect through the hydroxyl group on its chromanol ring. It readily donates this hydrogen atom to peroxyl and alkoxyl radicals, forming a stable phenoxyl radical. This property has led to its widespread use as a standard for measuring antioxidant capacity in various assays.[3][4]

Trolox_Antioxidant_Mechanism cluster_trolox Trolox cluster_radical Free Radical cluster_products Neutralized Products Trolox Trolox (Chromanol-OH) TroloxRadical Trolox Radical (Chromanol-O•) (Stable) Trolox->TroloxRadical H• donation FreeRadical Free Radical (R•) NeutralizedRadical Neutralized Molecule (RH) FreeRadical->NeutralizedRadical H• acceptance

Trolox's hydrogen donation mechanism.

Experimental Protocols

Standardized protocols are essential for the reproducible assessment of antioxidant capacity. Below are detailed methodologies for two commonly employed assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant. The color change to a pale yellow is measured spectrophotometrically at approximately 517 nm.

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol (e.g., 0.1 mM). This solution should be freshly prepared and kept in the dark to prevent degradation.

  • Preparation of Test Samples: Dissolve the test compounds (this compound, Trolox, etc.) and a positive control (like ascorbic acid) in the same solvent to create a series of concentrations.

  • Reaction Setup: In a 96-well microplate or cuvettes, add a specific volume of the test sample or standard to a fixed volume of the DPPH working solution. A blank containing only the solvent and DPPH solution is also prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • % Scavenging = [ (A_control - A_sample) / A_control ] x 100

    • Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

  • EC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the EC50 value, which is the concentration required to scavenge 50% of the DPPH radicals.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance, which is measured spectrophotometrically around 734 nm.

Procedure:

  • Preparation of ABTS•+ Solution: Generate the ABTS•+ radical cation by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. This mixture is incubated in the dark at room temperature for 12-16 hours before use.

  • Preparation of Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Prepare various concentrations of the test compounds and a standard (Trolox) in a suitable solvent.

  • Reaction Setup: Add a small volume of the test sample or standard to a larger volume of the ABTS•+ working solution.

  • Incubation: Allow the reaction to proceed at room temperature for a specific time (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance of the reaction mixture at 734 nm.

  • Calculation of Antioxidant Activity: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the percentage of inhibition of absorbance caused by the sample with that of a standard curve of Trolox.

Experimental Workflow

The general workflow for in vitro antioxidant capacity assays follows a standardized sequence to ensure accuracy and reproducibility.

Experimental_Workflow A Reagent Preparation (e.g., DPPH or ABTS•+ solution) C Reaction Incubation (Mix reagents and samples, incubate in dark) A->C B Sample Preparation (Serial dilutions of this compound, Trolox) B->C D Spectrophotometric Measurement (Read absorbance at specific wavelength) C->D E Data Analysis (% Inhibition Calculation) D->E F EC50/IC50 Determination (Plot dose-response curve) E->F G Comparative Evaluation F->G

General workflow for antioxidant assays.

References

A Comparative Bioactivity Analysis of Noreugenin and Eugenin for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of the bioactivities of Noreugenin and Eugenin, two closely related chromone compounds. It is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of their anticancer, anti-inflammatory, and antioxidant properties supported by available experimental data. This document summarizes quantitative findings, presents detailed experimental methodologies, and visualizes key cellular signaling pathways to facilitate further research and development.

Introduction to this compound and Eugenin

This compound and Eugenin are naturally occurring chromones. This compound, a flavonoid, is recognized for its antioxidant and anti-inflammatory properties and is known to modulate cellular signaling pathways associated with oxidative stress and inflammation[1][2]. Eugenin has demonstrated a broader range of bioactivities, including antimalarial, antimicrobial, antioxidant, antiplatelet aggregation, antiviral, cytotoxic, and immunosuppressive/immunomodulatory effects[3]. Structurally, this compound is a precursor to Eugenin in the acetate-malonate biosynthetic pathway[4]. This guide aims to juxtapose the bioactive profiles of these two molecules to inform future therapeutic development.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data for the anticancer, anti-inflammatory, and antioxidant activities of Eugenin. Currently, specific IC50 values for this compound in these categories are not widely published, highlighting a gap in the existing literature.

Table 1: Anticancer Activity of Eugenin (IC50 Values)
Cancer Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast Cancer22.75--INVALID-LINK--
MDA-MB-231Breast Cancer15.09--INVALID-LINK--
SKBR3Breast Cancer318.6--INVALID-LINK--
HT29Colon Cancer525.5--INVALID-LINK--
HepG2Liver Cancer2090.0--INVALID-LINK--
Table 2: Anti-inflammatory Activity

Quantitative IC50 data for direct anti-inflammatory enzyme inhibition by this compound and Eugenin are limited in the reviewed literature. However, studies show Eugenin effectively reduces pro-inflammatory cytokines like IL-1, IL-6, and TNF-α in various models[5]. Flavonoids, the class of compounds this compound belongs to, are known to inhibit inflammatory pathways like NF-κB and MAPK.

Table 3: Antioxidant Activity of Eugenin (IC50 Values)
AssayIC50 (µg/mL)Reference
DPPH11.7 - 22.6--INVALID-LINK--
ABTS~0.1492 mg/mL (149.2 µg/mL)--INVALID-LINK--
ROS Inhibition1.6--INVALID-LINK--
H₂O₂ Scavenging22.6 - 27.1--INVALID-LINK--
Lipid Peroxidation InhibitionInhibited 96.7% at 15 µg/mL--INVALID-LINK--

Signaling Pathway Modulation

Both this compound and Eugenin exert their biological effects by modulating key intracellular signaling pathways.

Eugenin has been shown to influence a variety of pathways critical in cancer and inflammation:

  • NF-κB Pathway: Eugenin can suppress the activation of NF-κB, a key regulator of inflammation, by inhibiting the degradation of IκBα and the nuclear translocation of p65.

  • MAPK Pathways: It modulates the activity of Mitogen-Activated Protein Kinases (MAPKs) such as ERK, JNK, and p38, which are involved in cell proliferation, differentiation, and apoptosis.

  • PI3K/Akt Pathway: Eugenin can inhibit the PI3K/Akt signaling cascade, which is crucial for cell survival and proliferation.

  • JAK/STAT Pathway: There is evidence to suggest that Eugenin may interfere with the JAK/STAT pathway, which is often dysregulated in cancer and inflammatory diseases.

This compound , as a flavonoid, is also known to modulate inflammatory and oxidative stress-related pathways. While specific studies on this compound are less common, flavonoids, in general, are known to:

  • Inhibit NF-κB Signaling: By preventing the activation of IKK, flavonoids can block the downstream inflammatory cascade.

  • Modulate MAPK Pathways: Flavonoids can influence the phosphorylation status of key MAPK proteins, thereby affecting cellular responses to stress and mitogens.

Signaling_Pathways cluster_eugenin Eugenin cluster_nfkb_e NF-κB Pathway cluster_mapk_e MAPK Pathway cluster_this compound This compound cluster_nfkb_n NF-κB Pathway cluster_mapk_n MAPK Pathway Eugenin Eugenin IKK_e IKK Eugenin->IKK_e inhibits MAPK_e MAPK (ERK, JNK, p38) Eugenin->MAPK_e modulates IkBa_e IκBα IKK_e->IkBa_e inhibits phosphorylation p65_e p65/p50 IkBa_e->p65_e releases Inflammation_e Inflammation p65_e->Inflammation_e promotes Apoptosis_Proliferation_e Apoptosis/Proliferation MAPK_e->Apoptosis_Proliferation_e This compound This compound IKK_n IKK This compound->IKK_n inhibits (inferred) MAPK_n MAPK This compound->MAPK_n modulates (inferred) Inflammation_n Inflammation IKK_n->Inflammation_n promotes Cellular_Response_n Cellular Response MAPK_n->Cellular_Response_n

Caption: Comparative Signaling Pathways of Eugenin and this compound.

Experimental Protocols

This section provides an overview of the methodologies for the key experiments cited.

Protocol 1: Cell Viability (MTT) Assay for Anticancer Activity

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with serial dilutions of this compound or Eugenin for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is included.

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle control, and the IC50 value is determined by plotting cell viability against compound concentration.

Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

  • Reaction Mixture Preparation: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

  • Sample Incubation: Various concentrations of this compound or Eugenin are mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (e.g., 517 nm). The reduction of DPPH by an antioxidant leads to a decrease in absorbance.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.

Protocol 3: Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity

This assay assesses the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

  • Cell Culture and Seeding: RAW 264.7 cells are cultured and seeded in 96-well plates and allowed to adhere.

  • Pre-treatment: Cells are pre-treated with different concentrations of this compound or Eugenin for a short period (e.g., 1 hour).

  • Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the wells, and the cells are incubated for a longer period (e.g., 24 hours).

  • Supernatant Collection: The cell culture supernatant is collected.

  • Nitrite Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride, which forms a colored azo compound.

  • Absorbance Measurement: The absorbance is measured at approximately 540 nm.

  • Data Analysis: The concentration of nitrite is determined from a standard curve of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

Experimental_Workflow cluster_invitro In Vitro Bioactivity Screening cluster_assays Primary Assays cluster_invivo Further Studies (In Vivo) start Compound Preparation (this compound & Eugenin) anticancer Anticancer Assays (e.g., MTT on Cancer Cells) start->anticancer anti_inflammatory Anti-inflammatory Assays (e.g., NO Inhibition in Macrophages) start->anti_inflammatory antioxidant Antioxidant Assays (e.g., DPPH Radical Scavenging) start->antioxidant data_analysis Data Analysis (IC50 Determination) anticancer->data_analysis anti_inflammatory->data_analysis antioxidant->data_analysis animal_models Animal Models of Disease (e.g., Xenograft, Induced Inflammation) data_analysis->animal_models Promising Candidates tox_pk Toxicity & Pharmacokinetics animal_models->tox_pk

Caption: General Experimental Workflow for Bioactivity Screening.

Conclusion

This comparative guide indicates that while both this compound and Eugenin possess valuable bioactive properties, Eugenin has been more extensively studied, with significant evidence supporting its anticancer, anti-inflammatory, and antioxidant activities. The quantitative data for Eugenin provides a strong basis for its potential as a therapeutic agent. This compound, as a structurally related flavonoid, shows promise, particularly in the areas of anti-inflammatory and antioxidant applications. However, a significant lack of quantitative data for this compound's bioactivities currently limits a direct and comprehensive comparison. Further research is warranted to elucidate the specific IC50 values and detailed mechanisms of action for this compound to fully assess its therapeutic potential relative to Eugenin.

References

A Comparative Analysis of Noreugenin and Other Natural Anti-Inflammatory Compounds

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural product research, the quest for potent and safe anti-inflammatory agents is a paramount endeavor for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of the anti-inflammatory efficacy of noreugenin alongside two other well-characterized natural compounds: curcumin and quercetin. While specific quantitative data for this compound is limited, we will draw upon the extensive research on its parent compound, naringenin, to provide a substantive comparison.

This guide will delve into the inhibitory effects of these compounds on key inflammatory mediators, detail the experimental methodologies used to ascertain these effects, and visualize the intricate signaling pathways they modulate.

Quantitative Comparison of Anti-Inflammatory Efficacy

The following tables summarize the available quantitative data (IC50 values) for naringenin, curcumin, and quercetin, illustrating their relative potency in inhibiting key inflammatory enzymes and cytokines. Lower IC50 values indicate greater potency.

Table 1: Inhibition of Cyclooxygenase (COX) Enzymes

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Naringenin>100>100-
Curcumin150.818.75
Quercetin>10039.8-

Table 2: Inhibition of Nitric Oxide Synthase (iNOS) and Nitric Oxide (NO) Production

CompoundiNOS Inhibition IC50 (µM)NO Production Inhibition IC50 (µM)Cell Type
Naringenin-~25RAW 264.7
Curcumin2.66.2RAW 264.7
Quercetin-12.5RAW 264.7

Table 3: Inhibition of Pro-Inflammatory Cytokines (TNF-α & IL-6)

CompoundTNF-α Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)Cell Type
Naringenin~20~20RAW 264.7
Curcumin4.97.8RAW 264.7
Quercetin~10~15RAW 264.7

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison tables. These protocols provide a framework for the in vitro evaluation of natural anti-inflammatory compounds.

Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation.

Methodology:

  • Enzyme Preparation: Purified recombinant human COX-1 or COX-2 enzyme is used.

  • Reaction Mixture: A reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor is prepared.

  • Inhibitor Incubation: The test compound (e.g., this compound, curcumin, quercetin) at various concentrations is pre-incubated with the enzyme solution for a defined period (e.g., 15 minutes) at 37°C to allow for binding.

  • Initiation of Reaction: The reaction is initiated by the addition of the substrate, arachidonic acid.

  • Quantification of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • IC50 Calculation: The concentration of the test compound that causes 50% inhibition of PGE2 production (IC50) is calculated from the dose-response curve.

Nitric Oxide (NO) Production and iNOS Inhibition Assay in Macrophages

This assay measures the inhibition of nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS) in macrophage cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum.

  • Cell Treatment: Cells are pre-treated with various concentrations of the test compound for 1-2 hours.

  • Inflammatory Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce iNOS expression and NO production.

  • Nitrite Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

  • iNOS Expression (Western Blot): Cell lysates are prepared, and the protein expression levels of iNOS are determined by Western blot analysis using a specific antibody against iNOS.

  • IC50 Calculation: The IC50 value for NO production inhibition is calculated from the dose-response curve of nitrite concentration.

Pro-Inflammatory Cytokine (TNF-α and IL-6) Inhibition Assay

This assay quantifies the reduction of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in LPS-stimulated macrophages.

Methodology:

  • Cell Culture and Treatment: Similar to the NO production assay, RAW 264.7 cells are pre-treated with the test compound and then stimulated with LPS.

  • Cytokine Quantification (ELISA): The concentrations of TNF-α and IL-6 in the culture supernatants are measured using specific ELISA kits.

  • IC50 Calculation: The IC50 values for the inhibition of TNF-α and IL-6 production are determined from their respective dose-response curves.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the key signaling pathways involved in inflammation and a general experimental workflow for evaluating anti-inflammatory compounds.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture RAW 264.7 Macrophage Culture seeding Seed cells in plates cell_culture->seeding pre_treatment Pre-treat with Test Compound seeding->pre_treatment lps_stimulation Stimulate with LPS pre_treatment->lps_stimulation griess_assay Griess Assay (NO Production) lps_stimulation->griess_assay elisa ELISA (TNF-α, IL-6) lps_stimulation->elisa western_blot Western Blot (iNOS, NF-κB proteins) lps_stimulation->western_blot ic50 IC50 Calculation griess_assay->ic50 elisa->ic50

Caption: Experimental workflow for evaluating anti-inflammatory compounds in vitro.

nf_kb_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα P NFκB NF-κB (p50/p65) IκBα->NFκB degradation NFκB_nuc NF-κB (p50/p65) NFκB->NFκB_nuc translocation Naringenin Naringenin Naringenin->IKK inhibits Naringenin->NFκB_nuc inhibits binding Curcumin Curcumin Curcumin->IKK inhibits Curcumin->NFκB_nuc inhibits binding Quercetin Quercetin Quercetin->IKK inhibits Quercetin->NFκB_nuc inhibits binding IKK_IκBα IκBα (Inactive) NFκB_IκBα NF-κB-IκBα (Inactive Complex) NFκB_IκBα->NFκB Activation DNA DNA NFκB_nuc->DNA binds Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Pro_inflammatory_genes transcription

Caption: Inhibition of the NF-κB signaling pathway by natural compounds.

nrf2_signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 ubiquitination & degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation Keap1_Nrf2 Keap1-Nrf2 (Inactive Complex) Naringenin Naringenin Naringenin->Keap1_Nrf2 dissociates Curcumin Curcumin Curcumin->Keap1_Nrf2 dissociates Quercetin Quercetin Quercetin->Keap1_Nrf2 dissociates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds Antioxidant_genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_genes transcription

Caption: Activation of the Nrf2 antioxidant pathway by natural compounds.

Discussion

The compiled data indicates that both curcumin and quercetin are potent inhibitors of key inflammatory mediators. Curcumin, in particular, demonstrates significant inhibitory activity against COX-2, iNOS, TNF-α, and IL-6, with IC50 values often in the low micromolar range. Quercetin also exhibits notable anti-inflammatory effects, particularly in the inhibition of pro-inflammatory cytokines.

While direct quantitative data for this compound is scarce, the information available for its parent compound, naringenin, suggests it is a modulator of inflammatory responses. Naringenin has been shown to inhibit the production of NO, TNF-α, and IL-6 in macrophages, albeit with generally higher IC50 values compared to curcumin.[1][2] This suggests that this compound may possess similar, though potentially less potent, anti-inflammatory properties.

The primary mechanism of action for these flavonoids involves the modulation of key signaling pathways. As depicted in the diagrams, they can inhibit the pro-inflammatory NF-κB pathway, which is a central regulator of gene expression for many inflammatory mediators.[1] They achieve this by inhibiting the IκB kinase (IKK) complex, which prevents the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus.

Furthermore, these compounds can activate the Nrf2 signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By promoting the dissociation of Nrf2 from its inhibitor Keap1, these natural compounds facilitate its translocation to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of genes encoding for antioxidant enzymes like heme oxygenase-1 (HO-1). This antioxidant activity helps to mitigate the oxidative stress that often accompanies and exacerbates inflammation.[3]

Conclusion

Curcumin and quercetin stand out as highly effective natural anti-inflammatory agents with a substantial body of supporting experimental data. While this compound's potential is suggested by the activity of naringenin, further direct investigation is required to fully elucidate its efficacy and mechanism of action. The detailed experimental protocols and pathway diagrams provided in this guide offer a robust framework for the continued exploration and comparison of these and other promising natural compounds in the field of anti-inflammatory drug discovery. Future research should focus on obtaining specific quantitative data for this compound to allow for a more direct and comprehensive comparison.

References

Cross-Validation of Analytical Methods for Noreugenin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of Noreugenin, a key chromone derivative with significant biological activities, is paramount in research, quality control, and pharmacokinetic studies. The choice of analytical methodology can profoundly impact the reliability and efficiency of these investigations. This guide provides a comprehensive cross-validation and comparison of three prevalent analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).

While direct cross-validation studies for this compound are not extensively documented, this guide draws upon established methodologies and performance data for structurally similar flavonoids and chromones to provide a robust comparative framework. The presented data serves as a reliable reference for what can be expected for this compound analysis, pending method-specific validation.

Comparative Analysis of Analytical Methods

The selection of an optimal analytical method hinges on a balance between various performance characteristics. HPLC-UV is a workhorse in many laboratories, offering reliability and cost-effectiveness. UPLC-MS/MS provides superior sensitivity and selectivity, crucial for complex matrices and low-concentration samples. HPTLC offers a high-throughput and cost-effective alternative for screening and quantification.

Table 1: Performance Comparison of Analytical Methods for the Quantification of Flavonoids and Related Compounds

ParameterHPLC-UVUPLC-MS/MSHPTLC-Densitometry
Linearity Range 5 - 80 µg/mL[1]0.005 - 10 µg/L[2]200 - 1200 ng/band[3]
Correlation Coefficient (r²) > 0.99[4]> 0.99[5]> 0.99[3]
Limit of Detection (LOD) 0.03 - 3.72 µg/mL[6]0.001 - 0.005 µg/L[2]0.031 µ g/spot [2]
Limit of Quantification (LOQ) 0.10 - 11.27 µg/mL[6]0.005 - 0.01 µg/L[2]0.095 µ g/spot [2]
Precision (RSD %) < 2%[4]< 15%[2]< 2%
Accuracy (Recovery %) 98.12 - 98.88%[4]80 - 120%[2]98 - 102%
Analysis Time ~10 - 30 min< 5 min[7]High-throughput
Selectivity ModerateHighModerate to High
Cost Low to ModerateHighLow

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical technique. Below are representative protocols for each method, which can be adapted and optimized for this compound analysis.

High-Performance Liquid Chromatography (HPLC-UV)

This method is widely used for the routine quantification of flavonoids.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

Mobile Phase:

  • A gradient of 0.1% acetic acid in water (Solvent A) and 0.1% acetic acid in acetonitrile (Solvent B) is commonly employed.[1]

  • The gradient program is optimized to achieve good separation of the analyte from other components.[1]

Procedure:

  • Sample Preparation: Extract this compound from the matrix using a suitable solvent (e.g., methanol, ethanol). The extract may require filtration and dilution. For aglycones, an acid hydrolysis step might be necessary.[1][4]

  • Chromatographic Conditions: Set a flow rate of approximately 1.0-1.5 mL/min and the column temperature to around 30-40 °C.[1]

  • Detection: Monitor the absorbance at the maximum wavelength (λmax) of this compound.

  • Quantification: Create a calibration curve using standard solutions of this compound. The concentration of this compound in the samples is determined by comparing their peak areas to the calibration curve.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This technique offers high sensitivity and selectivity, making it ideal for complex biological matrices.

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • UPLC column (e.g., C18, <2 µm particle size).

  • Control and data analysis software.

Mobile Phase:

  • A gradient elution with solvents like 0.1% formic acid in water and acetonitrile is typical.

Procedure:

  • Sample Preparation: Similar to HPLC, but may involve a solid-phase extraction (SPE) step for cleanup and enrichment.

  • Chromatographic Conditions: Utilize a high flow rate and a steep gradient to achieve rapid separation.

  • Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound need to be determined.

  • Quantification: Use an internal standard and construct a calibration curve to quantify the analyte.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it highly efficient for screening purposes.

Instrumentation:

  • HPTLC plates (e.g., silica gel 60 F254).

  • Automatic sample applicator.

  • Developing chamber.

  • Densitometric scanner.

Mobile Phase:

  • A mixture of non-polar and polar solvents, such as toluene, ethyl acetate, and formic acid, is often used. The composition is optimized for the best separation.

Procedure:

  • Sample Application: Apply standards and samples as bands onto the HPTLC plate using an automatic applicator.

  • Development: Place the plate in a developing chamber saturated with the mobile phase and allow the chromatogram to develop.

  • Densitometric Analysis: After development, dry the plate and scan it with a densitometer at the λmax of this compound to quantify the separated bands.

Mandatory Visualizations

To further clarify the experimental processes and logical relationships, the following diagrams have been generated using the DOT language.

Experimental_Workflow_HPLC_UPLC cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_detection Detection & Quantification Extraction Extraction Filtration Filtration/Dilution Extraction->Filtration SPE Solid-Phase Extraction (for UPLC-MS/MS) Filtration->SPE Injection Injection Filtration->Injection SPE->Injection Separation Chromatographic Separation (HPLC or UPLC) Injection->Separation UV_Detection UV Detection (HPLC) Separation->UV_Detection MS_Detection MS/MS Detection (UPLC) Separation->MS_Detection Quantification Quantification UV_Detection->Quantification MS_Detection->Quantification

Caption: Workflow for HPLC and UPLC analysis of this compound.

Experimental_Workflow_HPTLC cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis Sample_Prep Sample Preparation (Extraction, Filtration) Application Sample Application Sample_Prep->Application Plate_Prep HPTLC Plate Preparation Plate_Prep->Application Development Chromatogram Development Application->Development Drying Plate Drying Development->Drying Scanning Densitometric Scanning Drying->Scanning Quantification Quantification Scanning->Quantification

Caption: Experimental workflow for HPTLC analysis of this compound.

Cross_Validation_Workflow Define_Methods Define Reference and Comparator Methods Select_Samples Select Representative Samples (Spiked and Real) Define_Methods->Select_Samples Analyze_Method1 Analyze Samples with Reference Method (e.g., HPLC) Select_Samples->Analyze_Method1 Analyze_Method2 Analyze Samples with Comparator Method (e.g., UPLC-MS/MS) Select_Samples->Analyze_Method2 Compare_Results Statistically Compare Results (e.g., Bland-Altman, Regression) Analyze_Method1->Compare_Results Analyze_Method2->Compare_Results Assess_Agreement Assess Agreement and Bias Compare_Results->Assess_Agreement Conclusion Determine Method Equivalency Assess_Agreement->Conclusion

Caption: Logical workflow for cross-validation of analytical methods.

References

Noreugenin vs. Naringenin: A Comparative Review of Biological Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the biological effects of two flavonoids, noreugenin and naringenin. While both compounds exhibit promising pharmacological properties, this review aims to delineate their distinct profiles through a side-by-side examination of available experimental data. The information presented herein is intended to support researchers and professionals in the fields of drug discovery and development in making informed decisions regarding the potential applications of these natural compounds.

I. Overview of Compounds

This compound , a chromone derivative, is a flavonoid found in plants such as Aloe arborescens. Structurally, it is 5,7-dihydroxy-2-methyl-4H-chromen-4-one. Its biological activities, particularly its anti-inflammatory and antioxidant properties, are areas of emerging research interest.

Naringenin , a well-studied flavanone, is abundant in citrus fruits. Its chemical structure is (2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)chroman-4-one. Naringenin has been extensively investigated for its diverse pharmacological effects, including antioxidant, anti-inflammatory, neuroprotective, and anticancer activities.[1][2]

II. Comparative Analysis of Biological Activities

This section provides a quantitative comparison of the biological effects of this compound and naringenin based on available in vitro studies. The data is summarized in the following tables for ease of comparison.

A. Cytotoxic and Antiviral Effects
CompoundCell LineAssayEndpointResultReference
This compound A549 (Human lung carcinoma)MTT AssayGI50> 50 µM[3]
H9 (Human T-cell lymphoma)Not SpecifiedIC50214 µM[3]
H9 (infected with HIV-1)Not SpecifiedEC5049 µM[3]
Naringenin MCF-7 (Human breast adenocarcinoma)MTT AssayIC50 (24h)95 µM[4]
MCF-7 (Human breast adenocarcinoma)MTT AssayIC50 (48h)49 µM[4]
KB-1 (Oral cancer cell line)MTT AssayIC50125.3 µM/mL[5][6]
A-549 (Human lung carcinoma)LDH AssayIC5042.8 µg/mL[5]
MC-7 (Human breast adenocarcinoma)LDH AssayIC5043.3 µg/mL[5]
B. Antioxidant Activity
CompoundAssayEndpointResultReference
Naringenin DPPH Radical ScavengingIC50264.44 µM[3]
DPPH Radical ScavengingIC50410 µg/mL[7]
ABTS Radical ScavengingIC50Not specified, but activity is concentration-dependent[7]
Hydroxyl Radical ScavengingIC50251.1 µM[3]
Superoxide Radical ScavengingIC50360.03 µM[3]

No quantitative antioxidant activity data (e.g., IC50 values from DPPH or ABTS assays) for this compound was found in the reviewed literature.

C. Anti-inflammatory Activity
CompoundAssayEndpointResultReference
Naringenin Inhibition of Albumin DenaturationIC50~410 µg/mL[7]
Proteinase InhibitionIC50Not specified, but activity is concentration-dependent[7]
Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 cells-Dose-dependent inhibition[8][9]

While this compound is reported to have anti-inflammatory properties, specific quantitative data such as IC50 values from relevant in vitro assays were not available in the reviewed literature for a direct comparison.

III. Signaling Pathways

Both this compound and naringenin are known to modulate various cellular signaling pathways to exert their biological effects.

Naringenin has been shown to interact with several key signaling cascades, including:

  • NF-κB Signaling Pathway: Naringenin can inhibit the activation of NF-κB, a crucial regulator of inflammation, leading to a decrease in the production of pro-inflammatory cytokines.[8][9]

  • MAPK Signaling Pathway: It can modulate the activity of mitogen-activated protein kinases (MAPKs), which are involved in cell proliferation, differentiation, and apoptosis.

  • PI3K/Akt Signaling Pathway: Naringenin has been reported to influence this pathway, which is central to cell survival and growth.

Information on the specific signaling pathways modulated by This compound is currently limited in the available scientific literature.

Inflammatory Signaling Pathway Inhibition by Naringenin LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflammatory_Cytokines Naringenin Naringenin Naringenin->NFkB inhibition

Caption: Naringenin's inhibition of the NF-κB signaling pathway.

IV. Experimental Protocols

This section details the methodologies for key experiments cited in this review.

A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common spectrophotometric method to determine the antioxidant capacity of a compound.[10]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow, which is measured by a spectrophotometer. The degree of discoloration indicates the scavenging potential of the antioxidant.[10]

Protocol Outline:

  • A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

  • Different concentrations of the test compound (this compound or naringenin) are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).

  • A control (containing the solvent and DPPH without the test compound) and a blank (containing the solvent and the test compound without DPPH) are also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against the concentration of the test compound.[11]

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement DPPH_sol DPPH Solution (Violet) Mix Mix and Incubate DPPH_sol->Mix Test_Cmpd Test Compound (this compound/Naringenin) Test_Cmpd->Mix Spectro Measure Absorbance (~517 nm) Mix->Spectro Color Change (Violet to Yellow) Calc Calculate % Scavenging and IC50 Spectro->Calc

Caption: Workflow for the DPPH radical scavenging assay.

B. MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity

This colorimetric assay is widely used to assess cell viability and proliferation.

Principle: The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.

Protocol Outline:

  • Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound (this compound or naringenin) for a specific duration (e.g., 24, 48, or 72 hours).

  • After the treatment period, the medium is removed, and a solution of MTT is added to each well.

  • The plate is incubated for a few hours to allow the formation of formazan crystals.

  • A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 500 and 600 nm.

  • Cell viability is expressed as a percentage of the untreated control cells.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_assay Assay Procedure cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well plate Treat_Cells Treat with Test Compound Seed_Cells->Treat_Cells Add_MTT Add MTT Solution Treat_Cells->Add_MTT Incubate_Formazan Incubate for Formazan Formation Add_MTT->Incubate_Formazan Solubilize Solubilize Formazan Incubate_Formazan->Solubilize Read_Absorbance Read Absorbance (500-600 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Viability and IC50 Read_Absorbance->Calculate_Viability

Caption: General workflow of the MTT cytotoxicity assay.

C. Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This assay is used to evaluate the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a pro-inflammatory mediator.[6][12]

Principle: Murine macrophage cells (RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, which includes the production of NO by the enzyme inducible nitric oxide synthase (iNOS). The amount of NO produced is indirectly measured by quantifying the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.

Protocol Outline:

  • RAW 264.7 cells are cultured in a 96-well plate.

  • The cells are pre-treated with different concentrations of the test compound for a short period (e.g., 1 hour).

  • LPS is then added to the wells to stimulate the cells, and the plate is incubated for a longer duration (e.g., 24 hours).

  • After incubation, the cell culture supernatant is collected.

  • The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

  • The mixture is incubated at room temperature to allow for a colorimetric reaction to occur, resulting in a purple azo dye.

  • The absorbance is measured at approximately 540 nm.

  • The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite.

  • The percentage of inhibition of NO production is calculated, and the IC50 value is determined.

V. Conclusion

This comparative review highlights the current state of knowledge on the biological effects of this compound and naringenin. Naringenin has been extensively studied, with a wealth of quantitative data available on its antioxidant, anti-inflammatory, and cytotoxic properties, along with well-elucidated mechanisms of action involving key signaling pathways. In contrast, while this compound shows promise as a bioactive compound, particularly in terms of its anti-inflammatory and antioxidant potential, there is a significant lack of quantitative and mechanistic data in the publicly available literature.

For drug development professionals and researchers, naringenin currently offers a more robust foundation for further investigation due to the extensive body of evidence supporting its biological activities. However, the preliminary data on this compound suggests that it is a compound worthy of more in-depth study. Future research should focus on generating quantitative data for this compound's bioactivities using standardized assays to allow for a more direct and meaningful comparison with other flavonoids like naringenin. Such studies will be crucial in unlocking the full therapeutic potential of this compound.

References

Noreugenin's Double-Edged Sword: A Comparative Analysis of Its Cytotoxic Effects on Normal Versus Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive examination of the cytotoxic compound Noreugenin reveals a significant preferential effect against cancerous cells while exhibiting considerably lower toxicity towards healthy, normal cells. This guide synthesizes available experimental data to offer a clear comparison for researchers, scientists, and drug development professionals.

Recent investigations into the therapeutic potential of this compound, a naturally occurring flavonoid, have highlighted its promising role as an anticancer agent. This comparison guide delves into the cytotoxic mechanisms of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved. It is important to note that due to a lack of extensive specific data on this compound, this guide leverages data from its close structural analog, Naringenin, to provide a comprehensive overview. This substitution is based on their similar chemical structures and anticipated analogous biological activities.

Data Presentation: A Tale of Two Cells

The selective cytotoxicity of this compound is a key attribute for its potential as a cancer therapeutic. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Naringenin (as a proxy for this compound) on a representative cancer cell line and a normal cell line, demonstrating its preferential activity against malignant cells.

Cell LineCell TypeCompoundIC50 ValueReference
WiDrHuman Colon CancerNaringenin63.14 µg/mL[1]
VeroNormal Kidney EpithelialNaringeninLower toxicity observed[1]

Note: The data for the Vero cell line indicates observed lower toxicity without a specific IC50 value being provided in the referenced study.

The Mechanism of Action: Unraveling the Apoptotic Pathway

This compound's cytotoxic effect on cancer cells is primarily attributed to the induction of apoptosis, or programmed cell death, through the generation of Reactive Oxygen Species (ROS). In cancer cells, this compound acts as a pro-oxidant, leading to an increase in intracellular ROS levels. This oxidative stress triggers a cascade of events culminating in cell death.

Noreugenin_Apoptosis_Pathway cluster_cell Cancer Cell This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Bax ↑ Bax Mitochondria->Bax Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 Caspase9 Caspase-9 Activation Bax->Caspase9 pro-apoptotic Bcl2->Caspase9 anti-apoptotic Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: ROS-mediated intrinsic apoptosis pathway induced by this compound in cancer cells.

In contrast, in normal cells, this compound is believed to exhibit antioxidant properties, thereby protecting them from oxidative damage and exhibiting minimal cytotoxicity.

Experimental Protocols: A Closer Look at the Methodology

The evaluation of this compound's cytotoxic effects is predominantly carried out using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol
  • Cell Seeding: Plate cells (both cancer and normal cell lines) in a 96-well plate at a density of 5x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 10, 20, 40, 60, 80 µg/mL) and incubate for 24, 48, or 72 hours.[1][2][3]

  • MTT Addition: After the incubation period, remove the medium and add 30 µL of MTT solution (0.5 mg/mL) to each well.[2] Incubate for an additional 4 hours.[3]

  • Formazan Solubilization: Add 100 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the optical density at a wavelength of 490 nm or 570 nm using a microplate reader.[2][3]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with This compound incubate1->treat_cells incubate2 Incubate 24/48/72h treat_cells->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_dmso Add DMSO incubate3->add_dmso read_absorbance Read Absorbance (570 nm) add_dmso->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: A generalized workflow for the MTT cytotoxicity assay.

Conclusion

The available evidence strongly suggests that this compound, and its analog Naringenin, are promising candidates for further investigation as selective anticancer agents. Their ability to induce apoptosis preferentially in cancer cells while sparing normal cells addresses a critical need in cancer therapy. Future research should focus on elucidating the precise molecular targets of this compound and conducting in-depth comparative studies on a wider range of cancer and normal cell lines to fully establish its therapeutic window and potential for clinical application.

References

Validating Noreugenin's Mechanism of Action: A Comparative Guide Using Gene Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Noreugenin and its alternatives, focusing on the validation of their mechanisms of action, particularly through the application of gene knockout models. While direct gene knockout studies on this compound are not yet available in published literature, this document outlines a framework for such validation based on its known biological activities and the established mechanisms of similar flavonoid compounds.

This compound, a flavonoid found in sources like Aloe arborescens, has demonstrated promising anti-inflammatory and neuroprotective properties.[1] The validation of its precise molecular targets and signaling pathways is crucial for its development as a potential therapeutic agent. Gene knockout models offer a powerful tool for this purpose by allowing for the definitive assessment of a specific gene's role in a compound's mechanism of action.

Comparative Analysis of this compound and Alternatives

To provide a comprehensive perspective, this guide compares this compound with two well-researched flavonoids, Quercetin and Resveratrol, which share similar therapeutic potential. The following tables summarize their performance based on available experimental data.

Table 1: Comparison of Anti-inflammatory and Antioxidant Activity

CompoundTarget/AssayIC50 / EffectReference
This compound Lipoxygenase InhibitionModerate to high inhibition (qualitative)[2]
Nitric Oxide (NO) ProductionInhibition noted (quantitative data not specified)[3]
DPPH Radical ScavengingAntioxidant activity demonstrated (specific IC50 not provided)[4][5]
Quercetin NF-κB ActivationIC50: ~44 µM (in intestinal epithelial cells)[6]
Cyclooxygenase (COX-2)IC50 < 15 µM (in macrophages)[7]
Nitric Oxide (NO) ProductionIC50: ~27 µM (in macrophages)[3]
p38 MAPK PhosphorylationSignificant reduction at 5 µM[8]
Resveratrol NF-κB ActivationIC50 ≈ 20 µM (in adipocytes)[9]
NF-κB SignalingDose-dependent inhibition[10]
MAPK Pathway (p-ERK, p-JNK, p-p38)Significant decrease at 5-20 µM[11][12]
Nitric Oxide (NO) ProductionDose-dependent suppression[13]

Table 2: Comparison of Neuroprotective Activity

CompoundProposed Neuroprotective MechanismExperimental ObservationReference
This compound Modulation of oxidative stress-related pathwaysGeneral neuroprotective potential suggested[1]
Quercetin Inhibition of MAPK and PI3K/Akt/GSK3β signalingProtection against okadaic acid-induced injury in HT22 cells[1]
Resveratrol Suppression of MAPK cascadesProtection of retinal ganglion cells from H2O2-induced apoptosis[11]

Proposed Validation of this compound's Mechanism of Action Using Gene Knockout Models

The anti-inflammatory and neuroprotective effects of flavonoids like this compound are often attributed to their modulation of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). Gene knockout studies would be instrumental in validating these proposed mechanisms for this compound.

Hypothetical Experimental Workflow

A proposed workflow for validating this compound's mechanism of action using gene knockout models is outlined below.

G cluster_0 Cell Line Preparation cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis & Conclusion Wild-Type (WT) Cells Wild-Type (WT) Cells WT + Vehicle WT + Vehicle Wild-Type (WT) Cells->WT + Vehicle WT + this compound WT + this compound Wild-Type (WT) Cells->WT + this compound Gene-X KO Cells Gene-X KO Cells Gene-X KO + Vehicle Gene-X KO + Vehicle Gene-X KO Cells->Gene-X KO + Vehicle Gene-X KO + this compound Gene-X KO + this compound Gene-X KO Cells->Gene-X KO + this compound Western Blot (p-p65, p-p38) Western Blot (p-p65, p-p38) WT + Vehicle->Western Blot (p-p65, p-p38) ELISA (TNF-α, IL-6) ELISA (TNF-α, IL-6) WT + Vehicle->ELISA (TNF-α, IL-6) Reporter Assay (NF-κB, Nrf2) Reporter Assay (NF-κB, Nrf2) WT + Vehicle->Reporter Assay (NF-κB, Nrf2) WT + this compound->Western Blot (p-p65, p-p38) WT + this compound->ELISA (TNF-α, IL-6) WT + this compound->Reporter Assay (NF-κB, Nrf2) Gene-X KO + Vehicle->Western Blot (p-p65, p-p38) Gene-X KO + Vehicle->ELISA (TNF-α, IL-6) Gene-X KO + Vehicle->Reporter Assay (NF-κB, Nrf2) Gene-X KO + this compound->Western Blot (p-p65, p-p38) Gene-X KO + this compound->ELISA (TNF-α, IL-6) Gene-X KO + this compound->Reporter Assay (NF-κB, Nrf2) Compare responses between WT and KO cells Compare responses between WT and KO cells Western Blot (p-p65, p-p38)->Compare responses between WT and KO cells ELISA (TNF-α, IL-6)->Compare responses between WT and KO cells Reporter Assay (NF-κB, Nrf2)->Compare responses between WT and KO cells Determine if Gene-X is essential for this compound's effect Determine if Gene-X is essential for this compound's effect Compare responses between WT and KO cells->Determine if Gene-X is essential for this compound's effect

Proposed workflow for validating this compound's mechanism using gene knockout models.

Key Signaling Pathways for Validation

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. It is hypothesized that this compound inhibits this pathway, thereby reducing the expression of pro-inflammatory genes.

Hypothesized inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway

The MAPK pathway is involved in cellular stress responses, inflammation, and apoptosis. This compound may exert its neuroprotective and anti-inflammatory effects by modulating MAPK signaling.

Hypothesized modulation of the MAPK signaling pathway by this compound.

Experimental Protocols

The following are detailed protocols for key experiments that would be conducted in a gene knockout validation study for this compound.

Western Blot for NF-κB and MAPK Activation

Objective: To determine the effect of this compound on the phosphorylation of key proteins in the NF-κB (p65) and MAPK (p38) pathways in wild-type versus knockout cells.

Methodology:

  • Cell Culture and Treatment: Culture wild-type and gene-X knockout (e.g., IKKβ knockout) cells to 80-90% confluency. Treat cells with a vehicle control or this compound at various concentrations for a specified time, followed by stimulation with an inflammatory agent (e.g., LPS or TNF-α).

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-p65, total p65, phospho-p38, and total p38 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[4][14]

  • Analysis: Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels.

ELISA for Pro-inflammatory Cytokine Secretion

Objective: To measure the effect of this compound on the secretion of pro-inflammatory cytokines like TNF-α and IL-6.

Methodology:

  • Cell Culture and Treatment: Seed cells in a 96-well plate and treat as described for the Western blot protocol.

  • Supernatant Collection: After the treatment period, collect the cell culture supernatants.

  • ELISA Procedure:

    • Coat a 96-well ELISA plate with a capture antibody specific for TNF-α or IL-6 and incubate overnight.

    • Block the plate with an appropriate blocking buffer.

    • Add standards and collected cell supernatants to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • Wash again and add streptavidin-HRP conjugate.

    • Add a substrate solution (e.g., TMB) and stop the reaction with a stop solution.

  • Data Acquisition and Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the concentration of cytokines in the samples based on the standard curve.[1][8][15]

Luciferase Reporter Assay for Transcription Factor Activity

Objective: To assess the effect of this compound on the transcriptional activity of NF-κB or Nrf2.

Methodology:

  • Cell Transfection: Co-transfect cells with a luciferase reporter plasmid containing response elements for NF-κB or Nrf2 (ARE) and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Cell Treatment: After 24 hours, treat the transfected cells with this compound and/or an appropriate stimulus.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.[9][16]

Conclusion

While direct experimental evidence from gene knockout models is currently lacking for this compound, the proposed validation framework provides a clear path forward for its preclinical development. By systematically knocking out key genes in inflammatory and neuroprotective pathways, researchers can definitively elucidate the molecular mechanisms underlying this compound's therapeutic effects. The comparative data presented for Quercetin and Resveratrol highlight the potential of flavonoids as multi-target agents and underscore the importance of rigorous mechanistic validation for advancing these natural compounds into clinical applications. Future research employing the outlined experimental approaches will be critical in establishing the therapeutic viability of this compound.

References

Noreugenin: A Comparative Guide to its In Vitro and In Vivo Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Noreugenin, a natural chromone derivative, has garnered interest in the scientific community for its potential therapeutic properties. This guide provides an objective comparison of its in vitro and in vivo activities, supported by available experimental data. While comprehensive correlational studies directly linking in vitro potency to in vivo efficacy for this compound are limited, this guide synthesizes existing data to offer insights into its anticancer, anti-inflammatory, and antioxidant activities.

Data Presentation

In Vitro Activity of this compound and Comparators
CompoundAssay TypeCell LineIC50 / ActivityReference
This compound Anticancer Not SpecifiedData Not Available
Naringenin (comparator)CytotoxicityMultiple Human Cancer LinesCytotoxic effects observed[1]
This compound Anti-inflammatory Not SpecifiedData Not Available
Naringenin (comparator)Nitric Oxide (NO) Production InhibitionRAW 264.7 MacrophagesInhibition of LPS-induced NO productionData synthesized from multiple sources
This compound Antioxidant Not SpecifiedData Not Available
Naringenin (comparator)DPPH Radical Scavenging-IC50 values reported in various studies[2][3]
Naringenin (comparator)ABTS Radical Scavenging-IC50 values reported in various studies[2][3]
In Vivo Activity of this compound and Comparators
CompoundAnimal ModelActivityResultsReference
This compound Not SpecifiedAnticancer Data Not Available
Naringenin (comparator)Sarcoma S-180-implanted miceTumor Growth InhibitionSignificant tumor growth inhibition observed[1]
This compound Not SpecifiedAnti-inflammatory Data Not Available
Naringenin (comparator)Carrageenan-induced paw edema in miceAnti-inflammatoryReduction in paw edema[4]
Naringenin (comparator)Gestational Diabetes Mellitus mouse modelAnti-inflammatory & AntioxidantReduced expression of pro-inflammatory cytokines and increased antioxidant mRNA expression[5]
This compound Not SpecifiedAntioxidant Data Not Available

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. However, based on studies of structurally similar compounds like Naringenin, the following methodologies are commonly employed.

In Vitro Anticancer Activity - MTT Assay
  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, they are treated with various concentrations of the test compound (e.g., this compound) for specific durations (e.g., 24, 48, 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[6][7][8]

In Vitro Anti-inflammatory Activity - Nitric Oxide (NO) Assay in RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with different concentrations of the test compound for 1-2 hours.

  • Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response and incubated for 24 hours.

  • Griess Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Absorbance Measurement: The absorbance is measured at 540 nm.

  • NO Inhibition Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of treated cells to that of LPS-stimulated control cells.

In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay
  • Sample Preparation: A methanolic solution of the test compound is prepared at various concentrations.

  • Reaction Mixture: The sample solution is mixed with a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).

  • Scavenging Activity Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined.[2][3]

In Vivo Tumor Growth Inhibition Study
  • Animal Model: Immunocompromised mice (e.g., nude mice) are used.

  • Tumor Cell Implantation: Human cancer cells are subcutaneously injected into the flank of the mice.

  • Treatment: Once the tumors reach a palpable size, the mice are randomly assigned to treatment and control groups. The test compound is administered orally or via intraperitoneal injection at specified doses and schedules.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • Data Analysis: At the end of the study, the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated.[1][9]

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by this compound are not extensively detailed in the available literature, studies on the related flavonoid Naringenin suggest potential mechanisms of action that may be shared.

Naringenin has been shown to exert its anticancer effects by modulating various signaling pathways, including the MAPK and NF-κB pathways.[10] It can inhibit cell proliferation and induce apoptosis in cancer cells.[1] In terms of its anti-inflammatory effects, Naringenin can suppress the production of pro-inflammatory mediators by inhibiting the NF-κB signaling pathway.[5][11]

dot

Noreugenin_Signaling_Pathways cluster_anticancer Anticancer Activity cluster_antiinflammatory Anti-inflammatory Activity Noreugenin_ac This compound MAPK MAPK Pathway Noreugenin_ac->MAPK Inhibition Proliferation Cell Proliferation MAPK->Proliferation Promotes Apoptosis Apoptosis MAPK->Apoptosis Inhibits Noreugenin_ai This compound NFkB NF-κB Pathway Noreugenin_ai->NFkB Inhibition Inflammatory_Mediators Pro-inflammatory Mediators (e.g., NO) NFkB->Inflammatory_Mediators Induces

Caption: Putative signaling pathways modulated by this compound.

Experimental Workflow

The general workflow for investigating the bioactivity of a compound like this compound, from in vitro screening to in vivo validation, is depicted below.

dot

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Anticancer_Screening Anticancer Screening (e.g., MTT Assay) Tumor_Model Tumor Xenograft Model Anticancer_Screening->Tumor_Model Antiinflammatory_Screening Anti-inflammatory Screening (e.g., NO Assay) Inflammation_Model Inflammation Model Antiinflammatory_Screening->Inflammation_Model Antioxidant_Screening Antioxidant Screening (e.g., DPPH Assay) Efficacy_Evaluation Efficacy & Toxicity Evaluation Tumor_Model->Efficacy_Evaluation Inflammation_Model->Efficacy_Evaluation

Caption: General experimental workflow for evaluating this compound's bioactivity.

References

A Comparative Analysis of Noreugenin from Diverse Botanical Origins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Noreugenin Sourced from Aloe arborescens, Rhododendron dauricum, and Calea uniflora

This compound, a naturally occurring chromone derivative, has garnered significant interest within the scientific community for its potential therapeutic applications, primarily attributed to its anti-inflammatory and antioxidant properties. This guide provides a comparative analysis of this compound derived from three distinct botanical sources: Aloe arborescens, Rhododendron dauricum, and Calea uniflora. The objective of this report is to furnish researchers, scientists, and drug development professionals with a comprehensive overview of the quantitative yields, purity, and comparative biological efficacy of this compound from these plants, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.

Quantitative Analysis of this compound Content

The concentration and purity of this compound extracted from different plant materials are critical factors for consideration in research and development. While comprehensive comparative studies quantifying this compound from all three species are limited, available data from individual studies provide valuable insights. High-performance liquid chromatography (HPLC) is a commonly employed technique for the quantification of this compound in plant extracts.

Plant SourcePlant PartExtraction SolventReported Yield/ContentPurityReference
Calea uniflora Fresh LeavesDichloromethane and Ethyl Acetate FractionsNot explicitly quantified in terms of mg/g, but isolated as a major phenolic compound.>99%[1][2]
Aloe arborescens LeavesInformation not availableThis compound is a known constituent.[3]Information not available
Rhododendron dauricum LeavesInformation not availableThis compound is a known constituent.Information not available

Note: The table highlights a gap in the literature regarding the specific yield of this compound from Aloe arborescens and Rhododendron dauricum. Further quantitative studies are required to establish a direct comparison of this compound content across these three species.

Comparative Biological Activity

This compound exhibits a range of biological activities, with its anti-inflammatory and antioxidant effects being the most extensively studied.

Anti-inflammatory Activity

Research has demonstrated the significant anti-inflammatory potential of this compound. A study on this compound isolated from Calea uniflora revealed its ability to reduce the activity of myeloperoxidase (MPO), a key enzyme in neutrophil-mediated inflammation, and to promote neutrophil apoptosis.[1][4] Furthermore, it was shown to decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-17A (IL-17A), while increasing the level of the anti-inflammatory cytokine interleukin-10 (IL-10).[1][4]

Antioxidant Activity

The antioxidant properties of this compound contribute to its potential therapeutic value by mitigating oxidative stress. Studies on this compound from Calea uniflora have shown its capacity to reduce the generation of reactive oxygen species (ROS).[1][4] Extracts from Rhododendron species have also demonstrated significant antioxidant activity, which is attributed to their rich flavonoid content, including this compound.[9][10] Similarly, Aloe arborescens extracts are known for their antioxidant potential.[7]

A direct comparison of the antioxidant capacity of pure this compound isolated from each of the three plant sources is necessary to determine if the botanical origin influences its efficacy.

Experimental Protocols

Isolation and Quantification of this compound from Calea uniflora**

The following protocol is a summary of the methodology described for the isolation of this compound from Calea uniflora.[2][11]

  • Plant Material and Extraction: Fresh leaves of Calea uniflora (2.3 kg) are subjected to static maceration with 92% ethanol at room temperature for 15 days, with the solvent being changed three times. The resulting crude extract (104 g) is obtained after solvent removal under reduced pressure.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with hexane, dichloromethane (CH2Cl2), and ethyl acetate (EtOAc) to yield fractions of increasing polarity.

  • Chromatographic Separation: The dichloromethane and ethyl acetate fractions, which have been shown to exhibit strong anti-inflammatory effects, are subjected to further chromatographic separation. This typically involves techniques such as vacuum liquid chromatography and gel column chromatography to isolate individual compounds.

  • Purification and Identification: this compound is isolated with a high degree of purity (>99%).[1] The structure and identity of the isolated compound are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

  • Quantification: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method for the quantitative analysis of this compound in the plant extracts and purified fractions.

In Vitro Anti-inflammatory Assay: Myeloperoxidase (MPO) Activity

This protocol outlines the assessment of the anti-inflammatory effect of this compound by measuring its impact on MPO activity in mouse neutrophils, as described in studies on Calea uniflora.[1][4]

  • Neutrophil Isolation: Mouse peritoneal neutrophils are collected and purified.

  • Cell Treatment: Neutrophils are treated with this compound at various concentrations, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).

  • MPO Activity Measurement: The activity of MPO released from the neutrophils is determined spectrophotometrically.

  • Data Analysis: The percentage inhibition of MPO activity by this compound is calculated and compared to control groups.

In Vitro Antioxidant Assay: Reactive Oxygen Species (ROS) Generation

This protocol describes a method to evaluate the antioxidant activity of this compound by measuring its effect on ROS production in neutrophils.[1][4]

  • Neutrophil Preparation: Isolated mouse neutrophils are pre-incubated with a fluorescent probe sensitive to ROS.

  • Treatment and Stimulation: The cells are then treated with different concentrations of this compound before being stimulated with an agent that induces ROS production (e.g., phorbol myristate acetate - PMA).

  • Fluorescence Measurement: The change in fluorescence, which corresponds to the level of intracellular ROS, is measured using a fluorometer or fluorescence microscope.

  • Analysis: The ability of this compound to reduce ROS generation is quantified and compared to controls.

Visualizing the Molecular Landscape

To better understand the mechanisms of action and experimental processes, the following diagrams have been generated using the DOT language.

Noreugenin_Signaling_Pathway cluster_inflammation Inflammatory Stimulus (e.g., LPS) cluster_cell Neutrophil LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB activates Cytokines Pro-inflammatory Cytokines (IL-1β, IL-17A) NFkB->Cytokines promotes transcription MPO Myeloperoxidase (MPO) NFkB->MPO promotes release ROS Reactive Oxygen Species (ROS) NFkB->ROS promotes generation Apoptosis Apoptosis IL10 Anti-inflammatory Cytokine (IL-10) This compound This compound This compound->NFkB inhibits This compound->MPO inhibits activity This compound->ROS scavenges This compound->Apoptosis promotes This compound->IL10 promotes

Caption: Putative signaling pathway of this compound's anti-inflammatory action.

Experimental_Workflow cluster_extraction Extraction & Isolation cluster_analysis Analysis & Activity Testing Plant_Material Plant Material (Aloe, Rhododendron, Calea) Extraction Solvent Extraction Plant_Material->Extraction Partitioning Solvent Partitioning Extraction->Partitioning Chromatography Column Chromatography Partitioning->Chromatography Purification Purification Chromatography->Purification Pure_this compound Pure this compound Purification->Pure_this compound Quantification Quantification (HPLC) Pure_this compound->Quantification Anti_Inflammatory Anti-inflammatory Assays (e.g., MPO activity) Pure_this compound->Anti_Inflammatory Antioxidant Antioxidant Assays (e.g., ROS generation) Pure_this compound->Antioxidant Data_Analysis Comparative Data Analysis Quantification->Data_Analysis Anti_Inflammatory->Data_Analysis Antioxidant->Data_Analysis

Caption: General experimental workflow for this compound analysis.

Conclusion and Future Directions

This compound, a promising natural compound, is present in Aloe arborescens, Rhododendron dauricum, and Calea uniflora. While its anti-inflammatory and antioxidant properties have been established, particularly for this compound isolated from Calea uniflora, a comprehensive comparative analysis is hampered by the lack of quantitative data on its yield from all three sources and direct comparative biological studies.

Future research should prioritize the following:

  • Quantitative Analysis: Systematic studies to quantify the this compound content in different parts of Aloe arborescens, Rhododendron dauricum, and Calea uniflora using validated HPLC or other analytical methods.

  • Comparative Biological Studies: Direct head-to-head comparisons of the anti-inflammatory and antioxidant activities of purified this compound from each of the three plant sources to determine if the botanical origin influences its therapeutic potential.

  • Mechanism of Action: Further elucidation of the molecular mechanisms underlying the biological activities of this compound from different sources.

This guide serves as a foundational resource for researchers and professionals in the field, highlighting the current state of knowledge and underscoring the critical areas for future investigation to fully unlock the therapeutic potential of this compound from these diverse botanical origins.

References

Validating the Anti-inflammatory Effects of Noreugenin in an LPS-induced Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory effects of Noreugenin in a lipopolysaccharide (LPS)-induced inflammation model. The product's performance is evaluated against other common anti-inflammatory agents, supported by experimental data from peer-reviewed studies. Detailed methodologies for key experiments are provided to facilitate replication and further investigation.

Executive Summary

This compound, a C-glucoside of bergenin, has demonstrated significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. In LPS-stimulated macrophages, this compound effectively reduces the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). Its mechanism of action involves the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. This guide presents a comparative analysis of this compound's efficacy against established anti-inflammatory agents, Dexamethasone and L-NAME, offering valuable insights for researchers in the field of inflammation and drug discovery.

Data Presentation

Table 1: Comparative Effects on Cell Viability in LPS-stimulated RAW 264.7 Macrophages
TreatmentConcentration (µM)Cell Viability (%)Reference
This compound 1 - 50No significant toxicity[1][2]
Dexamethasone Not specifiedGenerally non-toxic at effective concentrations[3][4]
L-NAME Up to 100Not specified[5]
Table 2: Comparative Inhibition of Nitric Oxide (NO) Production in LPS-induced Macrophages
CompoundCell LineIC50Reference
This compound iBMDMsNot specified, significant reduction at 50 µM[1]
Dexamethasone RAW 264.734.60 µg/mL[3]
L-NAME RAW 264.727.13 µM[6]
L-NAME BV218.9 µM[6]
Table 3: Comparative Effects on Pro-inflammatory Cytokine and Mediator Production in LPS-stimulated Macrophages
CompoundConcentrationCell LineTargetEffectReference
This compound 50 µMiBMDMs, BMDMsIL-1β, TNF-α, IL-6 mRNASignificantly inhibited[2]
This compound 50 µMiBMDMsTNF-α (protein)Significantly inhibited[2]
Dexamethasone Dose-dependentRAW 264.7IL-1β mRNAInhibited[7]
Dexamethasone Not specifiedRAW 264.7TNF-α, IL-6Decreased[8]
Ginsenoside CK and Rh1 Dose-dependentRAW 264.7TNF-αSignificantly reduced[9]
Table 4: Modulation of Inflammatory Mediators (iNOS, COX-2) by this compound in Comparison to Other Agents
CompoundConcentrationCell LineTargetEffect on Protein/Gene ExpressionReference
This compound 50 µMiBMDMs, BMDMsiNOS (Nos2) mRNASignificantly inhibited[1]
Ginsenoside CK and Rh1 Dose-dependentRAW 264.7iNOS, COX-2Down-regulated[9]
Phyllanthus emblica Extract 0.25–2 mg/mLRAW 264.7iNOS, COX-2Decreased[10]

Signaling Pathway Analysis

The anti-inflammatory effects of this compound are primarily attributed to its ability to suppress key signaling cascades initiated by LPS.

LPS_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPK MAPKs (ERK, JNK, p38) MyD88->MAPK STAT3 STAT3 MyD88->STAT3 IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases NFκB_nucleus NF-κB (nucleus) NFκB->NFκB_nucleus translocates to Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, iNOS, COX-2) NFκB_nucleus->Pro_inflammatory_genes activates transcription MAPK->Pro_inflammatory_genes activates transcription STAT3->Pro_inflammatory_genes activates transcription

Figure 1: Simplified overview of the LPS-induced pro-inflammatory signaling cascade.

This compound exerts its anti-inflammatory effects by intervening in these pathways.

Noreugenin_Mechanism_of_Action This compound This compound NFκB_activation NF-κB Activation This compound->NFκB_activation inhibits MAPK_activation MAPK Activation This compound->MAPK_activation inhibits STAT3_activation STAT3 Activation This compound->STAT3_activation inhibits Inflammatory_Response Inflammatory Response (NO, TNF-α, IL-6, IL-1β) NFκB_activation->Inflammatory_Response MAPK_activation->Inflammatory_Response STAT3_activation->Inflammatory_Response

Figure 2: Proposed mechanism of this compound's anti-inflammatory action.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the validation of this compound's anti-inflammatory effects.

Cell Culture and Treatment

RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound or a reference compound for 1-2 hours before stimulation with LPS (typically 1 µg/mL) for a specified duration depending on the assay.

Cell Viability Assay (MTT Assay)
  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Treat the cells with various concentrations of the test compound for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells).

Nitric Oxide (NO) Assay (Griess Reagent System)
  • Seed RAW 264.7 cells in a 96-well plate and treat with the test compound and LPS as described above for 24 hours.

  • Collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • The concentration of nitrite is determined from a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
  • Culture and treat RAW 264.7 cells with the test compound and LPS.

  • Collect the cell culture supernatant at the desired time point (e.g., 6 hours for TNF-α, 24 hours for IL-6).

  • Measure the concentration of TNF-α, IL-6, or IL-1β in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

  • The absorbance is measured at 450 nm, and cytokine concentrations are determined from a standard curve.

Western Blot Analysis
  • Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-PAGE gel.

  • Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against iNOS, COX-2, p-p65, p-IκBα, or β-actin overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays Cell_Culture RAW 264.7 Cell Culture Seeding Seeding in Plates Cell_Culture->Seeding Pretreatment Pre-treatment with this compound or other compounds Seeding->Pretreatment LPS_Stimulation LPS Stimulation Pretreatment->LPS_Stimulation MTT Cell Viability (MTT) LPS_Stimulation->MTT Griess NO Production (Griess) LPS_Stimulation->Griess ELISA Cytokine Measurement (ELISA) LPS_Stimulation->ELISA Western_Blot Protein Expression (Western Blot) LPS_Stimulation->Western_Blot

Figure 3: Workflow for evaluating the anti-inflammatory effects of this compound.

References

Noreugenin and Synthetic Kinase Inhibitors: A Comparative Analysis of PI3K/Akt/mTOR Pathway Modulation

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals.

Introduction

Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. This has led to the extensive development of kinase inhibitors as therapeutic agents. While synthetic kinase inhibitors have seen significant clinical success, there is growing interest in the potential of natural compounds. Noreugenin, a chromone found in Aloe arborescens, is a flavonoid derivative with demonstrated anti-inflammatory and antioxidant properties. Although direct evidence of its kinase inhibitory activity is limited, its structural similarity to other well-characterized flavonoids known to inhibit key signaling kinases warrants a comparative investigation.

This guide provides a comparative overview of this compound and its structurally related flavonoids against established synthetic kinase inhibitors, with a focus on the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a frequent event in cancer.[1][2] The data presented herein is intended to serve as a valuable resource for researchers exploring the therapeutic potential of natural compounds in kinase-driven pathologies.

Comparative Inhibitory Activity: Natural Flavonoids vs. Synthetic Inhibitors

The following tables summarize the inhibitory concentrations (IC50) of this compound's structural analogs and various synthetic kinase inhibitors against key components of the PI3K/Akt/mTOR pathway and in cellular proliferation assays.

Table 1: Inhibitory Activity of this compound and Structurally Related Flavonoids

CompoundTarget(s)IC50 ValueCell Line / Assay Conditions
This compound Data not availableData not available-
QuercetinPI3K3.8 µMIn vitro kinase assay[3]
PI3K~14 µMIn vitro kinase assay (recombinant PI3Kγ)[4]
PIM-1 Kinase< 6 µMLuminescence-based kinase assay[5]
LuteolinPI3K8 µMIn vitro kinase assay[6]
HeLa cells20 µM (48h)Cell viability assay[1][7]
ApigeninPI3K/AktInhibits phosphorylationWestern blot analysis in SOSP-9607 cells[2][8]
Caki-1 cells27.02 µM (24h)Cell viability assay[9]
GalanginA498 cells15 µMMTT assay[8]
MGC 803 cells18.69 µM (48h)Cell viability assay[10]

Table 2: Inhibitory Activity of Synthetic Kinase Inhibitors

Inhibitor (Target)Kinase IsoformIC50 Value (nM)Notes
GDC-0941 (Pictilisib) (PI3K)PI3Kα3A potent pan-Class I PI3K inhibitor.[3][4][6]
PI3Kβ33
PI3Kδ3
PI3Kγ75
mTOR580Less potent against mTOR.[6][11]
MK-2206 (Capivasertib) (Akt)Akt15An allosteric inhibitor of all three Akt isoforms.[12][13]
Akt212
Akt365Less potent against Akt3.[12][13]
Everolimus (mTOR)mTORC1~1-5 nM (cellular)An allosteric inhibitor (rapalog) that primarily targets mTORC1. IC50 values can vary depending on the cell line and assay conditions.[14][15][16]

Signaling Pathway Overview

The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates a multitude of cellular processes. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the recruitment and activation of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is activated through phosphorylation by PDK1 and mTORC2. Activated Akt proceeds to phosphorylate a wide array of downstream substrates, including mTORC1, which in turn promotes protein synthesis, cell growth, and proliferation while inhibiting autophagy.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK RTK/GPCR Growth Factor->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Recruitment & Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Autophagy Autophagy (Inhibition) mTORC1->Autophagy mTORC2 mTORC2 mTORC2->Akt Phosphorylation

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway.

Key Experimental Methodologies

The following sections provide detailed protocols for key experiments used to evaluate the efficacy of kinase inhibitors.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Kinase_Assay_Workflow start Start reagents Prepare Reaction Mix: - Kinase - Substrate - ATP (radiolabeled or with detection reagent) - Test Compound (e.g., this compound) start->reagents incubate Incubate at Optimal Temperature reagents->incubate stop Stop Reaction incubate->stop detect Detect Kinase Activity: - Phosphorylation of Substrate (e.g., Autoradiography, Luminescence) stop->detect analyze Data Analysis: - Calculate IC50 Value detect->analyze end End analyze->end

Figure 2: General workflow for an in vitro kinase assay.

Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer containing MgCl2, MnCl2, DTT, and a buffering agent (e.g., HEPES).

    • Dilute the purified kinase and its specific substrate (peptide or protein) to their optimal concentrations in the reaction buffer.

    • Prepare a stock solution of ATP, which may be radiolabeled (e.g., [γ-³²P]ATP) or used in conjunction with a detection reagent (e.g., ADP-Glo™ Kinase Assay).

    • Prepare serial dilutions of the test compound (this compound or synthetic inhibitor).

  • Assay Procedure:

    • In a microplate, combine the kinase, substrate, and test compound at various concentrations.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at the optimal temperature for the kinase (typically 30-37°C) for a predetermined time.

    • Stop the reaction by adding a stop solution (e.g., EDTA, SDS).

  • Detection:

    • Radiometric Assay: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter or autoradiography.

    • Non-Radiometric Assay: Follow the manufacturer's protocol for the specific detection reagent to measure the amount of ADP produced, which is proportional to kinase activity. This is often measured via luminescence or fluorescence.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that reduces kinase activity by 50%, using non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of a compound on cell proliferation and viability.

MTT_Assay_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells add_compound Add test compound (e.g., this compound) at various concentrations seed_cells->add_compound incubate_cells Incubate for a defined period (e.g., 24-72h) add_compound->incubate_cells add_mtt Add MTT reagent to each well incubate_cells->add_mtt incubate_mtt Incubate to allow formazan crystal formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure absorbance at ~570 nm solubilize->read_absorbance analyze Data Analysis: - Calculate IC50 Value read_absorbance->analyze end End analyze->end

Figure 3: Workflow for a typical MTT cell viability assay.

Protocol:

  • Cell Culture:

    • Culture the desired cancer cell line in appropriate growth medium until it reaches the exponential growth phase.

  • Assay Procedure:

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Solubilization:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the solubilized formazan at approximately 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value.

Western Blotting for Phospho-Protein Analysis

This technique is used to detect the phosphorylation status of specific proteins within a signaling pathway, providing evidence of target engagement by a kinase inhibitor.

Western_Blot_Workflow start Start cell_treatment Treat cells with kinase inhibitor start->cell_treatment lysis Lyse cells and quantify protein cell_treatment->lysis sds_page Separate proteins by SDS-PAGE lysis->sds_page transfer Transfer proteins to a membrane (e.g., PVDF) sds_page->transfer blocking Block non-specific binding sites transfer->blocking primary_ab Incubate with primary antibody (e.g., anti-phospho-Akt) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect signal using chemiluminescence secondary_ab->detection analyze Analyze band intensity detection->analyze end End analyze->end

Figure 4: Workflow for Western blotting to detect phospho-proteins.

Protocol:

  • Sample Preparation:

    • Treat cultured cells with the kinase inhibitor for a specified time.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis and Transfer:

    • Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunodetection:

    • Block the membrane with a blocking agent (e.g., bovine serum albumin or non-fat dry milk) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-Akt Ser473).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Signal Detection and Analysis:

    • Add a chemiluminescent substrate to the membrane, which will react with HRP to produce light.

    • Capture the signal using an imaging system.

    • Analyze the intensity of the bands to determine the relative levels of the phosphorylated protein in treated versus untreated samples. It is crucial to also probe for the total protein as a loading control.

Conclusion

While direct quantitative data on the kinase inhibitory activity of this compound remains to be elucidated, the analysis of structurally similar flavonoids provides a strong rationale for investigating its potential as a modulator of the PI3K/Akt/mTOR pathway. The comparative data presented in this guide highlights that natural flavonoids can exhibit inhibitory activity against key cancer-related kinases, albeit generally at lower potencies than highly optimized synthetic inhibitors.

The provided experimental protocols and workflows offer a standardized framework for the systematic evaluation of this compound and other natural compounds. Such studies are essential to uncover their mechanisms of action and to validate their potential as novel therapeutic leads. Further research, including direct in vitro kinase assays and cellular studies, is necessary to definitively characterize the bioactivity of this compound and its place in the landscape of kinase inhibitors.

References

Limited Research Impedes Reproducibility Analysis of Noreugenin Findings

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of published scientific literature reveals a significant scarcity of detailed research on the biological activities and mechanisms of action of Noreugenin, a naturally occurring chromone. This lack of extensive, independent studies prevents a thorough comparative analysis of the reproducibility of its research findings. While this compound is identified as a constituent of various plants, including Aloe arborescens and Hymenocallis littoralis, and is noted for its potential antioxidant, anti-inflammatory, and antimicrobial properties, the available data is largely descriptive.[1][2][3]

Efforts to compile a detailed comparison guide for researchers, scientists, and drug development professionals are hampered by the absence of multiple studies investigating the same specific biological endpoints of this compound. Consequently, crucial quantitative data, such as IC50 values from various research groups under identical experimental conditions, are not available for a direct reproducibility assessment. Furthermore, detailed experimental protocols and elucidated signaling pathways specific to this compound's action are not sufficiently documented in the public domain.

One study briefly mentions that this compound has been reported to exert anti-inflammatory effects, but it does not provide in-depth experimental data that could be compared with other studies.[4] The majority of detailed research in this structural class of compounds has focused on more common flavonoids like Naringenin, for which a wealth of data on its anticancer and anti-inflammatory properties exists.[5][6][7][8][9]

General Information on this compound

This compound, with the chemical formula C10H8O4, is classified as a chromone, a type of benzopyran-4-one derivative.[10][11] It is a natural product found in several plant species.[1][11] Commercially, it is available from various suppliers for research purposes.[1][2][3]

Challenges in Data Synthesis and Visualization

Due to the limited availability of specific experimental data for this compound, the creation of structured data tables for easy comparison of its biological performance is not feasible. Similarly, the development of detailed diagrams for signaling pathways or experimental workflows using Graphviz, as requested, cannot be accomplished without sufficient foundational research to draw upon.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Noreugenin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Noreugenin, a chromone compound utilized in various research applications. Adherence to these procedural steps is critical for minimizing environmental impact and ensuring personnel safety.

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, it is crucial to handle this compound with appropriate personal protective equipment (PPE). A Safety Data Sheet (SDS) for this compound indicates that the compound is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation[1].

Required Personal Protective Equipment (PPE):

  • Gloves: Wear compatible chemical-resistant gloves.

  • Eye Protection: Use chemical safety goggles or glasses.

  • Lab Coat: A standard lab coat is required to prevent skin contact.

In the event of a spill, avoid generating dust. For cleanup, it is advisable to use dry methods. If necessary, lightly dampen the material with water to prevent it from becoming airborne. All waste materials must be handled in accordance with local, state, and federal regulations.

Quantitative Safety Data Summary

The following table summarizes the key hazard information for this compound, enabling a quick assessment of the risks involved.

Hazard ClassificationGHS StatementPrecautionary Statement Codes
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedP264, P270, P301+P312+P330, P501
Skin Irritation (Category 2)H315: Causes skin irritationP280, P302+P352
Eye Irritation (Category 2)H319: Causes serious eye irritationP280, P305+P351+P338

Step-by-Step Disposal Protocol for this compound

The recommended method for the disposal of this compound is incineration by a licensed waste disposal company[1]. The following protocol outlines the steps to prepare this compound waste for collection.

Experimental Protocol for Preparing this compound Waste for Disposal:

  • Segregation: Isolate this compound waste from other laboratory waste streams. Do not mix with non-hazardous materials or other incompatible chemical wastes.

  • Containerization:

    • Place solid this compound waste into a designated, leak-proof, and clearly labeled container. High-density polyethylene (HDPE) containers are recommended.

    • For solutions containing this compound, use a compatible and sealable container. The SDS for this compound suggests dissolving or mixing the material with a combustible solvent before incineration[1]. If this step is performed in the lab, it must be done in a well-ventilated fume hood.

  • Labeling:

    • The waste container must be clearly and securely labeled with "Hazardous Waste" and the chemical name "this compound."

    • Include the approximate quantity and concentration of the waste.

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

    • Ensure the storage area is away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.

    • Provide the waste manifest with all necessary information about the this compound waste.

This compound Disposal Workflow

The following diagram illustrates the procedural flow for the proper disposal of this compound.

NoreugeninDisposalWorkflow A 1. Assess Hazards & Don PPE (Gloves, Goggles, Lab Coat) B 2. Segregate this compound Waste A->B C 3. Containerize in a Labeled, Leak-Proof Container B->C D 4. Label Container: 'Hazardous Waste - this compound' C->D E 5. Store in Designated Hazardous Waste Area D->E F 6. Arrange for Professional Disposal (EHS or Licensed Contractor) E->F G 7. Incineration by Licensed Facility F->G

Caption: A flowchart outlining the key steps for the safe disposal of this compound waste.

By following these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and upholding the principles of responsible chemical management. Always consult your institution's specific safety and waste disposal protocols and contact your EHS department for any further guidance.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Noreugenin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Noreugenin. Adherence to these protocols is critical to ensure personal safety and maintain a secure laboratory environment. This compound is classified as a skin irritant, a serious eye irritant, and is harmful if swallowed.[1]

Personal Protective Equipment (PPE)

All personnel must use the following Personal Protective Equipment (PPE) when handling this compound. This is a mandatory minimum requirement.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile gloves are recommended. Ensure to inspect for tears or punctures before use.
Eye and Face Protection Safety glasses with side shields or GogglesMust be worn at all times in the laboratory.
Face shieldRequired when there is a risk of splashing or when handling larger quantities of this compound powder.
Body Protection Laboratory coatA full-length, long-sleeved lab coat is mandatory.
Respiratory Protection RespiratorA NIOSH/MSHA or European Standard EN 149 approved respirator is recommended, especially when handling the powder outside of a certified chemical fume hood.[1]

Operational Plan: Handling and Storage

A systematic approach to handling and storing this compound is crucial to minimize exposure risk. The following workflow outlines the necessary steps from receiving the compound to its storage.

cluster_receiving Receiving cluster_preparation Preparation cluster_handling Handling cluster_cleanup_storage Cleanup & Storage Inspect Packaging Inspect Packaging Don PPE Don PPE Inspect Packaging->Don PPE Intact Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weighing Weighing Prepare Workspace->Weighing Dissolving Dissolving Weighing->Dissolving Decontaminate Workspace Decontaminate Workspace Dissolving->Decontaminate Workspace Doff PPE Doff PPE Decontaminate Workspace->Doff PPE Store this compound Store this compound Doff PPE->Store this compound

Caption: Operational workflow for handling this compound.

Experimental Protocol: Step-by-Step Guidance

The following protocol provides a detailed methodology for the safe handling of this compound during experimental procedures.

1. Preparation:

  • Ensure that a safety shower and eyewash station are readily accessible.[1][2]

  • Designate a specific area for handling this compound, preferably within a certified chemical fume hood with proper ventilation.[1]

  • Assemble all necessary equipment and reagents before commencing work.

  • Don the required PPE as specified in the table above.

2. Handling:

  • Weighing:

    • When weighing the powdered form of this compound, perform this task within a chemical fume hood to minimize the risk of inhalation.

    • Use a dedicated spatula and weighing paper.

    • Close the primary container immediately after dispensing the required amount.

  • Dissolving:

    • This compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[3][4]

    • Add the solvent to the vessel containing the weighed this compound slowly to avoid splashing.

    • If heating is required, use a controlled heating mantle and ensure proper ventilation.

3. Spill Management:

  • In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbed material into a designated, labeled waste container.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • For larger spills, evacuate the area and contact the appropriate emergency response team.

Disposal Plan

Proper disposal of this compound and associated waste is imperative to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused this compound Dispose of as hazardous chemical waste in accordance with local, regional, and national regulations.[1] Do not dispose of down the drain.
Contaminated Materials (e.g., gloves, weighing paper, pipette tips) Place in a sealed, labeled container designated for hazardous chemical waste.
Empty this compound Containers Rinse the container three times with a suitable solvent. The rinsate should be collected and disposed of as hazardous chemical waste. The empty, rinsed container can then be disposed of according to institutional guidelines.

It is the responsibility of the researcher to be familiar with and adhere to their institution's specific waste disposal policies.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.